molecular formula C10H18N2O4 B1348098 (S)-4-N-Boc-piperazine-2-carboxylic acid CAS No. 848482-93-9

(S)-4-N-Boc-piperazine-2-carboxylic acid

Cat. No.: B1348098
CAS No.: 848482-93-9
M. Wt: 230.26 g/mol
InChI Key: YRYAXQJXMBETAT-ZETCQYMHSA-N
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Description

(S)-4-N-Boc-piperazine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H18N2O4 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYAXQJXMBETAT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363538
Record name (2S)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
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Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848482-93-9
Record name (2S)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-N-Boc-piperazine-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-4-N-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining enantiomerically pure (S)-4-N-Boc-piperazine-2-carboxylic acid, a crucial chiral building block in the development of novel pharmaceuticals. The guide details three core strategies: enzymatic kinetic resolution, chemical resolution via diastereomeric salt formation, and asymmetric synthesis from chiral precursors. Each method is presented with detailed experimental protocols, a comparative analysis of quantitative data, and visual representations of the synthetic pathways to aid in comprehension and application.

Enzymatic Kinetic Resolution of Racemic 4-N-Boc-piperazine-2-carboxylic acid Methyl Ester

Enzymatic kinetic resolution has emerged as a highly efficient and environmentally benign method for the preparation of this compound. This technique utilizes the stereoselectivity of enzymes to preferentially catalyze the reaction of one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. Lipases, in particular, have demonstrated exceptional efficacy in this regard.

Key Enzymes and Principles

Two prominent enzymes utilized for the kinetic resolution of racemic 4-N-Boc-piperazine-2-carboxylic acid methyl ester are Alcalase and Candida antarctica lipase A (CAL-A). The principle of this method relies on the enantioselective acylation or hydrolysis of the ester. In the case of acylation, the enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and allowing for its subsequent separation and hydrolysis to the carboxylic acid.

Experimental Protocol: Kinetic Resolution using Candida antarctica Lipase A (CAL-A)

This protocol is based on the highly enantioselective N-acylation of racemic 4-N-Boc-piperazine-2-carboxylic acid methyl ester.

Materials:

  • Racemic 4-N-Boc-piperazine-2-carboxylic acid methyl ester

  • Candida antarctica lipase A (CAL-A), immobilized (e.g., Novozym 435)

  • Acyl donor (e.g., 2,2,2-trifluoroethyl butanoate)

  • Organic solvent (e.g., tert-butyl methyl ether - TBME)

  • Standard laboratory glassware and purification equipment (chromatography system)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve racemic 4-N-Boc-piperazine-2-carboxylic acid methyl ester in TBME.

  • Addition of Reagents: Add the acyl donor, 2,2,2-trifluoroethyl butanoate, to the solution.

  • Enzymatic Reaction: Add immobilized CAL-A to the reaction mixture. The reaction is typically stirred at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as chiral HPLC, to determine the conversion and enantiomeric excess of both the remaining substrate and the acylated product.

  • Reaction Termination and Work-up: Once the desired conversion is reached (typically around 50% to maximize the enantiomeric excess of the unreacted ester), the enzyme is removed by filtration. The solvent is then removed under reduced pressure.

  • Purification: The unreacted this compound methyl ester is separated from the acylated (R)-enantiomer by column chromatography.

  • Hydrolysis: The purified (S)-ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., treatment with aqueous lithium hydroxide followed by acidic work-up) to yield the final product, this compound.

Quantitative Data Summary
MethodEnzymeKey ReagentsSolventEnantiomeric Excess (e.e.) of (S)-acidEnantioselectivity (E)Reference
Enzymatic Kinetic ResolutionCandida antarctica lipase A (CAL-A)2,2,2-trifluoroethyl butanoateTBME>99%>200[1][2]
Enzymatic Kinetic ResolutionAlcalase--High (specific data not fully available in abstracts)-[3][4]

Note: The yield of the desired (S)-enantiomer in a classical kinetic resolution is theoretically limited to a maximum of 50%.

Enzymatic_Resolution racemic_ester Racemic (R,S)-4-N-Boc-piperazine-2- carboxylic acid methyl ester cal_a Candida antarctica lipase A (CAL-A) + Acyl Donor racemic_ester->cal_a separation Separation (Chromatography) cal_a->separation s_ester (S)-4-N-Boc-piperazine-2- carboxylic acid methyl ester hydrolysis Hydrolysis (e.g., LiOH, H₂O) s_ester->hydrolysis r_amide Acylated (R)-enantiomer s_acid (S)-4-N-Boc-piperazine-2- carboxylic acid hydrolysis->s_acid separation->s_ester Unreacted separation->r_amide Reacted

Figure 1: Workflow for the enzymatic kinetic resolution of racemic 4-N-Boc-piperazine-2-carboxylic acid methyl ester using CAL-A.

Chemical Resolution of Racemic Piperazine-2-carboxylic acid

Chemical resolution through the formation of diastereomeric salts is a classical and widely used method for separating enantiomers. This approach involves reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.

General Procedure
  • Protection of the Piperazine Ring: Racemic piperazine-2-carboxylic acid is first protected at the N4 position with a Boc group to yield racemic 4-N-Boc-piperazine-2-carboxylic acid.

  • Diastereomeric Salt Formation: The racemic N-Boc protected acid is then treated with a chiral resolving agent (e.g., a chiral amine like (R)-α-methylbenzylamine or a chiral base) in a suitable solvent.

  • Fractional Crystallization: The resulting mixture of diastereomeric salts is subjected to fractional crystallization. Due to their different solubilities, one diastereomer will preferentially crystallize out of the solution.

  • Isolation and Liberation of the Chiral Acid: The crystallized diastereomeric salt is isolated by filtration. The desired enantiomer of 4-N-Boc-piperazine-2-carboxylic acid is then liberated by treating the salt with an acid to remove the chiral resolving agent.

  • Purification: The final product is purified by recrystallization or other standard techniques.

A detailed experimental protocol with specific reagents and yields for this method was not fully available in the initial search results, highlighting a potential area for further investigation by researchers.

Chemical_Resolution racemic_acid Racemic (R,S)-4-N-Boc-piperazine- 2-carboxylic acid resolving_agent Chiral Resolving Agent (e.g., (R)-α-methylbenzylamine) racemic_acid->resolving_agent diastereomers Mixture of Diastereomeric Salts ((S)-acid-(R)-amine and (R)-acid-(R)-amine) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization s_salt Crystallized Diastereomeric Salt ((S)-acid-(R)-amine) crystallization->s_salt acidification Acidification s_salt->acidification s_acid (S)-4-N-Boc-piperazine-2- carboxylic acid acidification->s_acid

Figure 2: Logical workflow for the chemical resolution of racemic 4-N-Boc-piperazine-2-carboxylic acid via diastereomeric salt formation.

Asymmetric Synthesis from Chiral Precursors

Asymmetric synthesis involves the construction of the chiral molecule from a readily available chiral starting material, often referred to as the "chiral pool." This approach avoids the need for resolution steps and can be highly efficient in establishing the desired stereochemistry. For the synthesis of this compound, derivatives of (S)-2,3-diaminopropionic acid are suitable starting materials.

General Synthetic Strategy

A plausible synthetic route starting from an (S)-2,3-diaminopropionic acid derivative involves a series of transformations to construct the piperazine ring with the correct stereochemistry at the C2 position. A general, multi-step approach is outlined below.

Illustrative Experimental Pathway

While a complete, detailed experimental protocol for this specific target molecule was not found in the initial searches, the following represents a logical sequence of reactions based on established organic chemistry principles for the synthesis of related piperazine structures.

  • Starting Material: Begin with a suitably protected derivative of (S)-2,3-diaminopropionic acid, for example, (S)-2-(Boc-amino)-3-aminopropionic acid.

  • Cyclization Step 1: React the protected diaminopropionic acid with a two-carbon electrophile that can react with both amino groups to form the piperazine ring. This could involve a two-step process, for instance, reductive amination with glyoxal or a related species.

  • Further Functionalization and Protection: The resulting piperazine ring may require further functionalization or adjustment of protecting groups to arrive at the target molecule. This could involve the removal of any temporary protecting groups and the introduction of the Boc group at the N4 position if not already present.

  • Final Deprotection/Modification: Any remaining protecting groups on the carboxylic acid functionality would be removed to yield the final product.

Researchers are encouraged to consult the literature on the synthesis of chiral piperazines from amino acid precursors for more specific and optimized reaction conditions.

Asymmetric_Synthesis start (S)-2,3-Diaminopropionic Acid Derivative (Chiral Pool) cyclization Ring Formation (Multi-step Cyclization) start->cyclization piperazine_intermediate Chiral Piperazine Intermediate cyclization->piperazine_intermediate protection N-Boc Protection piperazine_intermediate->protection final_product (S)-4-N-Boc-piperazine-2- carboxylic acid protection->final_product

Figure 3: A generalized pathway for the asymmetric synthesis of this compound from a chiral amino acid precursor.

Conclusion

The synthesis of enantiomerically pure this compound can be achieved through several distinct strategies. Enzymatic kinetic resolution, particularly with Candida antarctica lipase A, offers a highly selective and efficient method, albeit with a theoretical maximum yield of 50% for the desired enantiomer in a standard resolution. Chemical resolution via diastereomeric salt formation provides a classical and often scalable alternative. Asymmetric synthesis from the chiral pool presents a direct and potentially high-yielding route, although it may require a more elaborate multi-step synthetic sequence. The choice of the optimal method will depend on factors such as the desired scale of production, cost considerations, and the available laboratory resources and expertise. This guide provides a foundational understanding of these key synthetic approaches to empower researchers in the field of drug discovery and development.

References

A Technical Guide to the Physicochemical Properties of (S)-4-N-Boc-piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-4-N-Boc-piperazine-2-carboxylic acid, a chiral building block essential in contemporary drug discovery and development. The information is tailored for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors, offering a detailed examination of its chemical and physical characteristics, alongside standardized experimental protocols for their determination.

Core Physicochemical Data

This compound, with the CAS Number 848482-93-9, is a derivative of piperazine that is widely utilized in the synthesis of complex pharmaceutical agents.[1][2] Its Boc-protected nitrogen allows for selective chemical modifications, making it a versatile intermediate in medicinal chemistry.[1] The quantitative physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₈N₂O₄[2][3]
Molecular Weight 230.26 g/mol [2][3][4]
Melting Point 231-239 °C[3]
Boiling Point (Predicted) 371.8 ± 37.0 °C[3]
pKa (Predicted) 2.20 ± 0.20[3]
XLogP3 (Predicted) -2.2[2]
Appearance White powder or crystals[1]
Solubility Slightly soluble in water. Freely soluble in DCM, THF, DMF.[5][6]

Experimental Protocols

Accurate determination of physicochemical properties is critical for drug development. The following section details the standard experimental methodologies for key parameters.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[7] A sharp melting range typically signifies a high degree of purity, whereas impurities tend to lower and broaden the melting range.[7]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[8][9]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7][8] This assembly is then placed in a heating bath (e.g., a Thiele tube containing mineral oil or a modern digital melting point apparatus).[7]

  • Heating: The heating bath is heated slowly and uniformly, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.[7]

  • Observation and Recording: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely liquefies are recorded as the melting point range.[7][10]

Solubility Determination

Solubility is a key determinant of a drug candidate's bioavailability.[11] The equilibrium solubility is determined by measuring the concentration of the compound in a saturated solution.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of this compound is added to a specific volume of the solvent of interest (e.g., water, phosphate-buffered saline at a specific pH) in a flask.[12]

  • Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13][14]

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration.[13] Care must be taken to avoid temperature changes during this step.

  • Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[11][13] A calibration curve is used to quantify the concentration.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like this compound, which has both an acidic carboxylic acid group and a basic piperazine nitrogen, determining the pKa values is crucial for understanding its ionization state at different pH values.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of this compound is dissolved in water.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) is positioned to add titrant to the beaker.[15][16]

  • Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[15][16]

  • Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added.[17] The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic functional group has been neutralized.[17] The Henderson-Hasselbalch equation can be used to calculate the pKa from the titration data.[17]

LogP Determination

The logarithm of the partition coefficient (LogP) between octanol and water is a widely used measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[18][19]

Methodology: Shake-Flask HPLC Method

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer like PBS at pH 7.4) are mixed and allowed to pre-saturate each other for 24 hours.[20][21] The two phases are then separated.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., the aqueous phase). This solution is then mixed with an equal volume of the other pre-saturated phase in a flask.

  • Equilibration: The flask is shaken for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.[21]

  • Phase Separation: The mixture is allowed to stand until the two phases clearly separate. Centrifugation can be used to facilitate this separation.

  • Analysis: The concentration of the compound in each phase is determined by HPLC.[20][21]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[19]

Visualizing Experimental Workflows

To further elucidate the practical application of these protocols, the following diagram illustrates a generalized workflow for the determination of LogP using the shake-flask method.

LogP_Determination_Workflow cluster_prep Phase Preparation cluster_partition Partitioning & Equilibration cluster_analysis Analysis cluster_calc Calculation prep1 Mix n-octanol and water/buffer prep2 Shake for 24h for pre-saturation prep1->prep2 prep3 Separate the two phases prep2->prep3 part1 Dissolve compound in aqueous phase prep3->part1 part2 Add equal volume of pre-saturated n-octanol part1->part2 part3 Shake to allow partitioning (Equilibration) part2->part3 ana1 Centrifuge to separate phases part3->ana1 ana2 Sample aqueous and n-octanol layers ana1->ana2 ana3 Quantify concentration in each phase via HPLC ana2->ana3 calc1 Calculate P = [Conc]octanol / [Conc]aqueous ana3->calc1 calc2 Calculate LogP = log10(P) calc1->calc2

Caption: Workflow for LogP determination via the shake-flask method.

Biological Context and Applications

This compound is a crucial chiral intermediate in the synthesis of a wide array of biologically active molecules.[1] Its structural motif is found in compounds designed as enzyme inhibitors, central nervous system agents, and modulators of various receptors.[1] For instance, it has been utilized in the preparation of substituted azacycles that act as TRPM8 modulators.[3] The stereochemical integrity of the (S)-enantiomer is often critical for the desired biological activity and pharmacokinetic profile of the final drug substance.[1] Its application in peptide synthesis as a protected amino acid derivative allows for the construction of complex peptides while maintaining stereochemical purity.[1]

References

(S)-4-N-Boc-piperazine-2-carboxylic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

ParameterValueReference
Chemical Name (S)-4-N-Boc-piperazine-2-carboxylic acidN/A
CAS Number 848482-93-9[1]
Molecular Formula C₁₀H₁₈N₂O₄[1]
Molecular Weight 230.26 g/mol [1]

Physicochemical Properties

PropertyValue
Appearance White to off-white solid
Purity Typically ≥97%
Solubility Soluble in methanol, chloroform, and ethyl acetate
Storage Store in a cool, dry place, away from light

Introduction

This compound is a chiral heterocyclic compound that serves as a crucial building block in modern medicinal chemistry and drug discovery. Its rigid piperazine core, combined with the stereochemically defined carboxylic acid and the versatile Boc (tert-butyloxycarbonyl) protecting group, makes it an invaluable synthon for the creation of complex molecular architectures. This guide provides an in-depth overview of its synthesis, applications, and the biological relevance of the scaffolds derived from it.

Synthesis and Chiral Resolution

The enantiomerically pure (S)-form of 4-N-Boc-piperazine-2-carboxylic acid is most commonly obtained through chiral resolution of the corresponding racemic ester. One effective method involves enzymatic kinetic resolution.

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol describes the resolution of racemic methyl 4-(tert-butoxycarbonyl)-piperazine-2-carboxylate to yield the (S)-enantiomer of the carboxylic acid.

Materials:

  • Racemic methyl 4-(tert-butoxycarbonyl)-piperazine-2-carboxylate

  • Alcalase (or another suitable lipase/protease)

  • Phosphate buffer (pH 7.5)

  • Ethyl acetate

  • Sodium hydroxide (1M)

  • Hydrochloric acid (1M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Enzyme Solution Preparation: Prepare a solution of Alcalase in a phosphate buffer (pH 7.5).

  • Reaction Setup: To a stirred solution of racemic methyl 4-(tert-butoxycarbonyl)-piperazine-2-carboxylate in a suitable organic solvent (e.g., toluene), add the aqueous enzyme solution.

  • Hydrolysis: Maintain the pH of the reaction mixture at 7.5 by the controlled addition of 1M sodium hydroxide. The progress of the reaction can be monitored by HPLC to determine the enantiomeric excess (e.e.) of the remaining ester and the formed acid.

  • Reaction Quench: Once the desired conversion (typically around 50%) is reached, stop the reaction by acidifying the mixture to pH 2-3 with 1M hydrochloric acid.

  • Extraction: Extract the mixture with ethyl acetate. The organic layer will contain the unreacted (R)-ester, while the aqueous layer will contain the sodium salt of the (S)-acid.

  • Isolation of (S)-acid: Separate the aqueous layer and acidify it to pH 3-4 with 1M HCl. Extract the aqueous layer again with ethyl acetate.

  • Drying and Evaporation: Combine the organic extracts containing the (S)-acid, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.

Applications in Medicinal Chemistry

This compound is a versatile building block for the synthesis of a wide array of biologically active molecules. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic applications.

Peptide and Peptidomimetic Synthesis

The carboxylic acid functionality allows for its incorporation into peptide chains as an unnatural amino acid, while the Boc-protected nitrogen can be deprotected for further functionalization. This is particularly useful in the design of peptidomimetics with improved pharmacokinetic properties, such as enhanced stability against enzymatic degradation.

Logical Workflow for Peptide Synthesis:

G cluster_activation Activation cluster_coupling Coupling cluster_deprotection Deprotection A (S)-4-N-Boc-piperazine- 2-carboxylic acid C Activated Ester A->C B Coupling Reagent (e.g., HATU, HOBt) B->C E Peptide bond formation C->E D N-terminal deprotected peptide-resin D->E F Boc-protected peptide-resin E->F H N-terminal deprotected peptide-resin F->H G Acidic Condition (e.g., TFA) G->H

Caption: General workflow for incorporating the piperazine moiety into a peptide chain.

Scaffold for Small Molecule Drug Discovery

The piperazine ring is a common feature in drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and anti-inflammatory agents.[2][3][4][5] The (S)-chirality of this building block allows for the stereoselective synthesis of compounds, which is often crucial for biological activity and reducing off-target effects.

Biological Relevance of Piperazine-Containing Molecules

While this compound is a synthetic intermediate and not biologically active itself, the derivatives synthesized from it have shown a broad range of pharmacological activities.[2][3][4][5] For instance, piperazine-2-carboxylic acid derivatives have been investigated as potential agents for Alzheimer's disease by targeting cholinesterases.[1]

Signaling Pathway Example: Cholinesterase Inhibition

Many piperazine-containing compounds act as enzyme inhibitors. In the context of Alzheimer's disease, inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. The diagram below illustrates this inhibitory action.

G cluster_cholinergic_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR binds AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzed by Signal Signal Transduction AChR->Signal activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate produces Inhibitor Piperazine-based Inhibitor Inhibitor->AChE inhibits

References

Spectroscopic and Analytical Profile of (S)-4-N-Boc-piperazine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for (S)-4-N-Boc-piperazine-2-carboxylic acid, a chiral building block of significant interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of reported physical data and predicted spectroscopic characteristics based on analogous structures and functional group analysis. Detailed experimental protocols for acquiring such data are also provided to facilitate its application in a research setting.

Core Compound Information

PropertyValue
Chemical Name (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Synonyms This compound, (S)-1-Boc-piperazine-3-carboxylic acid
CAS Number 848482-93-9[1]
Molecular Formula C₁₀H₁₈N₂O₄[2]
Molecular Weight 230.26 g/mol [2]
Appearance White to off-white solid

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These are predicted values based on the analysis of its functional groups and comparison with similar structures.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5Broad s1HCOOH
~3.9 - 4.1m1HCH (C2)
~3.7 - 3.9m2HCH₂ (piperazine ring)
~3.0 - 3.2m2HCH₂ (piperazine ring)
~2.7 - 2.9m2HCH₂ (piperazine ring)
1.40s9HC(CH₃)₃ (Boc)
¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignment
~173C=O (Carboxylic Acid)
~154C=O (Boc)
~79C(CH₃)₃ (Boc)
~52CH (C2)
~45-50CH₂ (Piperazine Ring)
~40-45CH₂ (Piperazine Ring)
28.0C(CH₃)₃ (Boc)
IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic Acid)
2975 - 2850MediumC-H stretch (Aliphatic)
~1740StrongC=O stretch (Carboxylic Acid)
~1690StrongC=O stretch (Boc Amide)
~1410MediumO-H bend (Carboxylic Acid)
~1240StrongC-O stretch (Carboxylic Acid)
~1160StrongC-O stretch (Boc)
MS (Mass Spectrometry) Data (Predicted)
m/zIon
231.13[M+H]⁺
253.11[M+Na]⁺
229.12[M-H]⁻
175.10[M+H - C₄H₈]⁺
131.08[M+H - Boc]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are general and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 or 500 MHz).

    • A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the proton-decoupled ¹³C NMR spectrum (e.g., 100 or 125 MHz).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum and assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3][4][5]

    • Place the powder into a pellet-forming die.[4][6]

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.[4][6]

  • Data Acquisition:

    • Place the KBR pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.[5]

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[7][8]

    • The solvent may be acidified with a small amount of formic acid to promote protonation for positive ion mode analysis.[8]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in either positive or negative ion mode.

    • For high-resolution mass spectrometry (HRMS), use an appropriate analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

    • Analyze the fragmentation pattern (if any) to gain further structural information.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a conceptual pathway for the characterization of a novel chemical entity.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight ID Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis and spectroscopic characterization.

Logical_Relationship_Diagram cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Compound Target Compound This compound H_NMR ¹H NMR (Proton Environment) Compound->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Compound->C_NMR IR_Spec IR Spectroscopy (Functional Groups) Compound->IR_Spec Mass_Spec Mass Spectrometry (Molecular Weight & Formula) Compound->Mass_Spec Structure Confirmed Structure H_NMR->Structure C_NMR->Structure IR_Spec->Structure Mass_Spec->Structure

Caption: Interrelation of spectroscopic techniques for structural elucidation.

References

Chiral synthesis and resolution of piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chiral Synthesis and Resolution of Piperazine-2-carboxylic Acid

Introduction

Piperazine-2-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry. Its constrained cyclic diamine structure is a key feature in a multitude of pharmacologically active compounds, most notably as a component of several HIV protease inhibitors. The stereochemistry at the C-2 position is crucial for biological activity, making the acquisition of enantiomerically pure forms—(S)-piperazine-2-carboxylic acid and (R)-piperazine-2-carboxylic acid—a critical step in drug development.

This technical guide provides a comprehensive overview of the primary strategies for obtaining enantiopure piperazine-2-carboxylic acid: direct asymmetric synthesis and the resolution of racemic mixtures. It is intended for researchers, chemists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and process visualizations.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly produce a single enantiomer of the target molecule, avoiding the need for separating a racemic mixture. This is often a more efficient and economical approach on an industrial scale.

Asymmetric Hydrogenation of Pyrazine Derivatives

A prominent method for the asymmetric synthesis of piperazine-2-carboxylic acid derivatives involves the catalytic hydrogenation of corresponding pyrazine precursors.[1] This process utilizes chiral rhodium complexes to induce stereoselectivity during the reduction of the aromatic pyrazine ring to the saturated piperazine ring.[1] The substrates are typically amides or esters of pyrazinecarboxylic acid.[1] This approach is advantageous as it can be scaled for industrial production and bypasses the need for racemate resolution.[1]

For instance, the asymmetric hydrogenation of tert-butyl pyrazinecarboxylate can be catalyzed by optically active rhodium complexes to yield the corresponding chiral piperazine-2-carboxylate.[1] Subsequent hydrolysis of the ester furnishes the desired enantiomer of piperazine-2-carboxylic acid.[1]

Asymmetric_Hydrogenation Start Pyrazine-2-carboxylic Acid Derivative Product Optically Active Piperazine-2-carboxylic Acid Derivative Start->Product H₂ Asymmetric Hydrogenation Catalyst Chiral Rhodium Complex Catalyst Catalyst->Start

Caption: Asymmetric hydrogenation of a pyrazine derivative.

Resolution of Racemic Piperazine-2-carboxylic Acid

Resolution is the process of separating a racemic mixture into its individual enantiomers. For piperazine-2-carboxylic acid, enzymatic kinetic resolution is a particularly well-documented and effective strategy.

Enzymatic Kinetic Resolution

Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst, typically an enzyme. The enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. This results in a mixture of a product (from the faster-reacting enantiomer) and the unreacted, enantiomerically enriched starting material (the slower-reacting enantiomer), which can then be separated.

Whole bacterial cells containing stereospecific amidases have been successfully employed for the kinetic resolution of racemic piperazine-2-carboxamide.[2][3] These biocatalysts hydrolyze one enantiomer of the amide to the corresponding carboxylic acid at a much higher rate than the other.

  • Klebsiella terrigena (DSM 9174): This biocatalyst can be used to produce (S)-piperazine-2-carboxylic acid with a very high enantiomeric excess (99.4% ee) and a yield of 41%.[2][3]

  • Burkholderia sp. (DSM 9925): This strain can be used to obtain (R)-piperazine-2-carboxylic acid with an enantiomeric excess of 99.0% and a 22% yield.[2][3]

  • Aminopeptidase from Aspergillus oryzae: A semipurified aminopeptidase has also been applied for the chiral resolution of racemic piperazine-2-carboxamide to produce enantiopure (S)-piperazine-2-carboxylic acid.[4]

N-acylated esters of piperazine-2-carboxylic acid are common substrates for resolution using lipases or proteases.

  • Alcalase: This inexpensive enzyme has been used for the kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate to synthesize enantiomerically pure (S)-piperazine-2-carboxylic acid.[2][5][6]

  • Candida antarctica Lipase A (CAL-A): This enzyme catalyzes a highly enantioselective (E>200) N-acylation of N-Boc-piperazine-2-carboxylic acid methyl esters.[2]

Enzymatic_Resolution Racemate Racemic Substrate (R/S-Amide or Ester) Mixture Racemate->Mixture Biocatalysis Enzyme Stereoselective Enzyme (e.g., Amidase, Lipase) Enzyme->Racemate Product Product (S-Acid) Mixture->Product Unreacted Unreacted Substrate (R-Amide or Ester) Mixture->Unreacted Separation Separation Product->Separation Unreacted->Separation

Caption: Workflow for enzymatic kinetic resolution.

Data Summary

The following tables summarize quantitative data from various reported methods for the synthesis and resolution of piperazine-2-carboxylic acid.

Table 1: Asymmetric Synthesis of Piperazine-2-carboxylic Acid Derivatives

Starting MaterialCatalyst / ReagentProductConversion (%)Enantiomeric Excess (ee %)Reference
tert-butyl pyrazinecarboxylate[Rh(cod)Cl]₂ / (R)-(di-tert-butylphosphino)ethyl!-(S)-(diphenylphosphino)ferrocenetert-butyl (S)-piperazine-2-carboxylate6777.6[1]

Table 2: Enzymatic Resolution of Racemic Piperazine-2-carboxylic Acid Derivatives

Racemic SubstrateBiocatalystEnantiomer ProducedYield (%)Enantiomeric Excess (ee %)Reference
Piperazine-2-carboxamideKlebsiella terrigena DSM 9174(S)-Piperazine-2-carboxylic acid4199.4[2][3]
Piperazine-2-carboxamideBurkholderia sp. DSM 9925(R)-Piperazine-2-carboxylic acid2299.0[2][3]
Piperazine-2-carboxamidePseudomonas fluorescens DSM 9924(S)-Piperazine-2-carboxylic acid2097.3[2]
Methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylateAlcalase(S)-Piperazine-2-carboxylic acid->99[2][5][6]
rac-piperazine-2-carboxamideEnzyme with SEQ ID NO 1(S)-piperazine-2-carboxylic acid22a%>98[7]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of tert-butyl pyrazinecarboxylate[1]

This protocol describes the synthesis of (S)-piperazine-2-carboxylic acid hydrochloride via asymmetric hydrogenation.

  • Catalyst Preparation & Hydrogenation:

    • In a suitable vessel under an inert atmosphere, charge bicyclo[2.2.1]hepta-2,5-dienerhodium(I) chloride dimer and 1-[(R)-(di-tert-butylphosphino)ethyl]-2(S)-(diphenylphosphino)ferrocene.

    • Add methanol as the solvent.

    • Introduce tert-butyl pyrazinecarboxylate to the catalyst solution.

    • Pressurize the vessel with hydrogen gas to 50 bar.

    • Heat the reaction mixture to 70°C and stir for 20 hours.

    • Monitor the reaction for conversion by NMR.

  • Hydrolysis and Isolation:

    • After the reaction, concentrate the mixture to obtain the crude tert-butyl (S)-piperazine-2-carboxylate.

    • To the crude ester, add water and 32% hydrochloric acid.

    • Heat the mixture to 100°C and stir for 20 minutes.

    • Cool the mixture to 0°C and stir for an additional hour to precipitate the product.

    • Filter the precipitated hydrochloride salt, wash with cold dichloromethane, and dry to yield (S)-piperazine-2-carboxylic acid hydrochloride.

Protocol 2: Enzymatic Resolution of rac-Piperazine-2-carboxamide[7]

This protocol is a general method for the kinetic resolution using a whole-cell or enzyme preparation.

  • Substrate Preparation:

    • Dissolve racemic piperazine-2-carboxamide (e.g., 2 g) in 2N HCl (e.g., 6 mL).

    • Add water (e.g., 2 mL) to achieve a final substrate concentration of approximately 20% (w/v).

    • Adjust the pH to the optimal range for the enzyme (e.g., pH 7.8).

  • Enzymatic Reaction:

    • To an aliquot of the substrate solution (e.g., 1 mL), add the lyophilized enzyme powder or whole-cell preparation (e.g., 100 mg).

    • If required, add a solution of a metal cofactor (e.g., 20 µL of 1 M ZnCl₂).

    • Incubate the reaction mixture at room temperature with shaking for 24-48 hours.

    • Monitor the formation of the (S)-piperazine-2-carboxylic acid and the enantiomeric excess (ee) by chiral HPLC.

  • Product Isolation:

    • Once the reaction reaches the desired conversion (typically close to 50%), stop the reaction by adding concentrated HCl to lower the pH, which precipitates the enzyme.

    • Centrifuge or filter to remove the biocatalyst.

    • The resulting solution contains the product (S)-piperazine-2-carboxylic acid and the unreacted (R)-piperazine-2-carboxamide, which can be separated by standard chromatographic or crystallization techniques.

Protocol 3: N,N'-di-Boc Protection of (S)-Piperazine-2-carboxylic Acid[8]

This protocol describes the protection of both nitrogen atoms of piperazine-2-carboxylic acid, a common step for further synthetic transformations.

  • Reaction Setup:

    • Prepare a slurry of (S)-piperazine-2-carboxylic acid dihydrochloride (1 equivalent, e.g., 91.2 mmol) in methanol.

    • Add triethylamine (3 equivalents, e.g., 273 mmol) to the slurry.

    • Prepare a separate solution of di-tert-butyl dicarbonate (Boc₂O) (2.5 equivalents, e.g., 229 mmol) in methanol.

  • Reaction Execution:

    • Add the Boc₂O solution dropwise to the piperazine slurry over 20 minutes.

    • Heat the mixture to 50°C and stir overnight.

    • After the reaction is complete, evaporate the solvent to dryness.

  • Work-up and Isolation:

    • Add water to the residue.

    • Adjust the pH to 2 using 1N hydrochloric acid.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent.

    • The resulting crude product can be purified by crystallization (e.g., from n-hexane) to yield the 1,4-di(t-butyl) ester of (S)-piperazine-1,2,4-tricarboxylic acid as a white solid (reported yield: 92%).[8]

References

Stability and Storage of Boc-Protected Piperazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-protected piperazine compounds. These compounds are crucial building blocks in medicinal chemistry, particularly in the synthesis of a wide range of pharmaceuticals. Understanding their stability profile is paramount for ensuring the integrity of starting materials, the success of synthetic campaigns, and the quality of final active pharmaceutical ingredients (APIs). This guide presents available data on their stability under various conditions, outlines experimental protocols for stability assessment, and explores the role of these compounds in relevant signaling pathways.

Physicochemical Properties and General Stability

tert-Butoxycarbonyl (Boc) protected piperazine is typically a white to off-white crystalline solid. The Boc protecting group is known for its stability under basic and nucleophilic conditions, as well as during catalytic hydrogenation. However, it is labile to acidic conditions and high temperatures.

Key Stability Considerations:

  • pH: Boc-protected piperazines are sensitive to acidic conditions, which lead to the cleavage of the Boc group. The stability of piperazine derivatives, in general, can be highly dependent on the pH of the solution.

  • Temperature: Elevated temperatures can lead to the thermal deprotection of the Boc group. While this can be a synthetic utility, it is a critical factor to control during storage to prevent degradation.

  • Light: Exposure to light, particularly UV light, can induce photochemical reactions and lead to the formation of colored degradants.

  • Oxidation: The piperazine moiety can be susceptible to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.

Recommended Storage Conditions

To ensure the long-term integrity of Boc-protected piperazine compounds, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a refrigerator (2-8 °C) or frozen.To minimize thermal degradation and slow down potential hydrolytic or oxidative reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation by atmospheric oxygen.
Light Store in a dark place or in amber-colored, light-resistant containers.To protect against photodegradation.
Moisture Store in a dry, well-sealed container.To prevent hydrolysis.
Incompatible Materials Store away from strong acids, strong bases, and strong oxidizing agents.To prevent chemical reactions that could lead to degradation or the formation of hazardous byproducts.

Quantitative Stability Data

While comprehensive, publicly available quantitative stability data for a wide range of Boc-protected piperazine compounds under various ICH stability conditions is limited, some studies on related piperazine derivatives provide valuable insights. The following table summarizes representative data on the stability of synthetic piperazines in human whole blood over a 12-month period at different temperatures. Although this is in a biological matrix, it offers a general indication of the impact of temperature on piperazine core stability.

Table 1: Long-Term Stability of Synthetic Piperazines in Human Whole Blood (Concentration in ng/mL) [1]

CompoundStorage Condition1 Month3 Months6 Months9 Months12 Months
1-(4-methylbenzyl)-piperazine (MBZP) Room Temp (~20°C)987954899854769
4°C1012988965932901
-20°C102510119989851047
1-(4-methoxyphenyl)-piperazine (MeOPP) Room Temp (~20°C)876654Not DetectedNot DetectedNot Detected
4°C954876Not DetectedNot DetectedNot Detected
-20°C987954899854769

Note: This data is for non-Boc-protected piperazines in a biological matrix and should be interpreted with caution for pure, Boc-protected compounds. Phenyl piperazines were generally found to be less stable than benzyl piperazines, with significant degradation observed after 6 months, regardless of storage conditions.[1] Storing samples at room temperature is not recommended due to the detrimental impact on the stability of piperazine compounds.[1]

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately assessing the stability of Boc-protected piperazine compounds. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique. The following sections outline a general approach to developing and validating such a method and conducting forced degradation studies.

Stability-Indicating HPLC Method Development and Validation

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, excipients, or other potential impurities.

General HPLC Method Parameters:

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The pH of the mobile phase can be critical for achieving good peak shape for basic compounds like piperazines.

  • Detection: UV detection at a wavelength where the Boc-protected piperazine and its potential degradation products have adequate absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Derivatization: For detecting piperazine itself (a potential degradant lacking a strong chromophore), derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary.

Method Validation (as per ICH Q2(R1) guidelines):

The developed method must be validated to ensure it is suitable for its intended purpose. Validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation (stress testing) studies are conducted to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of the stability-indicating method. The general conditions for forced degradation studies as per ICH guidelines are outlined below. The extent of degradation should typically be in the range of 5-20%.

Protocol for Forced Degradation Studies:

  • Acid Hydrolysis:

    • Dissolve the Boc-protected piperazine compound in a solution of 0.1 M to 1 M hydrochloric acid.

    • Heat the solution (e.g., at 60°C) for a specified period (e.g., 2 to 8 hours), monitoring the degradation over time.

    • Neutralize the solution before analysis by HPLC.

  • Base Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M to 1 M sodium hydroxide.

    • Heat the solution (e.g., at 60°C) for a specified period, monitoring the degradation.

    • Neutralize the solution before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30%).

    • Keep the solution at room temperature or slightly elevated temperature for a specified period.

    • Analyze the sample by HPLC.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 60-80°C) for a specified period.

    • Dissolve the sample in a suitable solvent for HPLC analysis.

  • Photostability Testing (as per ICH Q1B):

    • Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Keep a control sample protected from light.

    • Analyze both the exposed and control samples by HPLC.

Analysis of Degradation Products:

Degradation products can be identified and characterized using hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). Tandem mass spectrometry (LC-MS/MS) can provide fragmentation data to aid in structure elucidation.

Role in Signaling Pathways

Boc-protected piperazines are key intermediates in the synthesis of molecules that modulate various signaling pathways, particularly in the context of cancer and neurotransmission.

PROTACs and the KRAS Signaling Pathway

Boc-protected piperazines are frequently used as linkers in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.

One significant application is in the development of PROTACs targeting oncogenic KRAS, such as KRAS G12C and KRAS G12D.[2][3][4] These PROTACs typically consist of a ligand that binds to the KRAS protein, a ligand for an E3 ubiquitin ligase (like VHL or Cereblon), and a linker that connects the two. The piperazine moiety within the linker can provide a degree of rigidity and improve the physicochemical properties of the PROTAC molecule.[5]

PROTAC_KRAS_Degradation cluster_cell Cancer Cell KRAS_G12C Oncogenic KRAS (e.g., G12C) Proteasome Proteasome KRAS_G12C->Proteasome Targeted for Downstream Downstream Oncogenic Signaling (e.g., MAPK pathway) KRAS_G12C->Downstream Activates PROTAC PROTAC (with Boc-piperazine derived linker) PROTAC->KRAS_G12C Binds to VHL VHL E3 Ligase PROTAC->VHL Recruits VHL->KRAS_G12C Ubiquitinates Ub Ubiquitin Ub->KRAS_G12C Degradation Degradation Proteasome->Degradation Degradation->Downstream Inhibits GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Endogenous Ligand Ligand->GPCR Binds to Orthosteric Site Allosteric_Modulator Piperazine-based Allosteric Modulator Allosteric_Modulator->GPCR Binds to Allosteric Site Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

References

A Technical Guide to Enantiomerically Pure (S)-4-N-Boc-piperazine-2-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (S)-4-N-Boc-piperazine-2-carboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid piperazine core, coupled with the stereospecific carboxylic acid and the tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable synthon for introducing constrained diamine functionalities into small molecules and peptidomimetics. This guide provides an in-depth overview of its commercial suppliers, key physicochemical properties, and detailed experimental protocols for its application in chemical synthesis.

Commercial Suppliers and Quantitative Data

The availability of high-purity this compound is crucial for reproducible and successful research outcomes. Several chemical suppliers offer this compound, with variations in purity, available quantities, and pricing. Below is a summary of publicly available data from various vendors. Researchers are advised to request certificates of analysis (CoA) for lot-specific purity information.

SupplierCAS NumberChemical PurityChiral Purity (ee)Available QuantitiesPrice (USD)
LEAPChem 848482-93-9≥ 98.0%≥ 99.0%Inquire for detailsInquire for details
King-Pharm 848482-93-9Inquire for detailsInquire for detailsIn Stock, Ready to Ship[1]Inquire for details
Sigma-Aldrich 128019-59-0 (Racemic/Unspecified)96%Not Specified1 g€73.50 (~$80)
CymitQuimica Not Specified95% (for 1,4-di-Boc analog)Not Specified1g, 5g, 10g, 25g, 100g€14.00 - €202.00 (for 1,4-di-Boc analog)[2]
ChemUniverse 848482-93-9Inquire for detailsInquire for detailsBulk quantities availableRequest a quote[3]

Note: The CAS number 848482-93-9 specifically corresponds to the (S)-enantiomer. Researchers should exercise caution when purchasing from suppliers listing CAS number 128019-59-0, as this may refer to the racemic mixture or an unspecified stereoisomer.

Physicochemical Properties

  • Molecular Formula: C₁₀H₁₈N₂O₄

  • Molecular Weight: 230.26 g/mol

  • Appearance: Typically a white to off-white powder or crystalline solid.

  • Melting Point: 231-239 °C

  • Solubility: Soluble in many organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and methanol.

Experimental Protocols

The following protocols are representative methodologies for the use of this compound in common synthetic transformations. These should be considered as starting points and may require optimization based on the specific substrate and desired outcome.

Amide Bond Formation (Solution Phase)

This protocol describes a standard procedure for coupling the carboxylic acid of this compound with a primary or secondary amine using a carbodiimide coupling agent.

Materials:

  • This compound

  • Amine substrate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • To a solution of this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF, add the amine substrate (1.1 eq.) and DIPEA (2.5 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol outlines the incorporation of this compound as a non-natural amino acid analogue in Boc-chemistry based solid-phase peptide synthesis.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (for capping)

  • Trifluoroacetic acid (TFA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Boc-protected amino acids

Procedure:

A. Immobilization onto 2-CTC Resin:

  • Swell the 2-CTC resin in anhydrous DCM for 30 minutes.

  • In a separate flask, dissolve this compound (2.0 eq.) in anhydrous DCM.

  • Drain the DCM from the swollen resin and add the solution of the carboxylic acid, followed by DIPEA (4.0 eq.).

  • Agitate the mixture at room temperature for 2 hours.

  • Cap any unreacted resin sites by adding methanol and agitating for an additional 30 minutes.

  • Wash the resin sequentially with DCM, DMF, and DCM, then dry under vacuum.

B. Boc Deprotection:

  • Swell the resin-bound this compound in DCM.

  • Treat the resin with a solution of 50% TFA in DCM for 5 minutes, drain, and repeat with a fresh solution for 20 minutes.[4]

  • Wash the resin thoroughly with DCM.

  • Neutralize the resulting trifluoroacetate salt by washing with a solution of 10% DIPEA in DMF.[4]

  • Wash the resin with DMF to remove excess base.

C. Peptide Coupling:

  • In a separate vial, pre-activate the next Boc-protected amino acid (3.0 eq.) with a coupling reagent such as HATU (2.9 eq.) and DIPEA (6.0 eq.) in DMF for 5 minutes.[4]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours, or until a negative Kaiser test is observed.

  • Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the use of this compound.

Amide_Bond_Formation cluster_reactants Reactants cluster_reagents Reagents S_Boc_Pip_Acid (S)-4-N-Boc-piperazine- 2-carboxylic acid Active_Ester Active Ester Intermediate S_Boc_Pip_Acid->Active_Ester Activation Amine Primary/Secondary Amine Product Amide Product Amine->Product Nucleophilic Attack EDC_HOBt EDC / HOBt EDC_HOBt->Active_Ester Base DIPEA Base->Product Active_Ester->Product

Caption: Solution-phase amide bond formation workflow.

SPPS_Workflow Start 2-CTC Resin Immobilization Immobilize (S)-4-N-Boc- piperazine-2-carboxylic acid Start->Immobilization Deprotection Boc Deprotection (TFA/DCM) Immobilization->Deprotection Neutralization Neutralization (DIPEA/DMF) Deprotection->Neutralization Coupling Couple next Boc-Amino Acid Neutralization->Coupling Wash Wash Resin Coupling->Wash Repeat Repeat for next residue? Wash->Repeat Repeat->Deprotection Yes Cleavage Cleave from Resin & Deprotect Side Chains Repeat->Cleavage No End Purified Peptide Cleavage->End

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

References

The Indispensable Role of the Boc Protecting Group in Piperazine Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of approved therapeutic agents.[1] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability.[1] However, the symmetrical nature of the piperazine ring, with its two secondary amine groups, presents a significant challenge in achieving selective functionalization. The tert-butyloxycarbonyl (Boc) protecting group has emerged as an invaluable tool to overcome this hurdle, enabling the precise synthesis of complex piperazine derivatives. This technical guide provides an in-depth exploration of the role of the Boc group in piperazine chemistry, complete with experimental protocols and quantitative data to inform synthetic strategies in drug discovery and development.

The Strategic Advantage of Mono-protection

The primary challenge in the synthesis of monosubstituted piperazines is the prevention of undesired 1,4-disubstituted byproducts.[1] The introduction of a single Boc group onto one of the piperazine nitrogens effectively blocks its reactivity, allowing for selective functionalization of the remaining secondary amine.[1] This mono-protection strategy is fundamental to the controlled, stepwise synthesis of diverse piperazine derivatives.[2]

The Boc group is favored for this role due to several key advantages:

  • Stability: It is stable under a wide range of non-acidic reaction conditions, including exposure to strong bases, nucleophiles, and catalytic hydrogenation.[3][4] This robustness permits a broad spectrum of chemical transformations on the unprotected nitrogen or other parts of the molecule.[4]

  • Facile Removal: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine.[3][5]

  • Orthogonality: The acid-labile nature of the Boc group allows for orthogonal protection strategies. It can be selectively removed in the presence of other protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-labile carboxybenzyl (Cbz) group, enabling complex, multi-step syntheses.[3][4][6]

Synthetic Applications of N-Boc-Piperazine

N-Boc-piperazine is a versatile building block in a variety of synthetic transformations crucial to drug development:

  • N-Alkylation and N-Arylation: The free secondary amine of N-Boc-piperazine readily undergoes N-alkylation with alkyl halides and N-arylation through reactions like the Buchwald-Hartwig amination.[1][7][8] These reactions are fundamental for introducing diverse substituents and building molecular complexity.

  • Reductive Amination: N-Boc-piperazine can be reacted with aldehydes or ketones in the presence of a reducing agent to form N-substituted piperazines.[1]

  • N-Acylation: The reaction of N-Boc-piperazine with acylating agents, such as acid chlorides or anhydrides, provides access to a wide range of amide derivatives.

  • Multicomponent Reactions: N-Boc-piperazine is a valuable component in multicomponent reactions, such as the Ugi reaction, which allow for the rapid assembly of complex and diverse molecular libraries for high-throughput screening.[2]

  • Solid-Phase Synthesis: The ability to tether N-Boc-piperazine to a solid support simplifies purification and makes it highly amenable to automated parallel synthesis for the generation of compound libraries.[2]

  • PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), N-Boc-piperazine derivatives serve as important bifunctional linkers, connecting a target-binding ligand and an E3 ligase ligand.[9][10]

Quantitative Data on N-Boc-Piperazine Synthesis

Several methods exist for the synthesis of N-Boc-piperazine. The choice of route often depends on factors like scalability, cost, and desired purity.

Starting MaterialKey ReagentsTypical Overall YieldTypical PurityKey AdvantagesKey Disadvantages
PiperazineDi-tert-butyl dicarbonate (Boc₂O)ModerateVariable, requires significant purificationFewer steps.Formation of di-protected byproduct, requires extensive purification, higher cost of piperazine.[7][11]
DiethanolamineThionyl chloride, Boc₂O, Ammonia> 93.5%[7][11][12]> 99%[7]High yield and purity, low-cost and readily available starting materials, milder reaction conditions.[7]More steps involved.[7]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-Piperazine from Piperazine

This protocol describes a common method for the mono-protection of piperazine using di-tert-butyl dicarbonate.

Materials:

  • Piperazine

  • Piperazine dihydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium chloride (NaCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve piperazine (0.05 moles, 4.3 g) and piperazine dihydrochloride (0.005 moles, 0.80 g) in 20 ml of water.[13]

  • Stir the reaction mixture for 5 minutes and then add 4 g of NaCl.[13]

  • In a separate flask, prepare tert-butyl 1H-imidazole-1-carboxylate by reacting t-butanol (0.01 mole, 0.75 g) with 1,1'-carbonyldiimidazole (CDI) (0.012 mole, 1.94 g) in ethyl acetate.[13]

  • Add the prepared tert-butyl 1H-imidazole-1-carboxylate to the piperazine solution.[13]

  • Stir the reaction mixture for 30 minutes.[13]

  • Add 10 ml of a saturated solution of NaOH to the aqueous layer and extract with ethyl acetate (4 x 15 ml).[13]

  • Discard the aqueous layer. Wash the combined organic layers with water (4 x 5 ml), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-piperazine as a pale yellow liquid.[13]

Protocol 2: N-Alkylation of N-Boc-Piperazine

This protocol outlines a general procedure for the N-alkylation of N-Boc-piperazine.

Materials:

  • N-Boc-piperazine

  • Alkyl halide (R-X)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of N-Boc-piperazine (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).[1]

  • Add the alkyl halide (1.0-1.2 eq.) to the mixture at room temperature.[1]

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.[1]

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.[1]

  • Dilute the residue with dichloromethane and water.[1]

  • Separate the organic layer and extract the aqueous layer with DCM (3x).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.[1]

Protocol 3: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and effective method for removing the Boc protecting group.[5]

Materials:

  • N-Boc protected piperazine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.[5]

  • Cool the solution to 0°C using an ice bath.[5]

  • Slowly add TFA (5-10 equiv.) to the stirred solution.[5]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[5]

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[5]

  • Extract the aqueous layer with DCM (3x).[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5]

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[5]

Protocol 4: N-Boc Deprotection using HCl in Dioxane

This protocol is a common alternative to TFA and can be advantageous if the TFA salt of the product is problematic.[5]

Materials:

  • N-Boc protected piperazine derivative

  • Methanol or Dioxane

  • 4M HCl in dioxane solution

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of methanol or dioxane in a round-bottom flask.[5]

  • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[5]

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate.[5]

  • Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.[5]

  • To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM. Add saturated aqueous NaHCO₃ solution until the mixture is basic.[5]

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base.

Visualizing Synthetic Workflows

The following diagrams illustrate key synthetic pathways involving Boc-protected piperazine derivatives.

Boc_Protection_and_Functionalization piperazine Piperazine boc_piperazine N-Boc-Piperazine piperazine->boc_piperazine Boc₂O functionalized_boc_piperazine N'-Functionalized N-Boc-Piperazine boc_piperazine->functionalized_boc_piperazine R-X (Alkylation, Arylation, etc.) monosubstituted_piperazine Monosubstituted Piperazine functionalized_boc_piperazine->monosubstituted_piperazine Acid (TFA or HCl)

Caption: General workflow for the synthesis of monosubstituted piperazines.

Orthogonal_Protection_Strategy piperazine Piperazine boc_piperazine N-Boc-Piperazine piperazine->boc_piperazine Boc₂O boc_fmoc_piperazine N-Boc, N'-Fmoc Piperazine Derivative boc_piperazine->boc_fmoc_piperazine Fmoc-OSu deprotected_boc N-Fmoc Piperazine Derivative boc_fmoc_piperazine->deprotected_boc Acid (e.g., TFA) deprotected_fmoc N-Boc Piperazine Derivative boc_fmoc_piperazine->deprotected_fmoc Base (e.g., Piperidine)

Caption: Orthogonal protection strategy with Boc and Fmoc groups.

Conclusion

The Boc protecting group is a cornerstone of modern synthetic strategies involving piperazine derivatives. Its ability to enable the selective functionalization of one of the two nitrogen atoms has been instrumental in the synthesis of a vast array of complex molecules for drug discovery and development. The straightforward introduction and removal of the Boc group, coupled with its stability under a variety of reaction conditions, make it an indispensable tool for medicinal chemists. A thorough understanding of its application, as outlined in this guide, is essential for the efficient and precise construction of novel piperazine-containing therapeutic agents.

References

Structural Analysis of (S)-4-N-Boc-piperazine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural analysis of (S)-4-N-Boc-piperazine-2-carboxylic acid, a chiral building block crucial in the synthesis of pharmaceutical compounds.[1] Due to its stereochemical purity and the presence of the Boc protecting group, this molecule is a valuable intermediate in the development of novel therapeutics, particularly those targeting the central nervous system and enzyme inhibitors.[1] This document outlines its key structural features, supported by spectroscopic data and detailed experimental protocols.

Core Molecular Structure

This compound, with the molecular formula C₁₀H₁₈N₂O₄ and a molecular weight of 230.26 g/mol , features a piperazine ring with a carboxyl group at the stereogenic center (S-configuration) and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms.[2] The presence of both a protected amine and a carboxylic acid allows for selective chemical modifications, making it a versatile scaffold in medicinal chemistry.[3][4]

molecular_structure cluster_piperazine cluster_substituents C2 N1 C2->N1 COOH COOH C2->COOH (S) C6 N1->C6 H1 H N1->H1 C5 C6->C5 N4 C3 N4->C3 Boc N-Boc N4->Boc C5->N4 C3->C2 caption Molecular structure of this compound

Caption: Molecular structure of this compound.

Spectroscopic and Physicochemical Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected and reported data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and stereochemistry of the molecule. The following tables summarize the predicted proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts.

Table 1: Predicted ¹H NMR Data

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
COOH10-12Broad Singlet-
H23.8 - 4.2Multiplet-
Piperazine CH₂2.8 - 3.5Multiplets-
Boc (t-butyl)~1.4Singlet-

Table 2: Predicted ¹³C NMR Data

CarbonChemical Shift (ppm)
C=O (Carboxylic Acid)~170-175
C=O (Boc)~155
C(CH₃)₃ (Boc)~80
C2~55-60
Piperazine CH₂~40-50
C(CH₃)₃ (Boc)~28
Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad
C=O (Carboxylic Acid)1700-1725Strong
C=O (Boc)1680-1700Strong
N-H (Amine)3300-3500Medium
C-H (Aliphatic)2850-3000Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data

Ionm/zDescription
[M+H]⁺231.13Protonated molecule
[M-H]⁻229.12Deprotonated molecule
[M-C₄H₈]⁺175.08Loss of isobutylene from Boc group
[M-Boc+H]⁺131.08Loss of the Boc group
[M-COOH]⁺185.15Loss of the carboxylic acid group

Note: The predicted m/z values are based on the monoisotopic mass of the most common isotopes.

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining reliable structural data.

NMR Spectroscopy Protocol

NMR_Workflow A Sample Preparation: Dissolve 5-10 mg in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). B Add internal standard (e.g., TMS). A->B C Transfer to a 5 mm NMR tube. B->C D Instrument Setup: Insert tube, lock, and shim the magnetic field. C->D E Acquisition: Set spectral parameters and acquire ¹H and ¹³C spectra. D->E F Data Processing: Fourier transform, phase correction, and baseline correction. E->F G Data Analysis: Peak integration, chemical shift assignment, and coupling constant determination. F->G

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (Electrospray Ionization - ESI) Protocol

MS_Workflow A Sample Preparation: Dissolve a small amount of sample in a suitable solvent (e.g., methanol, acetonitrile). B Infuse the sample solution into the ESI source. A->B C Instrument Setup: Optimize ESI parameters (e.g., capillary voltage, gas flow). B->C D Acquisition: Acquire full scan mass spectra in both positive and negative ion modes. C->D E Tandem MS (MS/MS): Select the parent ion and perform collision-induced dissociation (CID) to obtain fragmentation patterns. D->E F Data Analysis: Determine the molecular weight and analyze the fragmentation to confirm the structure. E->F

Caption: General workflow for ESI-Mass Spectrometry analysis.

Role in Drug Discovery and Development

This compound is a key chiral building block in the synthesis of a wide range of biologically active molecules.[1] The piperazine scaffold is a common feature in many approved drugs, and the introduction of a stereocenter at the 2-position allows for the exploration of three-dimensional chemical space, which is critical for target-specific interactions.

The orthogonal protecting groups (Boc and the inherent amine) allow for sequential and selective functionalization, enabling the synthesis of complex molecular architectures.[4] Derivatives of piperazine-2-carboxylic acid have been investigated as inhibitors of various enzymes and as ligands for G-protein coupled receptors (GPCRs), highlighting their potential in developing treatments for a range of diseases.

Drug_Discovery_Pathway A This compound (Chiral Building Block) B Chemical Synthesis (e.g., Amide Coupling, N-Alkylation) A->B C Library of Piperazine Derivatives B->C D High-Throughput Screening C->D E Identification of 'Hit' Compounds D->E F Lead Optimization E->F G Preclinical and Clinical Development F->G H Potential Therapeutic Agent (e.g., Enzyme Inhibitor, Receptor Modulator) G->H I Modulation of Signaling Pathways H->I

Caption: Role of this compound in drug discovery.

References

Methodological & Application

Application Notes and Protocols: (S)-4-N-Boc-piperazine-2-carboxylic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-N-Boc-piperazine-2-carboxylic acid is a chiral building block increasingly utilized in the synthesis of peptidomimetics and other complex organic molecules for drug discovery. Its rigid piperazine core introduces conformational constraints into peptide backbones, a strategy often employed to enhance biological activity, selectivity, and metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group on the N-4 nitrogen allows for its selective removal and subsequent functionalization, making it a versatile component in both solid-phase and solution-phase peptide synthesis.[1][2] The piperazine scaffold itself is considered a "privileged structure" in medicinal chemistry, being a core component in a wide array of approved drugs targeting various biological systems, including the central nervous system and infectious agents, as well as in oncology.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for the efficient incorporation of sterically hindered amino acids like this compound into a peptide sequence. The selection impacts reaction time, yield, and the preservation of stereochemical integrity. Below is a summary of commonly used coupling reagents.

Coupling ReagentClassTypical YieldCoupling TimeKey AdvantagesKey Disadvantages
HATU Uronium Salt>95%1-4 hoursHigh efficiency, fast reaction times, low racemization.[1]Higher cost.
HBTU Uronium Salt90-95%2-6 hoursGood efficiency, widely used.Can lead to guanidinylation of the free amine.
PyBOP Phosphonium Salt>95%1-4 hoursHigh efficiency, low racemization, non-carcinogenic byproducts.[1]Higher cost.
EDC/HOBt Carbodiimide85-95%4-12 hoursCost-effective.Slower reaction times, higher risk of racemization without additives.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a peptide incorporating this compound on a solid support.

1. Resin Preparation and Swelling:

  • Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for protected peptide fragments) in dichloromethane (DCM) for 30 minutes.

2. Loading of the First Amino Acid (or Piperazine Moiety):

  • Dissolve this compound (2 equivalents) and diisopropylethylamine (DIPEA) (4 equivalents) in dry DCM.

  • Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.

  • Cap any unreacted sites by adding methanol and agitating for 30 minutes.

  • Wash the resin with DCM, dimethylformamide (DMF), and finally DCM again. Dry the resin under vacuum.

3. Boc Deprotection:

  • Treat the resin with a solution of 20-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Wash the resin thoroughly with DCM to remove residual TFA.

4. Neutralization:

  • Neutralize the resin with a solution of 10% DIPEA in DMF.

  • Wash the resin with DMF.

5. Peptide Coupling:

  • In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents) with a coupling reagent (e.g., HATU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines or chloranil test for secondary amines). Repeat the coupling if necessary.

  • Wash the resin with DMF and DCM.

6. Repeat Deprotection and Coupling Cycles:

  • Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

7. Cleavage and Deprotection:

  • Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

8. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis Protocol

This protocol provides a general workflow for the synthesis of a dipeptide in solution.

1. Protection of Amino Acids:

  • Protect the N-terminus of one amino acid (e.g., with a Boc group) and the C-terminus of the second amino acid (e.g., as a methyl or benzyl ester).

2. Coupling Reaction:

  • Dissolve the N-protected this compound (1 equivalent) and the C-protected amino acid (1 equivalent) in a suitable solvent (e.g., DMF or DCM).

  • Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

3. Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by column chromatography on silica gel.

4. Deprotection:

  • Selectively remove the protecting groups to yield the final dipeptide. The Boc group can be removed with TFA, and ester groups can be hydrolyzed under basic conditions or removed by hydrogenolysis for benzyl esters.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Solution Solution-Phase Synthesis Resin_Prep Resin Preparation & Swelling Loading Loading of Piperazine Moiety Resin_Prep->Loading Boc_Deprotection_SPPS Boc Deprotection (TFA) Loading->Boc_Deprotection_SPPS Neutralization_SPPS Neutralization (DIPEA) Boc_Deprotection_SPPS->Neutralization_SPPS Coupling_SPPS Peptide Coupling (HATU) Neutralization_SPPS->Coupling_SPPS Repeat_SPPS Repeat Cycles Coupling_SPPS->Repeat_SPPS n-1 times Cleavage Cleavage & Deprotection Coupling_SPPS->Cleavage Repeat_SPPS->Boc_Deprotection_SPPS Repeat_SPPS->Cleavage Purification_SPPS RP-HPLC Purification Cleavage->Purification_SPPS Protection Protection of Amino Acids Coupling_Solution Coupling Reaction Protection->Coupling_Solution Workup Work-up & Purification Coupling_Solution->Workup Deprotection_Solution Deprotection Workup->Deprotection_Solution

Caption: General experimental workflows for solid-phase and solution-phase peptide synthesis.

signaling_pathway cluster_AD Alzheimer's Disease cluster_Cancer Oncology Piperazine_Peptide_AD Piperazine-Containing Peptidomimetic AChE Acetylcholinesterase (AChE) Piperazine_Peptide_AD->AChE inhibition BuChE Butyrylcholinesterase (BChE) Piperazine_Peptide_AD->BuChE inhibition Abeta Amyloid-β Aggregation Piperazine_Peptide_AD->Abeta inhibition Neuroprotection Neuroprotection AChE->Neuroprotection increased acetylcholine BuChE->Neuroprotection increased acetylcholine Abeta->Neuroprotection reduced plaque formation Piperazine_Peptide_Cancer Piperazine-Containing Peptidomimetic Kinase Protein Kinases Piperazine_Peptide_Cancer->Kinase inhibition Angiogenesis Angiogenesis Piperazine_Peptide_Cancer->Angiogenesis inhibition Apoptosis Apoptosis Kinase->Apoptosis induction

Caption: Potential signaling pathways targeted by piperazine-containing peptidomimetics.

Applications and Future Perspectives

The incorporation of this compound into peptides offers a promising strategy for the development of novel therapeutics. The conformational rigidity imparted by the piperazine ring can lead to enhanced binding affinity and selectivity for biological targets.

  • Neurodegenerative Diseases: Derivatives of piperazine-2-carboxylic acid have been investigated as multi-target-directed ligands for Alzheimer's disease, demonstrating inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as the ability to inhibit amyloid-beta aggregation.

  • Oncology: The piperazine scaffold is present in numerous anticancer drugs. Peptidomimetics containing this moiety may act as inhibitors of protein kinases or angiogenesis, crucial pathways in cancer progression.

  • Infectious Diseases: Piperazine derivatives have shown potential as antimicrobial and antiviral agents. For instance, some have been explored as HIV capsid modulators.

The development of peptides and peptidomimetics containing this compound is an active area of research. Future work will likely focus on exploring the impact of this building block on a wider range of biological targets and optimizing its use in the synthesis of more complex and potent therapeutic agents.

References

Application of (S)-4-N-Boc-piperazine-2-carboxylic acid in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-4-N-Boc-piperazine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, prized for its stereochemical purity and the presence of a Boc-protecting group that enables regioselective synthesis.[1] This versatile scaffold is instrumental in the development of a diverse range of therapeutic agents, including enzyme inhibitors and receptor modulators.[1] This document provides detailed application notes and protocols for the use of this compound in the discovery of Janus kinase (JAK) inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and dipeptidyl peptidase-IV (DPP-IV) inhibitors.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of the JAK-STAT signaling pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets. Several JAK inhibitors incorporating a piperazine or piperidine scaffold have been developed.

Signaling Pathway: The JAK-STAT Pathway

Cytokine binding to its receptor induces receptor dimerization, which in turn brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK JAK Receptor->JAK 2. Association P_JAK P-JAK JAK->P_JAK 3. Trans-phosphorylation P_Receptor P-Receptor P_JAK->P_Receptor 4. Receptor Phosphorylation P_STAT P-STAT P_JAK->P_STAT 6. STAT Phosphorylation STAT STAT P_Receptor->STAT 5. STAT Recruitment STAT_Dimer STAT Dimer P_STAT->STAT_Dimer 7. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 8. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 9. Gene Regulation JAK_Inhibitor JAK Inhibitor (e.g., Ritlecitinib) JAK_Inhibitor->JAK Inhibition

Figure 1: The JAK-STAT Signaling Pathway and the point of intervention for JAK inhibitors.
Quantitative Data: JAK Inhibitors with Piperidine Scaffolds

The piperidine moiety, a close structural analog of piperazine, is a key component of several potent JAK inhibitors. The following table summarizes the inhibitory activity of Ritlecitinib (PF-06651600), a selective JAK3 inhibitor.

CompoundTargetIC50 (nM)Selectivity
Ritlecitinib (PF-06651600)JAK333.1>300-fold vs JAK1, JAK2, TYK2
pSTAT5 (IL-2)244-
pSTAT6 (IL-4)340-
pSTAT3 (IL-21)355-

Data sourced from multiple references.[1][2][3]

Experimental Protocol: Synthesis of a JAK Inhibitor Precursor

While the direct synthesis of Ritlecitinib from this compound is not explicitly detailed in the public domain, a key step in the synthesis of many piperazine-containing drug candidates is the formation of an amide bond. The following is a general protocol for the amide coupling of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the primary amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired piperazine-2-carboxamide.

Application in the Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxy derivatives. Inhibition of sEH increases the levels of EETs, making it a promising therapeutic strategy for treating inflammation, hypertension, and pain.

Signaling Pathway: Arachidonic Acid Metabolism and sEH

Arachidonic acid, released from the cell membrane, is metabolized by three main pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) epoxygenase. The CYP pathway produces EETs, which have beneficial cardiovascular and anti-inflammatory effects. sEH hydrolyzes these EETs to dihydroxyeicosatrienoic acids (DHETs), diminishing their activity. sEH inhibitors block this degradation, thereby potentiating the effects of EETs.

sEH_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX COX Pathway AA->COX LOX LOX Pathway AA->LOX CYP CYP Epoxygenase AA->CYP Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes EETs EETs (Anti-inflammatory, Vasodilatory) CYP->EETs sEH sEH EETs->sEH DHETs DHETs (Less Active) sEH->DHETs sEH_Inhibitor sEH Inhibitor sEH_Inhibitor->sEH Inhibition

Figure 2: The role of sEH in the arachidonic acid metabolism pathway.
Quantitative Data: Piperazine-based sEH Inhibitors

Several potent sEH inhibitors have been developed incorporating piperazine or piperidine amide structures. The following table provides examples of such inhibitors and their activities.

CompoundScaffoldIC50 (nM)
Compound 7Piperidine amide1750
Compound 19Piperazine urea42
Compound 20Piperazine urea56

Data sourced from multiple references.[4][5]

Experimental Protocol: Synthesis of a Piperazine-based sEH Inhibitor

The following protocol describes the synthesis of a chromone-piperazine amide, a class of compounds investigated as sEH inhibitors.[4]

Materials:

  • Chromone-2-carboxylic acid

  • This compound (as a representative starting point for the piperazine moiety)

  • EDC·HCl (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)

  • DMAP (4-Dimethylaminopyridine)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Appropriate amine for final coupling

  • Saturated aqueous NaHCO₃

Procedure:

  • Amide Coupling: To a solution of chromone-2-carboxylic acid (1.1 eq) in DCM, add EDC·HCl (1.1 eq) and DMAP (0.2 eq). Stir the mixture at room temperature for 10 minutes.

  • Add a deprotected piperazine derivative (1.0 eq) to the mixture and stir overnight at room temperature. (Note: This step would be preceded by the deprotection of a suitable piperazine starting material, such as the product from the amide coupling protocol in section 1, using TFA in DCM to remove the Boc group).

  • Work-up: Partition the reaction mixture between DCM and 5% NaHCO₃ solution.

  • Dry the combined organic layers, filter, and evaporate the solvent.

  • Purify the crude product by flash chromatography to yield the desired chromone-piperazine amide.

Application in the Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This makes DPP-IV inhibitors a valuable class of oral anti-diabetic drugs.

Signaling Pathway: Incretin Hormones and DPP-IV

Following food intake, GLP-1 and GIP are released from the gut and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. DPP-IV rapidly degrades these incretins, terminating their action. DPP-IV inhibitors prevent this degradation, thereby prolonging the insulinotropic effects of GLP-1 and GIP.

DPP4_Pathway Food Food Intake Gut Gut Food->Gut Incretins Active Incretins (GLP-1, GIP) Gut->Incretins Release Pancreas Pancreatic β-cells Incretins->Pancreas Stimulation DPP4 DPP-IV Incretins->DPP4 Insulin Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Degradation DPP4_Inhibitor DPP-IV Inhibitor DPP4_Inhibitor->DPP4 Inhibition

Figure 3: The role of DPP-IV in incretin hormone signaling and glucose homeostasis.
Quantitative Data: Piperazine-based DPP-IV Inhibitors

The piperazine scaffold is a common feature in many DPP-IV inhibitors. The following table presents data for some piperazine-derived DPP-IV inhibitors.

CompoundScaffold% Inhibition @ 100 µMIC50 (µM)
1a (4-chlorophenylsulfonyl)Piperazine sulfonamide22.6-
1d (4-methylphenylsulfonyl)Piperazine sulfonamide16.3-
Compound 2gPiperazine-quinolyl-0.044
Vildagliptin (Reference)--3.21

Data sourced from multiple references.[6][7][]

Experimental Protocol: Synthesis of a Piperazine Sulfonamide DPP-IV Inhibitor

The following protocol outlines a general method for the synthesis of 1,4-bis(phenylsulfonyl) piperazine derivatives, which have been investigated as DPP-IV inhibitors.[6]

Materials:

  • Piperazine

  • Substituted phenylsulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • HCl solution

Procedure:

  • Dissolve the substituted phenylsulfonyl chloride (20 mmol) in DCM (40 mL) in an ice bath.

  • Add piperazine (10 mmol) to the solution.

  • Add triethylamine (20 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Extract the mixture with an HCl solution (to remove excess triethylamine and piperazine).

  • Dry the DCM layer over anhydrous Na₂SO₄ and filter.

  • Evaporate the solvent to obtain the crude product.

  • Purify the product by column chromatography.

General Experimental Workflow

The synthesis of drug candidates using this compound typically involves a series of protection, coupling, and deprotection steps. The following diagram illustrates a general workflow.

General_Workflow Start (S)-4-N-Boc-piperazine- 2-carboxylic acid Amide_Coupling Amide Coupling (e.g., with R1-NH2) Start->Amide_Coupling Intermediate1 Boc-piperazine-carboxamide Amide_Coupling->Intermediate1 Deprotection Boc Deprotection (e.g., TFA) Intermediate1->Deprotection Intermediate2 Piperazine-carboxamide Deprotection->Intermediate2 Final_Coupling Functionalization at N4 (e.g., with R2-X) Intermediate2->Final_Coupling Final_Product Final Drug Candidate Final_Coupling->Final_Product Purification Purification & Characterization Final_Product->Purification

References

Application Notes and Protocols for the Synthesis of Chiral Piperazine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous blockbuster drugs due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2][3][4] The introduction of chirality into the piperazine ring significantly expands the accessible chemical space, offering opportunities for enhanced potency, selectivity, and improved pharmacokinetic profiles.[2] However, the stereocontrolled synthesis of carbon-substituted chiral piperazines presents a considerable challenge.[1]

These application notes provide detailed protocols for three cutting-edge, enantioselective methods for the synthesis of chiral piperazine derivatives: Iridium-catalyzed asymmetric hydrogenation of pyrazines, palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones, and asymmetric lithiation-trapping of N-Boc piperazines. Additionally, we present the signaling pathways of relevant drug targets to illustrate the application of these chiral building blocks in medicinal chemistry.

I. Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines

This method provides a direct and efficient route to enantioenriched piperazines through the asymmetric hydrogenation of readily available pyrazine precursors. The use of a chiral iridium catalyst enables high enantioselectivity.[5][6][7][8]

Experimental Protocol: Synthesis of Chiral 3-Phenylpiperazine

This protocol is adapted from the work of Zhou and coworkers (Org. Lett. 2016, 18 (13), 3082–3085).

Workflow for Iridium-Catalyzed Asymmetric Hydrogenation

cluster_prep Substrate Preparation cluster_hydrogenation Asymmetric Hydrogenation cluster_workup Workup & Purification start 2-Phenylpyrazine salt 3-Phenylpyrazinium Salt start->salt Activation activator Benzyl Bromide activator->salt product Chiral 3-Phenylpiperazine salt->product Hydrogenation catalyst [Ir(COD)Cl]₂ + Chiral Ligand catalyst->product h2 H₂ (gas) h2->product quench Quenching product->quench extract Extraction quench->extract purify Chromatography extract->purify

Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.

Materials:

  • 2-Phenylpyrazine

  • Benzyl bromide

  • Toluene

  • 1,2-Dichloroethane (DCE)

  • [Ir(COD)Cl]₂

  • (R,R)-f-Binaphane (chiral ligand)

  • Hydrogen gas (H₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Activation of Pyrazine: In a dried Schlenk tube under an argon atmosphere, dissolve 2-phenylpyrazine (0.2 mmol, 1.0 equiv) in toluene (1.5 mL). Add benzyl bromide (0.2 mmol, 1.0 equiv) and stir the mixture at 60 °C for 12 hours. The resulting mixture containing the 3-phenylpyrazinium salt is used directly in the next step.

  • Catalyst Preparation: In a separate glovebox, prepare a stock solution of the catalyst by dissolving [Ir(COD)Cl]₂ (1.0 mol %) and (R,R)-f-Binaphane (2.2 mol %) in 1,2-dichloroethane (DCE) (1.5 mL).

  • Asymmetric Hydrogenation: Transfer the catalyst solution to the Schlenk tube containing the pyrazinium salt. Place the Schlenk tube in an autoclave. Purge the autoclave with hydrogen gas three times, and then pressurize with hydrogen to 600 psi. Stir the reaction mixture at 30 °C for 24 hours.

  • Work-up and Purification: After releasing the hydrogen pressure, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral 3-phenylpiperazine.

Quantitative Data:

SubstrateProductYield (%)ee (%)
3-Phenylpyrazinium Salt(S)-3-Phenylpiperazine9291
3-Methylpyrazinium Salt(S)-3-Methylpiperazine9589
3-(4-Chlorophenyl)pyrazinium Salt(S)-3-(4-Chlorophenyl)piperazine9192

II. Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones

This method allows for the synthesis of chiral α-substituted piperazin-2-ones, which are valuable precursors to chiral piperazines. The reaction proceeds via a palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-one substrates.[9][10][11]

Experimental Protocol: Synthesis of a Chiral α-Allyl-Piperazin-2-one

This protocol is adapted from the work of Stoltz and coworkers (Angew. Chem. Int. Ed. 2015, 54, 179-183).

Workflow for Palladium-Catalyzed Asymmetric Allylic Alkylation

cluster_reaction Asymmetric Allylic Alkylation cluster_workup Workup & Purification substrate N-Protected Piperazin-2-one product Chiral α-Allyl-Piperazin-2-one substrate->product Decarboxylative Alkylation catalyst [Pd₂(pmdba)₃] + Chiral Ligand catalyst->product concentrate Concentration product->concentrate purify Chromatography concentrate->purify

Caption: Workflow for Palladium-Catalyzed Asymmetric Allylic Alkylation.

Materials:

  • N-Benzoyl-N'-benzyl-piperazin-2-one-3-carboxylic acid allyl ester (starting material)

  • Tris(4-methoxy-dibenzylideneacetone)dipalladium(0) ([Pd₂(pmdba)₃])

  • (S)-t-Bu-PHOX (chiral ligand)

  • Toluene

  • Silica gel

Procedure:

  • Reaction Setup: In a glovebox, add [Pd₂(pmdba)₃] (2.5 mol %) and (S)-t-Bu-PHOX (5 mol %) to a vial. Add toluene (to 0.1 M concentration of the substrate) and stir the mixture for 20 minutes.

  • Alkylation Reaction: Add the N-protected piperazin-2-one substrate (1.0 equiv) to the catalyst mixture. Seal the vial and stir at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel to yield the enantioenriched α-allyl-piperazin-2-one.

Quantitative Data:

Substrate Allyl GroupProductYield (%)ee (%)
Unsubstitutedα-Allyl-piperazin-2-one8592
Cinnamylα-Cinnamyl-piperazin-2-one9095
Crotylα-Crotyl-piperazin-2-one7888

III. Asymmetric Lithiation-Trapping of N-Boc Piperazines

This strategy enables the direct enantioselective functionalization of the piperazine ring at the C2 position. The use of a chiral ligand, such as (-)-sparteine, in conjunction with an organolithium base, allows for the deprotonation and subsequent trapping of the resulting chiral organolithium intermediate with an electrophile.[12][13][14]

Experimental Protocol: Synthesis of a Chiral 2-Substituted Piperazine

This protocol is adapted from the work of O'Brien and coworkers (J. Am. Chem. Soc. 2016, 138, 2, 651–659).

Workflow for Asymmetric Lithiation-Trapping

cluster_lithiation Asymmetric Lithiation cluster_trapping Electrophilic Trapping cluster_workup Workup & Purification substrate N-Boc-N'-benzylpiperazine intermediate Chiral Organolithium substrate->intermediate Deprotonation reagent s-BuLi / (-)-Sparteine reagent->intermediate product Chiral 2-Substituted Piperazine intermediate->product Trapping electrophile Electrophile (e.g., TMSCl) electrophile->product quench Quenching product->quench extract Extraction quench->extract purify Chromatography extract->purify

Caption: Workflow for Asymmetric Lithiation-Trapping of N-Boc Piperazine.

Materials:

  • N-Boc-N'-benzylpiperazine

  • (-)-Sparteine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add a solution of N-Boc-N'-benzylpiperazine (1.0 mmol, 1.0 equiv) in anhydrous Et₂O (10 mL). Cool the solution to -78 °C.

  • Asymmetric Lithiation: Add (-)-sparteine (1.2 mmol, 1.2 equiv) followed by the dropwise addition of s-BuLi (1.2 mmol, 1.2 equiv). Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Trapping: Add TMSCl (1.5 mmol, 1.5 equiv) dropwise to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer with Et₂O (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral 2-trimethylsilyl-piperazine derivative.

Quantitative Data:

ElectrophileProductYield (%)er (S:R)
TMSCl2-Trimethylsilyl-piperazine8598:2
Benzyl bromide2-Benzyl-piperazine7595:5
Acetone2-(1-Hydroxy-1-methylethyl)-piperazine6897:3

IV. Application in Medicinal Chemistry: Targeting GPCR Signaling Pathways

Chiral piperazine derivatives are key components of many drugs that target G-protein coupled receptors (GPCRs), such as those for dopamine, serotonin, neurokinin, and melanocortin. The specific stereochemistry of the piperazine core is often crucial for high-affinity binding and desired functional activity (agonist, antagonist, or partial agonist).[3][4][15]

A. Dopamine and Serotonin Receptor Modulation by Aripiprazole

Aripiprazole is an atypical antipsychotic that contains a chiral piperazine moiety and exhibits a unique pharmacological profile as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[1][2][16] This "dopamine-serotonin system stabilizer" activity is central to its therapeutic effects.[1]

Dopamine D2 and Serotonin 5-HT1A/2A Receptor Signaling Pathways

cluster_D2 Dopamine D2 Receptor (Gi/o-coupled) cluster_5HT1A Serotonin 5-HT1A Receptor (Gi/o-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor (Gq-coupled) D2 D2 Receptor Gi_D2 Gαi/o D2->Gi_D2 activates Aripiprazole_D2 Aripiprazole (Partial Agonist) Aripiprazole_D2->D2 AC_D2 Adenylyl Cyclase Gi_D2->AC_D2 inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 PKA_D2 PKA cAMP_D2->PKA_D2 activates HT1A 5-HT1A Receptor Gi_HT1A Gαi/o HT1A->Gi_HT1A activates Aripiprazole_HT1A Aripiprazole (Partial Agonist) Aripiprazole_HT1A->HT1A AC_HT1A Adenylyl Cyclase Gi_HT1A->AC_HT1A inhibits cAMP_HT1A cAMP AC_HT1A->cAMP_HT1A PKA_HT1A PKA cAMP_HT1A->PKA_HT1A activates HT2A 5-HT2A Receptor Gq Gαq HT2A->Gq activates Aripiprazole_HT2A Aripiprazole (Antagonist) Aripiprazole_HT2A->HT2A blocks PLC Phospholipase C Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: Aripiprazole's modulation of GPCR signaling pathways.

B. Neurokinin-1 (NK1) Receptor Antagonism by Aprepitant

Aprepitant is a selective NK1 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[17][18][19] The chiral morpholine and piperazine-like core of aprepitant is essential for its high-affinity binding to the NK1 receptor, thereby blocking the action of the endogenous ligand, Substance P.[17]

Neurokinin-1 (NK1) Receptor Signaling Pathway

cluster_NK1 NK1 Receptor (Gq-coupled) Aprepitant Aprepitant (Antagonist) NK1R NK1 Receptor Aprepitant->NK1R blocks SubstanceP Substance P SubstanceP->NK1R activates Gq Gαq NK1R->Gq PLC Phospholipase C Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Increase IP3->Ca2 PKC PKC Activation DAG->PKC Downstream Downstream Effects (e.g., Neuronal Excitation, Emesis) Ca2->Downstream PKC->Downstream

Caption: Aprepitant's antagonism of the NK1 receptor signaling pathway.

C. Melanocortin-4 (MC4) Receptor Agonism by Setmelanotide Analogs

The melanocortin-4 receptor (MC4R) is a key regulator of energy homeostasis and a target for anti-obesity drugs. Chiral piperazine- and piperazinone-containing compounds have been developed as potent and selective MC4R agonists.[5][20][21][22][23][24] Setmelanotide is an MC4R agonist that activates the Gαs-cAMP pathway and also influences the ERK signaling cascade.[25][26]

Melanocortin-4 (MC4) Receptor Signaling Pathway

cluster_MC4R MC4 Receptor (Gs-coupled) Agonist MC4R Agonist (e.g., Setmelanotide) MC4R MC4 Receptor Agonist->MC4R activates Gs Gαs MC4R->Gs PI3K PI3K MC4R->PI3K Src Src MC4R->Src AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription (e.g., reduced appetite) CREB->Gene ERK ERK1/2 PI3K->ERK activates Src->ERK activates cFos cFos ERK->cFos activates cFos->Gene

Caption: Signaling pathways activated by an MC4R agonist.

Conclusion

The asymmetric synthesis of chiral piperazine derivatives offers a powerful platform for the discovery and development of novel therapeutics with enhanced pharmacological properties. The methodologies presented herein provide robust and versatile approaches to access a wide range of enantioenriched piperazine building blocks. Understanding the interplay between the stereochemistry of these molecules and their interactions with specific biological targets, as illustrated by the signaling pathway diagrams, is crucial for the rational design of next-generation medicines.

References

Application Notes and Protocols for Amide Bond Formation Using (S)-4-N-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-4-N-Boc-piperazine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex molecules such as enzyme inhibitors, receptor modulators, and Proteolysis Targeting Chimeras (PROTACs).[1] Its stereochemical purity and the presence of a Boc-protected nitrogen allow for selective and controlled amide bond formation, which is a critical step in the elaboration of this versatile scaffold.[1] These application notes provide detailed protocols for common and efficient amide bond formation techniques with this reagent, a comparison of coupling reagents, and troubleshooting guidelines.

I. Comparison of Common Amide Coupling Reagents

The selection of an appropriate coupling reagent is crucial for achieving high yields and minimizing side reactions, particularly when dealing with chiral substrates like this compound to prevent epimerization.[2] The following table summarizes common coupling reagents, their typical reaction conditions, and expected yields.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
EDC HOBtDIPEADMF or DCM4 - 2475 - 90A widely used and cost-effective method. The addition of HOBt minimizes the formation of N-acylurea byproduct and reduces racemization.[2][3]
HATU NoneDIPEADMF2 - 685 - 98Highly efficient and fast-acting, especially for sterically hindered amines or acids.[2][3] Recommended for challenging couplings to minimize side reactions.[2]
HBTU NoneDIPEADMF2 - 1280 - 95Similar to HATU, it is another effective uronium-based coupling reagent.
PyBOP NoneDIPEADMF2 - 1680 - 95A phosphonium-based reagent that is a good alternative to uronium salts, particularly to avoid guanidinylation of the amine.[2]
DMAP/Boc₂O DMAPO (catalyst)NoneAcetonitrile1 - 5>85A novel, one-pot method suitable for less reactive nitrogen-containing heterocycles, which may be applicable in specific contexts.[4][5]

Yields are illustrative and can vary based on the specific amine substrate, reaction scale, and purification method.[3]

II. Experimental Protocols

The following are detailed protocols for the formation of an amide bond between this compound and a generic primary or secondary amine (R¹R²NH).

This protocol describes a standard and cost-effective method for amide bond formation.

Materials:

  • This compound (1.0 equivalent)

  • Amine (R¹R²NH) (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • To a solution of this compound (1.0 eq.) and the amine (1.1 eq.) in anhydrous DMF or DCM, add HOBt (1.2 eq.) and DIPEA (2.5 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.[3]

This protocol is recommended for more challenging substrates, such as sterically hindered amines, or when faster reaction times are desired.

Materials:

  • This compound (1.0 equivalent)

  • Amine (R¹R²NH) (1.1 equivalents)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[2][3]

III. Visualized Workflows and Pathways

The following diagrams illustrate the general experimental workflow for amide bond formation and a conceptual signaling pathway where molecules derived from this scaffold might be applied.

G cluster_prep Preparation cluster_activation Activation & Coupling cluster_monitoring Monitoring cluster_workup Workup cluster_purification Purification A Dissolve this compound (1.0 eq) & Amine (1.1 eq) in anhydrous solvent B Add Coupling Reagent (e.g., HATU, 1.1 eq) & Base (e.g., DIPEA, 2.5 eq) A->B Pre-activation (optional) C Stir at RT for 2-6 hours B->C D Monitor reaction by TLC or LC-MS C->D E Dilute with Ethyl Acetate D->E Reaction Complete F Aqueous Washes (Acid, Base, Brine) E->F G Dry organic layer (Na₂SO₄ or MgSO₄) F->G H Concentrate under reduced pressure G->H I Purify by Flash Column Chromatography H->I J Characterize final product I->J PROTAC_MoA cluster_complex Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC Molecule (contains piperazine amide linker) POI Protein of Interest (Target) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 recruits PolyUb Polyubiquitination of Target POI->PolyUb Ub Ubiquitin E3->Ub transfers Ub->POI Proteasome Proteasome PolyUb->Proteasome recognized by PolyUb->Proteasome Degraded Degraded Protein Fragments Proteasome->Degraded

References

Application Notes and Protocols: Incorporation of (S)-4-N-Boc-piperazine-2-carboxylic acid into Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-N-Boc-piperazine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, prized for its utility in the synthesis of complex heterocyclic molecules with therapeutic potential. The piperazine motif is a common feature in many approved drugs due to its favorable pharmacokinetic and pharmacodynamic properties. The presence of two nitrogen atoms in the piperazine ring allows for modulation of aqueous solubility and provides sites for interaction with biological targets. The chiral carboxylic acid at the 2-position and the Boc-protected nitrogen at the 4-position offer orthogonal handles for regioselective functionalization, making it a versatile scaffold for creating diverse chemical libraries for drug discovery.

These application notes provide detailed protocols for the incorporation of this compound into various heterocyclic scaffolds, methods for the deprotection of the Boc group, and a summary of the biological activities of the resulting compounds.

Data Presentation: Synthesis and Biological Activity of Heterocyclic Piperazine-2-Carboxamides

The following table summarizes the synthesis and biological evaluation of various heterocyclic compounds derived from this compound.

Heterocyclic ScaffoldAmine SubstrateCoupling ConditionsYield (%)Biological TargetBiological Activity (IC₅₀/pA₂)
Indole N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide intermediate amineNot specifiedNot specifiedMycobacterium tuberculosisMIC = 0.012 µM[1]
Indole Various substituted anilinesNot specifiedNot specifiedEGFR/CDK2GI₅₀ = 0.95 µM to 1.50 µM against MCF-7[2]
Naphthyridine Naphthyridine intermediate amineNot specifiedNot specified5-HT₃ ReceptorpA₂ = 7.3[3]
Chromone Piperidine intermediate amineEDC.HCl, DMAPNot specifiedSoluble Epoxide Hydrolase (sEH)IC₅₀ = 1.75 µM[4]
Pyrido[1,2-a]pyrimidine Various aliphatic aminesNot specifiedNot specifiedHuman cancer cell linesPromising anticancer activity[5]
[6][7][8]triazolo[4,3-a]pyrazine Various aminesNot specifiedNot specifiedc-Met/VEGFR-2Not specified

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of this compound with Heterocyclic Amines

This protocol describes a general method for the formation of an amide bond between this compound and a primary or secondary amine-containing heterocyclic scaffold using HATU as the coupling agent.

Materials:

  • This compound

  • Heterocyclic amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF or DCM, add the heterocyclic amine (1.1 equivalents).

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: N-Boc Deprotection of Piperazine-2-carboxamide Derivatives

This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperazine nitrogen using trifluoroacetic acid (TFA).

Materials:

  • N-Boc protected piperazine-2-carboxamide derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the N-Boc protected piperazine-2-carboxamide derivative (1.0 equivalent) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (10-20 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring its progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.

Mandatory Visualizations

Experimental Workflow for Synthesis of Heterocyclic Piperazine-2-Carboxamides

G cluster_coupling Amide Coupling cluster_deprotection N-Boc Deprotection start This compound + Heterocyclic Amine reagents HATU, DIPEA DMF or DCM, RT start->reagents 1. reaction Stir 2-6h reagents->reaction 2. workup_c Aqueous Workup (EtOAc, NaHCO₃, Brine) reaction->workup_c 3. purification_c Column Chromatography workup_c->purification_c 4. product_boc Boc-Protected Heterocyclic Piperazine-2-carboxamide purification_c->product_boc 5. deprotection_reagents TFA, DCM 0°C to RT product_boc->deprotection_reagents deprotection_reaction Stir 1-4h deprotection_reagents->deprotection_reaction 1. workup_d Aqueous Workup (NaHCO₃, DCM) deprotection_reaction->workup_d 2. final_product Final Heterocyclic Piperazine-2-carboxamide workup_d->final_product 3.

Caption: General workflow for the synthesis of heterocyclic piperazine-2-carboxamides.

Signaling Pathway: PARP Inhibition by Niraparib Analogues

Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy, particularly for tumors with defective homologous recombination repair (HRR), such as those with BRCA1/2 mutations. The piperazine scaffold is a key component of Niraparib's structure.

G cluster_dna_damage DNA Damage & Repair cluster_inhibition Inhibition by Niraparib Analogue cluster_cell_fate Cell Fate dna_damage Single-Strand Break (SSB) parp PARP Enzyme dna_damage->parp recruits par PAR Polymer Synthesis parp->par parp_trapping PARP Trapping parp->parp_trapping ber_inhibition BER Inhibition parp->ber_inhibition ber Base Excision Repair (BER) par->ber recruits ssb_repair SSB Repair ber->ssb_repair niraparib Niraparib Analogue (contains piperazine scaffold) niraparib->parp inhibits & traps dsb Double-Strand Break (DSB) (at replication fork) parp_trapping->dsb leads to ber_inhibition->dsb leads to hrr Homologous Recombination Repair (HRR) dsb->hrr requires hrr_deficient HRR Deficient (e.g., BRCA1/2 mutation) dsb->hrr_deficient in cancer cells apoptosis Apoptosis / Cell Death hrr_deficient->apoptosis results in

Caption: Mechanism of PARP inhibition by Niraparib analogues leading to cancer cell death.[6][7][8][9][10]

Signaling Pathway: Modulation of Serotonin/Dopamine Receptors

Piperazine-2-carboxamide derivatives have been explored as ligands for serotonin (5-HT) and dopamine (D) receptors, which are G-protein coupled receptors (GPCRs) involved in various neurological processes.

G cluster_receptor GPCR Signaling cluster_neurotransmission Neurotransmission ligand Piperazine-2-carboxamide Derivative receptor Serotonin (5-HT) or Dopamine (D) Receptor ligand->receptor binds as agonist/ antagonist g_protein G-Protein receptor->g_protein activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces cellular_response Cellular Response second_messenger->cellular_response triggers postsynaptic Postsynaptic Neuron cellular_response->postsynaptic modulates activity of presynaptic Presynaptic Neuron neurotransmitter Serotonin or Dopamine presynaptic->neurotransmitter releases neurotransmitter->receptor binds to

Caption: Modulation of neurotransmitter signaling pathways by piperazine-2-carboxamide derivatives.[11][12][13][14][15][16][17][18]

References

Application Notes and Protocols for N-Boc-Piperazine Coupling Reactions with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the efficient coupling of N-Boc-piperazine with carboxylic acids, a critical transformation in the synthesis of a wide range of pharmaceuticals and biologically active molecules. This document outlines common coupling methodologies, provides detailed experimental protocols, and offers a comparative analysis of various coupling reagents to assist in reaction optimization.

Introduction

N-Boc-piperazine is a versatile building block in medicinal chemistry and drug discovery.[1][2] Its unique structure, featuring a nucleophilic secondary amine masked by a readily cleavable tert-butyloxycarbonyl (Boc) protecting group, allows for selective amide bond formation.[3] This reaction is fundamental in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs).[4] The choice of coupling reagent and reaction conditions is paramount for achieving high yields and purity, especially when dealing with sterically hindered or sensitive substrates.[3][5]

Comparative Data of Common Coupling Reagents

The selection of an appropriate coupling reagent is critical for maximizing reaction efficiency, minimizing side reactions such as racemization, and ensuring straightforward purification.[5][6] Below is a summary of commonly used reagents for coupling N-Boc-piperazine with carboxylic acids, highlighting their key characteristics and typical performance.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Key Characteristics
HATU NoneDIPEA, Et3NDMF, DCM1 - 685 - 98Highly efficient and fast, low risk of racemization.[5][6]
HBTU HOBt (optional)DIPEA, NMMDMF, DCM2 - 1680 - 95Effective and widely used, though slightly less reactive than HATU.[5]
PyBOP NoneDIPEA, NMMDMF, DCM2 - 1280 - 95Good for sterically hindered substrates, avoids guanidinylation side products.[5][6]
EDC HOBt, OxymaDIPEA, NMMDMF, DCM4 - 2475 - 90Cost-effective and widely used, but can have a higher risk of racemization without additives.[4][6]
COMU NoneDIPEA, 2,6-lutidineDMF1 - 290 - 98High efficiency, fast reaction times, and water-soluble byproducts for easier purification.[6]
DIC HOBtNoneDCM, DMF4 - 2470 - 90Cost-effective, but the dicyclohexylurea (DCU) byproduct can be difficult to remove.[7]

Experimental Protocols

The following are detailed protocols for the coupling of a generic carboxylic acid (R-COOH) with N-Boc-piperazine using some of the most effective and commonly employed coupling reagents.

Protocol 1: Coupling using HATU

This protocol outlines the use of the highly efficient uronium-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • Carboxylic acid (1.0 eq)

  • N-Boc-piperazine (1.0 - 1.2 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous MgSO4 or Na2SO4

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • To the solution, add HATU (1.1 eq) and DIPEA (2.5 eq).[4]

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add N-Boc-piperazine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 1-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.[4]

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Coupling using EDC/HOBt

This protocol describes a standard and cost-effective procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).

Materials:

  • Carboxylic acid (1.0 eq)

  • N-Boc-piperazine (1.0 - 1.2 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous MgSO4 or Na2SO4

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and N-Boc-piperazine (1.1 eq) in anhydrous DMF or DCM.

  • Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.[4]

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[4][6]

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.[4]

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Coupling using COMU

This protocol utilizes COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), a highly efficient coupling reagent with the advantage of producing water-soluble byproducts.

Materials:

  • Carboxylic acid (1.0 eq)

  • N-Boc-piperazine (1.0 - 1.2 eq)

  • COMU (1.1 eq)

  • Diisopropylethylamine (DIPEA) or 2,6-lutidine (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous MgSO4 or Na2SO4

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add COMU (1.1 eq) followed by DIPEA or 2,6-lutidine (2.0 eq).[6]

  • Stir the mixture at room temperature for 10-15 minutes for pre-activation.

  • Add N-Boc-piperazine (1.0 eq) to the mixture and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS; couplings with COMU are often complete within 1-2 hours.[6]

  • Upon completion, dilute the mixture with ethyl acetate and wash with water. The morpholino-based byproducts of COMU are water-soluble, simplifying the extraction process.[6]

  • Perform a final wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography.

Visualizations

General Reaction Mechanism

The following diagram illustrates the general mechanism of amide bond formation between a carboxylic acid and N-Boc-piperazine using a coupling reagent. The process involves the activation of the carboxylic acid to form a reactive intermediate, which is then susceptible to nucleophilic attack by the piperazine nitrogen.

G cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack and Amide Formation Carboxylic_Acid R-COOH Activated_Intermediate Reactive Intermediate (e.g., Activated Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) N_Boc_Piperazine N-Boc-Piperazine Amide_Product Amide Product Activated_Intermediate->Amide_Product + N-Boc-Piperazine Byproducts Byproducts

Caption: General mechanism of amide bond formation.

Experimental Workflow

This diagram outlines a typical experimental workflow for an N-Boc-piperazine amide coupling reaction, from reagent preparation to final product purification.

G Start Start Reagent_Prep Prepare Solutions of Carboxylic Acid, N-Boc-Piperazine, and Base Start->Reagent_Prep Activation Activate Carboxylic Acid with Coupling Reagent Reagent_Prep->Activation Coupling Add N-Boc-Piperazine and Stir Activation->Coupling Monitoring Monitor Reaction (TLC/LC-MS) Coupling->Monitoring Workup Aqueous Workup (Extraction and Washes) Monitoring->Workup Purification Purify Crude Product (Column Chromatography) Workup->Purification Characterization Characterize Final Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for amide coupling.

Decision Tree for Coupling Reagent Selection

The choice of coupling reagent can be influenced by factors such as the steric hindrance of the substrates, the risk of epimerization, cost, and the desired reaction time. This decision tree provides a logical framework for selecting an appropriate reagent.

G Start Substrate Considerations Steric_Hindrance Sterically Hindered Substrates? Start->Steric_Hindrance Chiral_Acid Chiral Carboxylic Acid? Steric_Hindrance->Chiral_Acid No Use_HATU_PyBOP Use HATU or PyBOP Steric_Hindrance->Use_HATU_PyBOP Yes Cost_Constraint Cost a Major Factor? Chiral_Acid->Cost_Constraint No Use_HATU_COMU Use HATU or COMU (Low Epimerization) Chiral_Acid->Use_HATU_COMU Yes Use_EDC_HOBt Use EDC/HOBt Cost_Constraint->Use_EDC_HOBt Yes Standard_Conditions Standard Conditions (e.g., HATU, HBTU) Cost_Constraint->Standard_Conditions No

Caption: Decision tree for coupling reagent selection.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low Yield Inefficient coupling reagent for the specific substrate.For sterically hindered or electron-deficient carboxylic acids, switch from EDC/HOBt to a more powerful reagent like HATU or COMU.[5]
Suboptimal reaction temperature.While low temperatures can prevent side reactions, some sluggish couplings may benefit from a moderate increase in temperature. Monitor for impurity formation.[5]
Deactivated coupling reagent.Coupling reagents can be moisture-sensitive. Ensure they are stored in a desiccator and handled under an inert atmosphere.[5]
Epimerization of Chiral Carboxylic Acid Racemization of the chiral center.Use additives like HOBt or HOAt. Employ coupling reagents known for low racemization rates, such as HATU or COMU. Perform the reaction at 0 °C or lower.[5]
Formation of N-acylurea byproduct Side reaction with carbodiimide reagents (e.g., EDC, DIC).Add HOBt to the reaction mixture, as it minimizes the formation of this stable byproduct.[5]
Guanidinylation of Amine Side reaction with uronium/aminium reagents (e.g., HATU, HBTU).This can occur if the coupling reagent is in excess or if the activation of the carboxylic acid is slow. Use phosphonium-based reagents like PyBOP to avoid this side reaction.[5]
Difficult Purification Byproducts from the coupling reagent are co-eluting with the product.If using DIC, the DCU byproduct can be challenging to remove. Consider using EDC, where the urea byproduct is water-soluble. For even easier purification, COMU byproducts are highly water-soluble.[6]

References

Pyrrolidine: A Versatile Scaffold for Protease Inhibitors and Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its conformational flexibility, chirality, and ability to participate in various non-covalent interactions make it an ideal building block for the design of potent and selective therapeutic agents. This document provides detailed application notes and experimental protocols for the use of the pyrrolidine scaffold in the development of protease inhibitors and receptor modulators, targeted towards researchers, scientists, and drug development professionals.

Pyrrolidine as a Building Block for Protease Inhibitors

The pyrrolidine moiety has been successfully incorporated into the design of inhibitors for various classes of proteases, playing a crucial role in the treatment of viral diseases and metabolic disorders.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis. Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Several marketed DPP-4 inhibitors feature a pyrrolidine scaffold, which often interacts with the S1 and S2 pockets of the enzyme.

CompoundDPP-4 IC50 (µM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)Reference
Vildagliptin ---[1]
Saxagliptin ---[1]
Compound 17a 0.01713241164[2]
Compound (1) 1.6 ± 0.04--[3]

Note: Specific IC50 values for Vildagliptin and Saxagliptin were not provided in the search results, but they are well-established potent inhibitors.

The following diagram illustrates the mechanism of action of DPP-4 inhibitors in the context of the incretin signaling pathway.

G cluster_gut Gut (L-cells) cluster_pancreas Pancreas (β-cells) Oral Glucose Oral Glucose GLP-1/GIP Release GLP-1/GIP Release Oral Glucose->GLP-1/GIP Release GLP-1/GIP GLP-1/GIP GLP-1/GIP Release->GLP-1/GIP Active Incretins Insulin Secretion Insulin Secretion Blood Glucose Lowering Blood Glucose Lowering Insulin Secretion->Blood Glucose Lowering GLP-1R/GIPR GLP-1/GIP Receptors GLP-1/GIP->GLP-1R/GIPR binds DPP4 DPP-4 GLP-1/GIP->DPP4 inactivation cAMP increase cAMP increase GLP-1R/GIPR->cAMP increase cAMP increase->Insulin Secretion Inactive Metabolites Inactive Metabolites DPP4->Inactive Metabolites DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP4 inhibits

Caption: DPP-4 Inhibition and the Incretin Pathway.

This protocol is adapted from commercially available kits and published literature[4][5][6].

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Pyrrolidine-based test compounds

  • Reference inhibitor (e.g., Sitagliptin)

  • DMSO (for dissolving compounds)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare DPP-4 Assay Buffer.

    • Thaw the DPP-4 enzyme on ice and dilute to the desired working concentration in cold Assay Buffer immediately before use.

    • Prepare a stock solution of the H-Gly-Pro-AMC substrate in DMSO and then dilute to the working concentration in Assay Buffer.

    • Prepare a serial dilution of the pyrrolidine-based test compounds and the reference inhibitor in DMSO, then dilute further in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Setup (in a 96-well plate):

    • Sample Wells: Add 10 µL of the diluted test compound and 30 µL of Assay Buffer.

    • Positive Control (100% Inhibition): Add 10 µL of the reference inhibitor and 30 µL of Assay Buffer.

    • Enzyme Control (0% Inhibition): Add 10 µL of Assay Buffer (with the same percentage of DMSO as the sample wells) and 30 µL of Assay Buffer.

    • Blank (No Enzyme): Add 40 µL of Assay Buffer.

  • Enzyme Addition and Incubation:

    • Add 10 µL of the diluted DPP-4 enzyme solution to the Sample, Positive Control, and Enzyme Control wells.

    • Mix gently and incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically for 15-30 minutes at 37°C, with readings taken every minute.

  • Data Analysis:

    • Determine the initial reaction rate (slope) from the linear portion of the fluorescence versus time plot for each well.

    • Calculate the percent inhibition for each test compound concentration relative to the Enzyme Control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G start Start reagent_prep Prepare Reagents (DPP-4 Enzyme, Substrate, Compounds) start->reagent_prep plate_setup Set up 96-well Plate (Samples, Controls, Blank) reagent_prep->plate_setup enzyme_add Add DPP-4 Enzyme to Wells plate_setup->enzyme_add incubation1 Incubate at 37°C for 10-15 min enzyme_add->incubation1 reaction_init Add Substrate to Initiate Reaction incubation1->reaction_init measurement Measure Fluorescence Kinetically (Ex: 360nm, Em: 460nm) reaction_init->measurement data_analysis Calculate Reaction Rates and % Inhibition measurement->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: Workflow for DPP-4 Inhibition Assay.
HIV-1 Protease Inhibitors

HIV-1 protease is an aspartic protease essential for the viral life cycle, as it cleaves newly synthesized Gag-Pol polyproteins into mature, functional proteins. The pyrrolidine scaffold has been incorporated into HIV-1 protease inhibitors to enhance interactions with the enzyme's active site.

This protocol is based on information from commercially available kits and published research[7][8][9].

Materials:

  • Recombinant HIV-1 Protease

  • FRET (Fluorescence Resonance Energy Transfer) peptide substrate

  • HIV-1 Protease Assay Buffer

  • Pyrrolidine-based test compounds

  • Reference inhibitor (e.g., Pepstatin A)

  • DMSO

  • Black 96-well or 384-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the HIV-1 Protease Assay Buffer.

    • Dilute the recombinant HIV-1 protease in cold Assay Buffer to the working concentration. Keep the enzyme on ice.

    • Prepare a serial dilution of the test compounds and reference inhibitor in Assay Buffer.

  • Assay Procedure:

    • Add 2 µL of the diluted inhibitor solutions (or DMSO for control) to the wells of the microplate.

    • Add 40 µL of the diluted HIV-1 protease solution to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

    • Warm the FRET substrate solution to the reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.

  • Measurement:

    • Immediately measure the fluorescence in kinetic mode for 1-3 hours at 37°C, protected from light.

  • Data Analysis:

    • Determine the initial reaction rates from the linear portion of the fluorescence versus time curves.

    • Plot the reaction velocity against the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Pyrrolidine as a Scaffold for Receptor Modulators

The structural features of the pyrrolidine ring also make it a valuable component in the design of ligands that modulate the function of various receptors, including G-protein coupled receptors (GPCRs).

CXCR4 Antagonists for Cancer Metastasis

The chemokine receptor CXCR4 and its ligand CXCL12 play a critical role in cancer progression, including tumor growth, angiogenesis, and metastasis.[10][11][12] Antagonists of the CXCL12/CXCR4 signaling axis can inhibit the migration and invasion of cancer cells. Pyrrolidine-based structures have been developed as potent CXCR4 antagonists.[13][14][15][16][17]

CompoundCXCR4 Binding Affinity (IC50, nM)CXCL12-induced Calcium Flux (IC50, nM)Reference
Compound 46 790.25[13][16][17]
Compound 26 790.25[16]

The diagram below outlines the key signaling events initiated by the binding of CXCL12 to CXCR4, leading to cancer cell migration and survival.

G CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 binds G_protein G-protein (Gαi, Gβγ) CXCR4->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux induces Cell_Migration Cell Migration & Invasion Ca_flux->Cell_Migration Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival MAPK_ERK->Cell_Survival Pyrrolidine_Antagonist Pyrrolidine-based CXCR4 Antagonist Pyrrolidine_Antagonist->CXCR4 blocks

Caption: CXCL12/CXCR4 Signaling in Cancer Metastasis.

This protocol is a competitive binding assay using a fluorescently labeled ligand and is based on published methods[18][19].

Materials:

  • CXCR4-expressing cells (e.g., Jurkat cells)

  • Assay Buffer (e.g., PBS with 0.5% BSA)

  • Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)

  • Pyrrolidine-based test compounds

  • Reference antagonist (e.g., AMD3100)

  • 96-well V-bottom plate

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture CXCR4-expressing cells to an appropriate density.

    • On the day of the assay, harvest the cells, wash with Assay Buffer, and resuspend to a concentration of 0.25 x 10^6 cells in 50 µL of Assay Buffer.

  • Compound Incubation:

    • Prepare serial dilutions of the test compounds and reference antagonist in Assay Buffer.

    • In a 96-well plate, add 50 µL of the cell suspension to each well.

    • Add the diluted compounds to the wells and incubate for 15 minutes at room temperature in the dark.

  • Labeled Ligand Addition:

    • Add 50 µL of fluorescently labeled CXCL12 at a final concentration (e.g., 25 ng/mL) to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Washing and Analysis:

    • Wash the cells twice with Assay Buffer by centrifugation.

    • Resuspend the cells in an appropriate volume of Assay Buffer for flow cytometry analysis.

    • Acquire data on the flow cytometer, measuring the fluorescence intensity of the cell population.

  • Data Analysis:

    • The reduction in fluorescence intensity in the presence of the test compound indicates displacement of the labeled ligand.

    • Calculate the percent inhibition of binding for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

This functional assay measures the ability of a compound to antagonize the intracellular calcium mobilization induced by CXCL12 binding to CXCR4[20][21][22][23].

Materials:

  • CXCR4-expressing cells

  • Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM)

  • Assay Buffer (e.g., HBSS with calcium and magnesium)

  • Recombinant human CXCL12

  • Pyrrolidine-based test compounds

  • Reference antagonist

  • Fluorescence plate reader with an injection system or a flow cytometer capable of kinetic measurements

Procedure:

  • Cell Loading:

    • Harvest CXCR4-expressing cells and resuspend them in Assay Buffer.

    • Load the cells with a calcium-sensitive dye (e.g., Indo-1 AM) by incubating at 37°C for 45 minutes in the dark.

    • Wash the cells to remove excess dye and resuspend in Assay Buffer.

  • Compound Incubation:

    • Aliquot the loaded cells into a 96-well plate.

    • Add the pyrrolidine-based test compounds or reference antagonist at various concentrations and incubate for 15-30 minutes.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period (e.g., 20 seconds).

    • Inject a solution of CXCL12 to achieve a final concentration that elicits a submaximal response (e.g., EC80).

    • Immediately continue to measure the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Calculate the magnitude of the calcium flux (e.g., peak fluorescence minus baseline).

    • Determine the percent inhibition of the CXCL12-induced calcium flux by the test compounds.

    • Calculate the IC50 value from the dose-response curve.

Synthesis of Pyrrolidine-Based Scaffolds

The versatility of the pyrrolidine scaffold also stems from the numerous synthetic routes available for its preparation and functionalization. Common starting materials include proline and 4-hydroxyproline, which provide a chiral pool for stereoselective synthesis[1].

A general synthetic approach for a pyrrolidine-based DPP-4 inhibitor, Vildagliptin, involves the reaction of an acid with L-prolinamide, followed by treatment with ethyl nicotinate in trifluoroacetic anhydride to form the nitrile, and subsequent deprotection[1]. For CXCR4 antagonists, a multi-step synthesis can be employed, starting from pyridin-2-yl-4-oxobutanal derivatives and (R)-1-(4-methoxyphenyl)ethan-1-amine to construct the pyrrolidine ring[24].

Detailed synthetic protocols are highly specific to the target molecule and are beyond the scope of this general application note. Researchers are encouraged to consult the primary literature for specific synthetic procedures.

Conclusion

The pyrrolidine scaffold is a cornerstone in the design of modern therapeutics, particularly protease inhibitors and receptor modulators. Its favorable physicochemical properties and synthetic accessibility allow for fine-tuning of potency, selectivity, and pharmacokinetic profiles. The protocols and data presented herein provide a valuable resource for researchers aiming to leverage the potential of this versatile building block in their drug discovery endeavors.

References

Solid-Phase Synthesis of Piperazine-Containing Peptides: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the incorporation of piperazine scaffolds into peptides offers a compelling strategy to enhance structural diversity, conformational rigidity, and therapeutic potential. Piperazine rings can act as peptide backbone mimetics, induce specific turns crucial for receptor binding, and are key components in a variety of biologically active molecules. This document provides detailed application notes and experimental protocols for the solid-phase peptide synthesis (SPPS) of peptides containing Boc-protected piperazine amino acids, a cornerstone of modern peptidomimetic drug discovery.

Data Summary: Coupling Efficiency in Piperazine-Containing Peptide Synthesis

The choice of coupling reagent is critical, especially when dealing with the steric hindrance often associated with N-substituted piperazine moieties. The following table summarizes quantitative data on the efficiency of various coupling reagents for incorporating sterically hindered or N-substituted amino acids, providing a comparative overview to guide protocol selection.

Coupling ReagentAmino Acid TypeCoupling Time (hr)Coupling Efficiency / PurityNotes
HATU Sterically Hindered (e.g., N-methylated)1 - 4>95%Highly efficient for difficult couplings. Pre-activation is recommended.
PyBOP Sterically Hindered (e.g., Aib, N-methylated)1 - 2~90-98%Effective for many challenging couplings; rapid formation of a reactive intermediate.[1]
DIC/HOBt Standard & Hindered Amino Acids2 - 16Variable, can be >90%A cost-effective and widely used method. Longer reaction times may be necessary for hindered residues.[2][3]
HBTU Sterically Hindered (e.g., N-methylated)1 - 2Significant YieldsAn excess of the reagent can lead to high product yields.
PyBrOP N-methyl Amino Acids1HighParticularly effective for coupling N-methyl amino acids, but its high reactivity can increase the risk of racemization.

Experimental Protocols

Detailed methodologies for the key stages of SPPS involving Boc-piperazine amino acids are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Immobilization of N-Boc-Piperazine on 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the initial attachment of the N-Boc-piperazine scaffold to a highly acid-labile resin.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • N-Boc-piperazine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel with a sintered glass frit

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 g, ~1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel.

  • Reagent Preparation: In a separate flask, dissolve N-Boc-piperazine (2.0 mmol, 2.0 eq.) in anhydrous DCM (10 mL).

  • Immobilization: Drain the DCM from the swollen resin. Add the N-Boc-piperazine solution to the resin, followed by the addition of DIPEA (4.0 mmol, 4.0 eq.).

  • Reaction: Gently agitate the resin slurry at room temperature for 2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: Boc Deprotection and Neutralization

This procedure removes the temporary Boc protecting group to expose a secondary amine for subsequent amino acid coupling.

Materials:

  • N-Boc-piperazine functionalized resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 10% (v/v) DIPEA in DMF

Procedure:

  • Resin Swelling: Swell the resin in DCM (10 mL) for 30 minutes.

  • Boc Deprotection: Drain the DCM. Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 5 minutes. Drain the TFA solution. Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20 minutes.

  • Washing: Drain the TFA solution and wash the resin with DCM (5 x 10 mL).

  • Neutralization: Wash the resin with a solution of 10% DIPEA in DMF (2 x 10 mL), agitating for 5 minutes each time.

  • Final Washes: Wash the resin with DMF (5 x 10 mL). The resin is now ready for the coupling step. A qualitative test (e.g., Chloranil test) can be performed to confirm the presence of a secondary amine.

Protocol 3: Amino Acid Coupling using HATU

This protocol outlines the coupling of a Boc-protected amino acid to the deprotected piperazine-resin using the highly efficient HATU reagent.

Materials:

  • Deprotected piperazine-resin

  • Boc-protected amino acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Pre-activation: In a separate vial, dissolve the Boc-protected amino acid (3.0 mmol, 3.0 eq.) and HATU (2.9 mmol, 2.9 eq.) in DMF (5 mL). Add DIPEA (6.0 mmol, 6.0 eq.) and allow the mixture to pre-activate for 5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected piperazine-resin.

  • Agitation: Agitate the reaction mixture at room temperature for 2 hours. For sterically hindered couplings, this time may be extended, or a double coupling may be performed.[4]

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 4: Alternative Coupling using DIC/HOBt

For less hindered amino acids or as a more economical option, the carbodiimide-mediated DIC/HOBt method can be employed.

Materials:

  • Deprotected piperazine-resin

  • Boc-protected amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Suspension: Suspend the deprotected resin in DCM (10 mL per gram of resin).

  • Reagent Preparation: In a separate vial, dissolve the Boc-amino acid (5 eq.) and HOBt (5.5 eq.) in a minimal volume of DMF.

  • Coupling Reaction: Add the amino acid/HOBt solution to the resin suspension, followed by the addition of DIC (5.5 eq.).[2]

  • Agitation: Shake the mixture at room temperature. The reaction progress can be monitored using the ninhydrin test.

  • Washing: Once the reaction is complete (ninhydrin test is negative), filter and wash the resin three times with DMF, three times with DCM, and three times with methanol.[2]

Protocol 5: Cleavage and Product Isolation

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • Cleavage: Add the cleavage cocktail (10 mL per gram of resin) to the resin in a sealed reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 2-3 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small volume of fresh cleavage cocktail (2 x 2 mL) and combine the filtrates.

  • Precipitation: Reduce the volume of the combined filtrate by approximately half under a stream of nitrogen. Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (40 mL) to precipitate the crude peptide.

  • Purification: Centrifuge the mixture and decant the ether. Wash the crude product with cold diethyl ether (2 x 20 mL). Dry the crude product under vacuum.

  • Analysis: Analyze the crude product by analytical HPLC and mass spectrometry. Purify the crude product by preparative reverse-phase HPLC.

Visualizing Workflows and Pathways

To better illustrate the processes and concepts involved, the following diagrams have been generated.

SPPS_Workflow start Start: 2-CTC Resin immobilization 1. Immobilization of N-Boc-Piperazine start->immobilization boc_deprotection 2. Boc Deprotection (50% TFA in DCM) immobilization->boc_deprotection neutralization 3. Neutralization (DIPEA in DMF) boc_deprotection->neutralization coupling 4. Amino Acid Coupling (e.g., HATU, DIPEA) neutralization->coupling wash 5. Washing (DMF, DCM) coupling->wash elongation Repeat Steps 2-5 for Peptide Elongation wash->elongation elongation->boc_deprotection Next cycle cleavage 6. Cleavage from Resin & Side-Chain Deprotection elongation->cleavage Final cycle purification 7. Precipitation & Purification (HPLC) cleavage->purification end Final Peptide purification->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of a piperazine-containing peptide.

Troubleshooting_Steric_Hindrance problem problem solution solution start Incomplete Coupling Detected (e.g., positive ninhydrin test) sol1 Increase Reaction Time (e.g., 4h or overnight) start->sol1 sol2 Perform Double Coupling start->sol2 sol3 Use a More Potent Coupling Reagent (e.g., switch DIC to HATU) start->sol3 sol4 Increase Reagent Excess (3-5 equivalents) start->sol4 sol5 Increase Temperature (30-40°C or microwave) start->sol5

Caption: Troubleshooting strategies for overcoming incomplete couplings due to steric hindrance.

Opioid_Receptor_Signaling cluster_membrane Cell Membrane ligand ligand receptor receptor g_protein g_protein effector effector response response peptide Piperazine-Containing Opioid Peptide (Antagonist) mu_receptor μ-Opioid Receptor (GPCR) peptide->mu_receptor Binds to g_protein_complex Gi/o Protein (αβγ subunits) mu_receptor->g_protein_complex Prevents Activation adenylyl_cyclase Adenylyl Cyclase g_protein_complex->adenylyl_cyclase Inhibition Blocked ion_channel Ion Channels g_protein_complex->ion_channel Modulation Blocked g_alpha Gαi/o-GTP g_beta_gamma Gβγ camp cAMP Production adenylyl_cyclase->camp Activity Not Reduced cellular_response Reduced Neuronal Excitability

Caption: Antagonism of the μ-opioid receptor (a Gi/o-coupled GPCR) by a piperazine-containing peptide.

References

Asymmetric Synthesis of Bioactive Molecules: Application of (S)-4-N-Boc-piperazine-2-carboxylic acid in the Development of HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-4-N-Boc-piperazine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, prized for its role in the asymmetric synthesis of enantiomerically pure bioactive molecules. The stereochemical integrity of this synthon is crucial, as the biological activity and pharmacokinetic profiles of many drugs are dependent on their specific three-dimensional arrangement. The piperazine scaffold is a common feature in a multitude of pharmaceuticals, including antiviral, anticancer, and CNS-active agents. The Boc (tert-butoxycarbonyl) protecting group on the N4 nitrogen allows for selective functionalization of the piperazine ring, making it a versatile intermediate in complex multi-step syntheses.

This application note provides a detailed account of the use of this compound and its derivatives in the synthesis of the potent HIV-1 protease inhibitor, Indinavir. Detailed experimental protocols for the synthesis of a key piperazine intermediate are provided, along with a summary of the biological activity of the final compound. Furthermore, the mechanism of action of HIV protease inhibitors is illustrated through a signaling pathway diagram.

Data Presentation

The biological activity of Indinavir, a testament to the successful application of chiral piperazine synthons, is summarized in the table below. The data highlights its potent inhibitory effects on the HIV-1 protease enzyme and its effectiveness in cell-based assays.

Compound Target Assay IC50 (nM) EC50 (nM) Reference
IndinavirHIV-1 ProteaseEnzyme Inhibition0.56 ± 0.2-[1]
IndinavirWild-Type HIV-1 (NL4-3)Cell-based Infectivity-25-100[1][2]
IndinavirHIV-1 (HXB2)Viral Replication--[3]
Indinavir (Resistant Strains)V82F/I84V mutant HIV PREnzyme Inhibition (Ki)10-2000 fold increase vs WT-[3]
Indinavir (Resistant Strains)V82F/I84V mutant HIVViral Replication (IC90)0.7-377 fold increase vs WT-[3]

Experimental Protocols

The following protocols describe the synthesis of a key intermediate, (S)-tert-butyl 4-benzylpiperazine-2-carboxamide, which is a crucial component in the total synthesis of Indinavir. The synthesis starts from the commercially available (S)-piperazine-2-carboxylic acid.

Protocol 1: Synthesis of (S)-4-N-Boc-1-N-Cbz-piperazine-2-carboxylic acid

This protocol details the sequential protection of the two nitrogen atoms of (S)-piperazine-2-carboxylic acid.

Materials:

  • (S)-Piperazine-2-carboxylic acid dihydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (S)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (3.0 eq).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture back to 0 °C and add sodium bicarbonate (2.0 eq).

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) and stir at 0 °C for 4 hours, then at room temperature for 18 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexane) to afford (S)-4-N-Boc-1-N-Cbz-piperazine-2-carboxylic acid.

Protocol 2: Amide Coupling to form (S)-tert-butyl 4-((benzyloxy)carbonyl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate

This protocol describes the formation of the tert-butyl amide at the C2 position.

Materials:

  • (S)-4-N-Boc-1-N-Cbz-piperazine-2-carboxylic acid

  • tert-Butylamine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-4-N-Boc-1-N-Cbz-piperazine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.1 eq) and EDC·HCl (1.1 eq) to the solution and stir for 15 minutes at room temperature.

  • Add tert-butylamine (1.2 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 18 hours.

  • Remove the DMF under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield (S)-tert-butyl 4-((benzyloxy)carbonyl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate.

Protocol 3: Deprotection of the Cbz Group

This protocol details the selective removal of the Cbz protecting group via hydrogenolysis.

Materials:

  • (S)-tert-butyl 4-((benzyloxy)carbonyl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve (S)-tert-butyl 4-((benzyloxy)carbonyl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate (1.0 eq) in methanol.

  • Add 10% Pd/C (10 mol%) to the solution.

  • Stir the mixture under an atmosphere of hydrogen gas (balloon pressure) at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate in vacuo to obtain the deprotected product, (S)-tert-butyl 2-(tert-butylcarbamoyl)piperazine-1-carboxylate, which can be used in the next step without further purification.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start_material (S)-Piperazine-2-carboxylic acid intermediate1 Step 1: Boc & Cbz Protection (S)-4-N-Boc-1-N-Cbz-piperazine-2-carboxylic acid start_material->intermediate1 Boc₂O, Cbz-Cl, NaHCO₃ intermediate2 Step 2: Amide Coupling (S)-tert-butyl 4-((benzyloxy)carbonyl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate intermediate1->intermediate2 t-BuNH₂, EDC, HOBt final_product Step 3: Cbz Deprotection (S)-tert-butyl 2-(tert-butylcarbamoyl)piperazine-1-carboxylate intermediate2->final_product H₂, Pd/C

Caption: Synthetic workflow for the key piperazine intermediate.

HIV-1 Replication Cycle and Mechanism of Protease Inhibitors

HIV_Lifecycle cluster_host cluster_nucleus extracellular Extracellular Space host_cell Host Cell (CD4+ T-cell) nucleus Nucleus hiv_virion HIV Virion binding 1. Binding & Fusion hiv_virion->binding reverse_transcription 2. Reverse Transcription (RNA -> DNA) binding->reverse_transcription integration 3. Integration (Viral DNA into Host DNA) reverse_transcription->integration transcription 4. Transcription (Viral DNA -> Viral RNA) integration->transcription translation 5. Translation (Viral RNA -> Gag-Pol Polyprotein) transcription->translation assembly 6. Assembly translation->assembly budding 7. Budding (Immature Virion) assembly->budding maturation 8. Maturation budding->maturation protease_inhibitor Protease Inhibitor (e.g., Indinavir) protease_inhibitor->inhibition inhibition->maturation Inhibits Protease (Blocks cleavage of Gag-Pol)

Caption: HIV life cycle and the inhibitory action of protease inhibitors.

Conclusion

This compound and its derivatives are indispensable chiral synthons in the asymmetric synthesis of complex bioactive molecules. The successful synthesis of the HIV protease inhibitor Indinavir underscores the importance of this building block in ensuring the correct stereochemistry, which is paramount for potent biological activity. The provided protocols offer a reproducible methodology for the preparation of a key piperazine intermediate, which can be adapted for the synthesis of other piperazine-containing pharmaceuticals. The continued application of such chiral building blocks will undoubtedly fuel further advancements in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: (S)-4-N-Boc-piperazine-2-carboxylic acid Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the Boc deprotection of (S)-4-N-Boc-piperazine-2-carboxylic acid, a common step in pharmaceutical and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection reaction is incomplete. What are the common causes and how can I resolve this?

Incomplete deprotection is a frequent issue. Here are several strategies to drive the reaction to completion:

  • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the starting material is no longer visible.[1]

  • Increase Acid Concentration: The concentration of the acid is crucial. For reactions using HCl in dioxane, a 4M solution is commonly effective.[1][2] For Trifluoroacetic acid (TFA), a concentration of 20-50% in a solvent like dichloromethane (DCM) is standard.[2] Increasing the equivalents of the acidic reagent can help ensure complete removal of the Boc group.[1][2]

  • Elevate Temperature: Most Boc deprotections are carried out at room temperature. If the reaction is slow, gentle warming (e.g., to 40-50°C) can increase the rate. However, be cautious as higher temperatures can also promote side reactions.[2]

  • Ensure Proper Mixing: In cases where the product precipitates as a salt (e.g., hydrochloride salt), ensure efficient stirring to maintain a homogenous reaction mixture.

Q2: I'm observing significant side product formation. What are the likely side reactions and how can they be minimized?

Side product formation can reduce your yield and complicate purification. Common issues include:

  • t-Butylation: The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic sites on your desired product or other molecules in the reaction mixture.[2] To prevent this, add a "scavenger" to the reaction. Common scavengers include triisopropylsilane (TIS) or water, often used in small percentages (e.g., 2.5%).[2]

  • Degradation of Other Acid-Sensitive Groups: If your molecule contains other acid-labile functional groups (e.g., esters, acetals), the strong acidic conditions of Boc deprotection may cleave them.[1] In such cases, consider milder deprotection methods.

  • Ring Fragmentation: Although less common, strong acidic conditions can sometimes lead to the fragmentation of the piperazine ring.[1] Careful control of reaction temperature and time is essential to minimize this.[1]

Q3: What is the best work-up procedure after an acidic Boc deprotection?

A proper work-up is critical for isolating the deprotected piperazine with good yield and purity. A typical procedure involves:

  • Removal of Volatiles: After the reaction is complete, remove the solvent and excess acid under reduced pressure.[1][2] Co-evaporation with a solvent like toluene can aid in removing residual TFA.[2]

  • Basification: Dissolve the residue in water or a suitable organic solvent. Neutralize the excess acid by adding a base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is basic (pH > 7).[1]

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate to isolate the free piperazine product.[1]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the final product.[1]

Q4: Are there milder alternatives to TFA or HCl for Boc deprotection?

Yes, if your substrate is sensitive to strong acids, consider these milder options:

  • Lewis Acids: Certain Lewis acids can facilitate Boc deprotection under less harsh conditions than strong Brønsted acids.[1]

  • Thermal Deprotection: In some cases, heating the N-Boc protected compound in a suitable solvent can lead to deprotection, avoiding the need for strong acids.

  • Water-Mediated Deprotection: For some substrates, heating in water at reflux temperatures can achieve Boc deprotection in an environmentally friendly manner.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction time, acid concentration, or temperature. Monitor by TLC/LC-MS.[1][2]
Product loss during work-up.Ensure complete extraction from the aqueous phase by performing multiple extractions. Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form.[1]
Formation of a water-soluble salt.If the hydrochloride or trifluoroacetate salt is water-soluble, consider using the salt directly in the next step or explore alternative work-up procedures.[1]
Presence of Impurities t-Butylation side products.Add a scavenger like triisopropylsilane (TIS) or water to the reaction mixture to trap the tert-butyl cation.[2]
Starting material remains.See "Incomplete reaction" above.
Degradation of other functional groups.Use milder deprotection conditions or an alternative protecting group strategy.[1]
Difficulty in Product Isolation Product is a stubborn salt.Consider switching from TFA to HCl in dioxane, which often produces a crystalline hydrochloride salt that can be isolated by filtration.[1]
Co-elution of product and byproducts during chromatography.Optimize chromatography conditions (e.g., solvent system, stationary phase). Consider derivatization to improve separation.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and generally effective method for N-Boc deprotection.[1]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3x the volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected (S)-piperazine-2-carboxylic acid.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol is a common alternative to TFA and can be advantageous as the hydrochloride salt of the product often precipitates from the reaction mixture, simplifying isolation.[1][2]

Materials:

  • This compound

  • Dioxane or Methanol

  • 4M HCl in Dioxane solution

  • Diethyl ether (optional)

Procedure:

  • Dissolve the this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected product may precipitate.

  • Upon completion, either remove the solvent under reduced pressure or precipitate the product by adding diethyl ether and collect it by filtration.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Product start Dissolve (S)-4-N-Boc-piperazine- 2-carboxylic acid in Solvent add_acid Add Acidic Reagent (TFA or HCl in Dioxane) start->add_acid Anhydrous DCM or Dioxane stir Stir at RT (or heat if necessary) Monitor by TLC/LC-MS add_acid->stir 1-4 hours remove_volatiles Remove Volatiles in vacuo stir->remove_volatiles Reaction Complete basify Basify with NaHCO3 (aq) remove_volatiles->basify extract Extract with Organic Solvent basify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate end (S)-Piperazine-2-carboxylic acid dry_concentrate->end troubleshooting_tree cluster_solutions Solutions for Incomplete Reaction cluster_side_solutions Solutions for Side Products start Incomplete Deprotection? increase_time Increase Reaction Time start->increase_time Yes side_products Side Products Observed? start->side_products No increase_acid Increase Acid Concentration increase_time->increase_acid increase_temp Increase Temperature increase_acid->increase_temp increase_temp->side_products add_scavenger Add Scavenger (e.g., TIS) side_products->add_scavenger Yes success Successful Deprotection side_products->success No milder_conditions Use Milder Conditions add_scavenger->milder_conditions milder_conditions->success failure Problem Persists? Consult Further

References

Technical Support Center: Optimizing Synthesis of (S)-4-N-Boc-piperazine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (S)-4-N-Boc-piperazine-2-carboxylic acid and its derivatives.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a practical question-and-answer format.

1. N-Boc Protection of (S)-piperazine-2-carboxylic acid

Q1: Why is the yield of my mono-Boc protected product low, and how can I improve it?

A1: Low yields in mono-N-Boc protection of piperazine-2-carboxylic acid are often due to the formation of the di-Boc protected byproduct or incomplete reaction. Here are some strategies to optimize the yield:

  • Slow Addition of Boc Anhydride: Adding the di-tert-butyl dicarbonate (Boc₂O) solution dropwise to the piperazine solution over a prolonged period (e.g., 2-3 hours) at a low temperature (0 °C) can significantly favor mono-protection.

  • Control of Stoichiometry: Using a slight excess of piperazine relative to Boc₂O can help minimize the formation of the di-protected product. However, this may complicate purification. A 1:1 molar ratio is a good starting point, with careful monitoring.

  • pH Control: Maintaining a slightly basic pH during the reaction is crucial. The use of a base like sodium carbonate or triethylamine helps to neutralize the acid formed during the reaction and facilitates the nucleophilic attack of the piperazine nitrogen.

  • Solvent Choice: A mixed solvent system, such as dioxane/water or THF/water, is often effective as it helps to dissolve both the piperazine starting material (often a dihydrochloride salt) and the Boc anhydride.

Q2: I am observing a significant amount of di-Boc protected piperazine-2-carboxylic acid. How can I avoid this?

A2: The formation of 1,4-di-Boc-piperazine-2-carboxylic acid is a common side reaction. To suppress this:

  • Reaction Temperature: Perform the reaction at 0 °C or even lower temperatures.

  • Reagent Equivalence: Use no more than one equivalent of Boc anhydride.

  • Alternative Protection Strategy: Consider an alternative route where the carboxylic acid is first esterified, followed by N-Boc protection, and finally ester hydrolysis. This multi-step process can offer better control over selectivity.

2. Amide Coupling Reactions

Q3: My amide coupling reaction with this compound has a low yield. What are the possible reasons and solutions?

A3: Low yields in amide coupling reactions are a frequent challenge, often stemming from inefficient activation of the carboxylic acid, steric hindrance, or side reactions.[1]

  • Choice of Coupling Reagent: For sterically hindered substrates, standard coupling reagents like EDC/HOBt may be insufficient. More potent reagents such as HATU, HBTU, or PyBOP are generally more effective and lead to faster reactions and higher yields.[1]

  • Base Selection: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is essential to neutralize the acid liberated and facilitate the coupling. DIPEA is often preferred to minimize side reactions.[1]

  • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated carboxylic acid intermediate. Running the reaction at 0 °C and allowing it to slowly warm to room temperature can help to control the reaction rate and minimize side products.

Q4: How can I minimize racemization at the chiral center of this compound during amide coupling?

A4: Epimerization, or racemization, is a critical concern when working with chiral carboxylic acids.[1][2] To preserve the stereochemical integrity:

  • Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization.

  • Low Temperatures: Performing the reaction at low temperatures (0 °C or below) is crucial.[2]

  • Coupling Reagent Choice: Employ coupling reagents known for low racemization rates, such as HATU or COMU.[1]

  • Minimize Pre-activation Time: The activated carboxylic acid is prone to racemization. Therefore, it is best to add the amine component as soon as possible after the activation of the carboxylic acid.[1]

3. Esterification Reactions

Q5: What are the best conditions for the esterification of this compound?

A5: The carboxylic acid can be converted to its corresponding ester under various conditions:

  • Fischer Esterification: Refluxing the carboxylic acid in an excess of the desired alcohol with a catalytic amount of strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is a classic method. However, the acidic conditions may lead to the cleavage of the Boc protecting group.

  • DCC/DMAP Coupling: A milder and often more effective method is the use of dicyclohexylcarbodiimide (DCC) as a coupling agent with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in an aprotic solvent like dichloromethane (DCM). This reaction is typically carried out at room temperature.

  • Alkylation of the Carboxylate: The carboxylate salt of the acid (formed by treatment with a base like cesium carbonate) can be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a solvent like DMF.

4. Purification

Q6: I am having difficulty purifying my this compound derivative. What are some common strategies?

A6: Purification can be challenging due to the amphiphilic nature of some derivatives and the presence of structurally similar byproducts.

  • Column Chromatography: Silica gel column chromatography is the most common purification method. A gradient elution system, often starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. For more polar compounds, adding a small amount of methanol to the mobile phase may be necessary.

  • Acid-Base Extraction: The carboxylic acid derivatives can be purified by extracting into a basic aqueous solution (e.g., saturated sodium bicarbonate), washing the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer and extracting the product back into an organic solvent.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Preparative HPLC: For difficult separations or to achieve very high purity, preparative high-performance liquid chromatography (HPLC) is a powerful technique.[2]

Data Presentation

The following tables summarize typical reaction conditions and yields for key synthetic steps.

Table 1: N-Boc Protection of (S)-Piperazine-2-Carboxylic Acid

Reagent (eq.)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
Boc₂O (1.1)NaOH (2.2)Dioxane/H₂ORT12~75General Procedure
Boc₂O (1.0)Triethylamine (2.0)CH₂Cl₂0 to RT16>80[3]
Boc₂O (1.05)Na₂CO₃ (2.5)THF/H₂O04~85General Procedure

Table 2: Amide Coupling of this compound

AmineCoupling Reagent (eq.)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
BenzylamineEDC (1.2), HOBt (1.2)DIPEA (2.0)DMF0 to RT1280-90[4]
AnilineHATU (1.1)DIPEA (2.0)DMF0 to RT2-16>90[1]
Various AminesEDC (1.1), DMAP (0.2)-DCMRT1224-33[5]

Table 3: Esterification of this compound

AlcoholReagent (eq.)Catalyst (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
MethanolSOCl₂ (1.2)-MethanolReflux4~90General Procedure
EthanolDCC (1.1)DMAP (0.1)DCMRT12>85General Procedure
Benzyl alcoholCDI (1.1)DBU (cat.)THFRT6~80General Procedure

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Dissolve (S)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq.) in a mixture of dioxane and water (1:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydroxide (2.2 eq.) and stir until a clear solution is obtained.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in dioxane dropwise over 2-3 hours, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any di-Boc byproduct.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Amide Coupling using HATU

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.).[1]

  • Cool the reaction mixture to 0 °C.[1]

  • Add the desired amine (1.1 eq.) followed by the dropwise addition of DIPEA (2.0 eq.).[1]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow General Synthesis Workflow A Start: (S)-Piperazine-2-carboxylic acid B N-Boc Protection (Boc)₂O, Base A->B C This compound B->C D Amide Coupling Amine, Coupling Reagent, Base C->D E Esterification Alcohol, Acid/Coupling Reagent C->E F Amide Derivative D->F G Ester Derivative E->G H Purification (Chromatography/Extraction) F->H G->H I Final Product H->I

Caption: General workflow for the synthesis of this compound derivatives.

Troubleshooting_Tree Troubleshooting Decision Tree A Low Yield in Synthesis? B N-Boc Protection Step A->B Yes C Amide Coupling / Esterification A->C No, subsequent step D Incomplete Reaction? B->D E Di-Boc Formation? B->E H Low Reactivity? C->H I Racemization? C->I F Increase reaction time Optimize base/solvent D->F Yes G Slow Boc₂O addition Lower temperature E->G Yes J Use stronger coupling reagent (HATU) Ensure anhydrous conditions H->J Yes K Low temperature (0 °C) Add HOBt/HOAt I->K Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of (S)-4-N-Boc-piperazine-2-carboxylic acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (S)-4-N-Boc-piperazine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: Common impurities can include unreacted starting materials, diastereomeric impurities if a racemic starting material was used, byproducts from the Boc-protection step (such as the di-Boc protected piperazine), and residual solvents. In syntheses involving deprotection steps of other protecting groups, side products from these reactions can also be present.

Q2: What is the typical purity of commercially available this compound?

A2: Commercially available this compound typically has a chemical purity of ≥98.0% and a chiral purity (HPLC area) of ≥99.0%.[1]

Q3: What are the key physicochemical properties of this compound relevant to its purification?

A3: Key properties include its amphoteric nature, possessing both a carboxylic acid group (acidic) and a Boc-protected amine (which can be deprotected to a basic amine). It is generally a white powder. Its solubility in various organic solvents and aqueous solutions at different pH values is critical for developing effective extraction and crystallization protocols.

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common method for assessing both chemical and chiral purity. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for purity assessment. Mass Spectrometry (MS) is used to confirm the molecular weight.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Low yield after aqueous work-up and extraction.
  • Possible Cause 1: Incorrect pH during extraction. The amphoteric nature of the molecule means its solubility in the aqueous and organic phases is highly dependent on pH.

    • Solution: To extract the product into an organic solvent, the aqueous layer should be acidified to a pH of approximately 3-4 to protonate the carboxylic acid, making it less water-soluble. Conversely, to wash away basic impurities, a mildly basic aqueous solution (e.g., saturated sodium bicarbonate) can be used, which will deprotonate the carboxylic acid, making the desired product water-soluble. Careful pH monitoring is crucial.

  • Possible Cause 2: Emulsion formation during extraction.

    • Solution: To break emulsions, you can add brine (saturated NaCl solution) or small amounts of a different organic solvent. Gentle mixing or swirling instead of vigorous shaking can also prevent emulsion formation.

  • Possible Cause 3: Incomplete extraction.

    • Solution: Perform multiple extractions (e.g., 3 times) with the organic solvent to ensure complete transfer of the product from the aqueous phase.

Issue 2: Product fails to crystallize or oils out.
  • Possible Cause 1: Presence of impurities. Impurities can inhibit crystal lattice formation.

    • Solution: First, try to further purify the material by another method, such as column chromatography, before attempting crystallization again.

  • Possible Cause 2: Inappropriate solvent system.

    • Solution: Experiment with different solvent systems. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for similar compounds include ethanol/water mixtures or ethyl acetate/hexane.[2]

  • Possible Cause 3: Supersaturation.

    • Solution: Try scratching the inside of the flask with a glass rod to induce nucleation. Adding a seed crystal of the pure compound can also initiate crystallization.

Issue 3: Poor separation during column chromatography.
  • Possible Cause 1: Inappropriate mobile phase.

    • Solution: The polarity of the mobile phase is critical. For silica gel chromatography, a gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is often effective. Adding a small amount of acetic acid (0.1-1%) to the mobile phase can help to improve peak shape for carboxylic acids by suppressing deprotonation and reducing tailing.

  • Possible Cause 2: Column overloading.

    • Solution: Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight). Overloading the column will result in broad, overlapping peaks.

  • Possible Cause 3: Co-elution of impurities.

    • Solution: If impurities have similar polarity to the product, consider using a different stationary phase (e.g., reverse-phase C18 silica) or a different solvent system.

Data Presentation

Table 1: Typical Purity Specifications for this compound

ParameterSpecification
Chemical Purity≥ 98.0%
Chiral Purity (HPLC)≥ 99.0%
Water (K.F.)≤ 1.0%

Source: Based on typical supplier specifications.[1]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basic Wash (to remove acidic impurities): Transfer the organic solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will deprotonate the carboxylic acid of the desired product, moving it into the aqueous layer. Separate the aqueous layer.

  • Acidification and Re-extraction: Cool the aqueous layer containing the product salt in an ice bath and acidify to a pH of 3-4 with 1M HCl. The product will precipitate or become less water-soluble.

  • Extraction of Product: Extract the acidified aqueous layer multiple times with ethyl acetate or DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This method is effective for obtaining highly pure crystalline material.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent system (e.g., an ethanol/water or ethyl acetate/hexane mixture).

  • Hot Filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Purification by Flash Column Chromatography

This technique is useful for separating the product from impurities with different polarities.

  • Column Preparation: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. A small amount of acetic acid (e.g., 0.5%) can be added to the mobile phase to improve peak shape.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_start Crude Reaction Mixture cluster_purification Purification Options cluster_analysis Purity Analysis start Crude Product extraction Acid-Base Extraction start->extraction Option 1 crystallization Recrystallization start->crystallization Option 2 chromatography Column Chromatography start->chromatography Option 3 analysis HPLC, NMR, MS extraction->analysis crystallization->analysis chromatography->analysis end Pure (S)-4-N-Boc- piperazine-2-carboxylic acid analysis->end troubleshooting_crystallization start Product Fails to Crystallize (Oils Out) impurity_check Are impurities present? (Check TLC/NMR) start->impurity_check solvent_check Is the solvent system appropriate? impurity_check->solvent_check No purify_further Purify by another method (e.g., Chromatography) impurity_check->purify_further Yes nucleation_check Is nucleation induced? solvent_check->nucleation_check Yes change_solvent Screen different solvent systems (e.g., EtOH/H2O, EtOAc/Hexane) solvent_check->change_solvent No induce_nucleation Scratch flask or add seed crystal nucleation_check->induce_nucleation No success Successful Crystallization nucleation_check->success Yes purify_further->start change_solvent->start induce_nucleation->success

References

Technical Support Center: Peptide Coupling with Boc-Protected Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in peptide synthesis utilizing Boc-protected piperazines. The following sections address common side reactions and provide practical solutions in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Side Reaction: Racemization of the Coupled Amino Acid

Q1: We are observing significant racemization of the amino acid being coupled to our Boc-protected piperazine. What is the primary cause of this side reaction?

A1: Racemization during the coupling of an N-protected amino acid, such as a Boc-amino acid, to a piperazine moiety is primarily caused by the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2] This occurs when the carboxylic acid of the amino acid is activated by a coupling reagent. The α-proton of this oxazolone intermediate is highly acidic and can be easily removed by a base in the reaction mixture, leading to a loss of stereochemical integrity.[1] Subsequent attack by the piperazine nitrogen on this achiral intermediate results in a mixture of L- and D-enantiomers of the desired product.[1][2]

Troubleshooting Guide: Racemization

Symptom Possible Cause Recommended Solution
High percentage of diastereomeric impurity detected by HPLC or chiral chromatography.Use of a strong, non-sterically hindered base (e.g., triethylamine - TEA).Switch to a more sterically hindered and less nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to minimize proton abstraction from the oxazolone intermediate.[3]
Increased racemization at elevated reaction temperatures.High reaction temperature. Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can significantly reduce the rate of racemization.[1]
Racemization is observed even with optimized base and temperature.Prolonged pre-activation time. Minimize the pre-activation time of the amino acid with the coupling reagent before adding the Boc-piperazine. A short pre-activation of 1-5 minutes is often sufficient. Alternatively, add the coupling reagent to a mixture of the amino acid, Boc-piperazine, and any additives, with the base being the last component added.[1]
Certain amino acids (e.g., His, Cys) show higher racemization.Inherent susceptibility of the amino acid. For particularly sensitive amino acids, the choice of coupling reagent is critical. Reagents like HATU or COMU, in combination with additives like HOBt or HOAt, are known to suppress racemization.[3][4]
Side Reaction: Diketopiperazine (DKP) Formation

Q2: After coupling the first amino acid to a resin-bound Boc-piperazine, we are experiencing low yield of the final peptide and detecting a cyclic dipeptide. What is happening?

A2: This is likely due to the formation of a diketopiperazine (DKP), a common side reaction in solid-phase peptide synthesis (SPPS), especially after the second amino acid has been coupled.[5][6] Once the Boc group of the newly coupled amino acid is removed, the free N-terminal amine can intramolecularly attack the ester linkage connecting the peptide to the resin, cleaving the dipeptide from the solid support as a cyclic diketopiperazine.[6] This side reaction is particularly prevalent when proline is the second amino acid, but it can occur with other residues as well.[5]

Troubleshooting Guide: Diketopiperazine (DKP) Formation

Symptom Possible Cause Recommended Solution
Low yield of the target peptide and detection of a cyclic dipeptide in the cleavage solution.Intramolecular cyclization of the dipeptidyl-resin. Utilize a sterically hindered resin: Resins like 2-chlorotrityl chloride (2-CTC) are recommended as their bulky linkers sterically hinder the intramolecular cyclization required for DKP formation.[6][7]
DKP formation is still observed on a 2-CTC resin.Inefficient coupling of the third amino acid. Ensure a rapid and efficient coupling of the third amino acid. This can be achieved by using a more potent coupling reagent (e.g., HATU) and pre-activating the incoming amino acid to minimize the time the dipeptidyl-resin has a free N-terminus.[8]
The sequence involves a proline at the second position.High propensity of proline-containing dipeptides to form DKPs. In Boc-SPPS, the use of in situ neutralization protocols, where the neutralization and coupling steps are performed concurrently, can suppress DKP formation by minimizing the time the N-terminal amine is free and basic.[5]
Side Reactions Related to the Boc-Protecting Group

Q3: We are observing incomplete deprotection of the Boc-group from the piperazine nitrogen. What could be the cause?

A3: Incomplete Boc deprotection can be due to several factors. The standard conditions for Boc removal (e.g., 20-50% TFA in DCM) are generally effective, but issues can arise from aggregation of the peptide-resin, insufficient reaction time, or degradation of the TFA solution.[9][10]

Troubleshooting Guide: Incomplete Boc Deprotection

Symptom Possible Cause Recommended Solution
Presence of the Boc-protected peptide in the final product.Peptide-resin aggregation. Swell the resin adequately before deprotection. If aggregation is suspected, consider using a solvent system known to disrupt secondary structures, such as adding a small percentage of a chaotropic agent or using neat TFA for a short period.[9][10]
Inconsistent deprotection results.Degraded TFA or insufficient reagent. Use fresh, high-quality TFA for each deprotection step. Ensure a sufficient volume of the TFA solution is used to fully swell and immerse the resin.
The peptide sequence is particularly long or hydrophobic.Steric hindrance or poor solvation. Increase the deprotection time or perform a second TFA treatment. Ensure adequate mixing or agitation during the deprotection step to improve reagent access.

Quantitative Data Summary

While specific quantitative data for side reactions in peptide coupling with Boc-protected piperazines is not extensively available in a comparative format, the following table summarizes the general influence of various factors on the extent of the primary side reactions.

Factor Influence on Racemization Influence on DKP Formation Notes
Base Strong, non-hindered bases (e.g., TEA) significantly increase racemization. Hindered bases (e.g., DIPEA) minimize it.[1]The basic conditions required for neutralization after Boc deprotection can promote DKP formation.In situ neutralization can mitigate DKP formation in Boc-SPPS.[5]
Temperature Higher temperatures increase the rate of racemization.[1]Higher temperatures can accelerate DKP formation.Low-temperature coupling is generally recommended.
Coupling Reagent Uronium/aminium reagents (e.g., HATU, HBTU) with additives (HOBt, HOAt) generally lead to lower racemization than carbodiimides alone.[3][4]More efficient coupling reagents can suppress DKP formation by promoting faster intermolecular coupling over intramolecular cyclization.Phosphonium-based reagents (e.g., PyBOP) can be an alternative to avoid guanidinylation, a side reaction associated with excess uronium/aminium reagents.[3]
Resin Type Not a direct factor.Sterically hindered resins (e.g., 2-CTC) significantly reduce DKP formation.[6][7]The choice of resin is a key preventative measure for DKP formation.
Amino Acid Sequence Cysteine and Histidine are particularly prone to racemization.[2]Proline at the second position dramatically increases the propensity for DKP formation.[5]Sequence-dependent effects are a major consideration in planning the synthesis strategy.

Experimental Protocols

Protocol 1: Coupling of a Boc-Amino Acid to Resin-Bound Piperazine

This protocol outlines a general procedure for the coupling of a Boc-protected amino acid to a piperazine moiety that has been pre-loaded onto a solid support (e.g., 2-chlorotrityl chloride resin).

1. Resin Preparation and Piperazine Deprotection:

  • Swell the Boc-piperazine-functionalized resin in dichloromethane (DCM) for 30 minutes.

  • Drain the DCM and add a solution of 20-50% trifluoroacetic acid (TFA) in DCM.

  • Agitate for 30 minutes to remove the Boc group.

  • Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again to remove excess TFA.[8]

2. Neutralization:

  • Wash the resin with a solution of 10% DIPEA in N,N-dimethylformamide (DMF) (2 times), agitating for 5 minutes each time.

  • Wash the resin with DMF (5 times).

  • Perform a qualitative test (e.g., Chloranil test) to confirm the presence of a free secondary amine.[7]

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Boc-protected amino acid (3.0 eq.), HATU (2.9 eq.), and DIPEA (6.0 eq.) in DMF. Allow to pre-activate for 5 minutes.[7]

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 2 hours.

  • Drain the coupling solution and wash the resin sequentially with DMF and DCM.

Protocol 2: Cleavage of the Peptide from 2-Chlorotrityl Chloride Resin

This protocol is for the mild acidic cleavage of the final peptide from a 2-CTC resin, which leaves side-chain protecting groups intact.

1. Resin Preparation:

  • Wash the dried peptide-resin with DCM to swell it.

2. Cleavage:

  • Prepare a cleavage cocktail of TFA/DCM (1:99 v/v) or hexafluoroisopropanol (HFIP) in DCM.

  • Add the cleavage cocktail to the resin and agitate gently at room temperature for 30-60 minutes.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Repeat the cleavage step with fresh cocktail to ensure complete removal.

3. Work-up:

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The crude peptide can then be purified by chromatography.

Visualizations

Racemization_Mechanism cluster_0 Racemization via Oxazolone Formation Boc_AA Boc-Amino Acid Activated_Ester Activated Ester Boc_AA->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone Cyclization (+ Base, -H+) Racemic_Product Racemic Peptide Product Oxazolone->Racemic_Product + Piperazine Piperazine Boc-Piperazine Piperazine->Racemic_Product

Caption: Mechanism of amino acid racemization via an oxazolone intermediate.

DKP_Formation cluster_1 Diketopiperazine (DKP) Formation on Solid Support Resin_Piperazine Resin-Bound Piperazine Coupling1 Couple 1st Amino Acid (Boc-AA1) Resin_Piperazine->Coupling1 Resin_Pip_AA1 Resin-Pip-(Boc)AA1 Coupling1->Resin_Pip_AA1 Deprotection1 Boc Deprotection (TFA) Resin_Pip_AA1->Deprotection1 Resin_Pip_AA1_Free Resin-Pip-AA1 (Free Amine) Deprotection1->Resin_Pip_AA1_Free Coupling2 Couple 2nd Amino Acid (Boc-AA2) Resin_Pip_AA1_Free->Coupling2 Resin_Dipeptide Resin-Pip-AA1-(Boc)AA2 Coupling2->Resin_Dipeptide Deprotection2 Boc Deprotection (TFA) Resin_Dipeptide->Deprotection2 Free_Dipeptide Resin-Pip-AA1-AA2 (Free Amine) Deprotection2->Free_Dipeptide DKP Diketopiperazine (Cleaved) Free_Dipeptide->DKP Intramolecular Attack Loss Loss of Product DKP->Loss

Caption: Workflow illustrating the side reaction of diketopiperazine (DKP) formation.

Troubleshooting_Workflow cluster_2 General Troubleshooting Workflow Start Problem Encountered (e.g., Low Yield, Impurity) Identify Identify Side Product (LC-MS, HPLC) Start->Identify Racemic Racemization? Identify->Racemic DKP DKP Formation? Racemic->DKP No Solve_Racemic Implement Racemization Troubleshooting Guide Racemic->Solve_Racemic Yes Other Other Side Reaction? DKP->Other No Solve_DKP Implement DKP Troubleshooting Guide DKP->Solve_DKP Yes Solve_Other Consult Further Literature or Technical Support Other->Solve_Other

Caption: A logical workflow for troubleshooting side reactions in peptide coupling.

References

Preventing racemization during synthesis of chiral piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of chiral piperazines, with a primary focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of chiral piperazine synthesis?

A1: Racemization is the conversion of a single, pure enantiomer of a chiral piperazine into a mixture of both of its enantiomers (e.g., a 50:50 mixture of R and S forms), leading to a loss of stereochemical purity. This is a critical issue as the biological and therapeutic activity of many pharmaceuticals is highly dependent on their specific three-dimensional structure. The presence of the undesired enantiomer can result in reduced efficacy or unwanted side effects.

Q2: What is the primary chemical mechanism responsible for racemization during the synthesis of chiral piperazines from amino acid precursors?

A2: The most common mechanism for racemization, particularly when coupling N-protected amino acids to form the piperazine backbone, is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2] This occurs when the carboxylic acid group of the N-protected amino acid is activated for amide bond formation. The proton on the chiral alpha-carbon of this oxazolone ring is highly acidic and can be easily removed by a base present in the reaction mixture.[1][2] The resulting planar, achiral intermediate can then be attacked by an amine from either face, leading to a mixture of both the desired and undesired stereoisomers.[3] A less common pathway is the direct abstraction of the alpha-proton from the activated acid by a strong base, forming an achiral enolate intermediate.[1]

Q3: Which experimental factors have the most significant impact on the degree of racemization?

A3: Several experimental factors critically influence the extent of racemization. The most important are:

  • Coupling Reagents & Additives: The choice of activating agent is crucial. Highly activating uronium/aminium reagents (e.g., HBTU, HATU) can increase the risk of racemization compared to carbodiimide-based methods (e.g., DIC) when used with racemization-suppressing additives like OxymaPure or HOAt.[4][5]

  • Base: The strength and steric hindrance of the base used are critical.[2] Stronger, less sterically hindered bases (like DIPEA or NMM) can more readily abstract the acidic α-proton, promoting racemization. Weaker or more sterically hindered bases (e.g., 2,4,6-collidine) are preferred to preserve stereochemical integrity.[2][6]

  • Temperature: Higher reaction temperatures significantly accelerate the rate of racemization.[2] Performing the coupling at lower temperatures (e.g., 0 °C) is advisable, especially for sensitive substrates.[3]

  • Pre-activation Time: Allowing the activated carboxylic acid to sit for an extended period before the addition of the amine increases the opportunity for oxazolone formation and subsequent racemization.[2][3]

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of chiral piperazines.

Issue 1: High levels of racemization detected by chiral HPLC.

  • Potential Cause: Use of a highly activating coupling reagent without appropriate additives.

  • Solution: Switch from uronium/aminium salt reagents like HBTU or HATU to a carbodiimide such as DIC in combination with a racemization-suppressing additive like OxymaPure or HOAt.[4][5] These additives form active esters that are reactive enough for efficient coupling but are less prone to racemization.[1]

  • Potential Cause: Use of a strong, non-sterically hindered base.

  • Solution: Replace bases like DIPEA or NMM with a more sterically hindered base such as 2,4,6-collidine. The bulkiness of collidine reduces its ability to abstract the alpha-proton from the activated amino acid, which is the key step in racemization.[2][6]

  • Potential Cause: Elevated reaction temperature.

  • Solution: Perform the coupling reaction at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature if necessary. Maintaining a low temperature, especially during the initial activation and coupling phase, is critical.[2][3]

  • Potential Cause: Prolonged pre-activation time.

  • Solution: Minimize the pre-activation time. A short pre-activation of 1-5 minutes is often sufficient. Alternatively, utilize an in-situ activation protocol where the coupling reagent is added to a mixture of the acid, amine, and additive, with the base being the last component added to initiate the reaction.[2][3]

Issue 2: Low yield of the desired chiral piperazine.

  • Potential Cause: Incomplete reaction.

  • Solution: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a slight increase in temperature may be necessary after an initial low-temperature coupling phase. However, be mindful of the increased risk of racemization at higher temperatures.

  • Potential Cause: Side reactions, such as the formation of disubstituted piperazine byproducts in mono-alkylation reactions.

  • Solution: When performing mono-alkylation of piperazine, using a large excess of piperazine can help to minimize the formation of the 1,4-disubstituted byproduct.[7]

  • Potential Cause: Difficult purification leading to product loss.

  • Solution: The basic nature of piperazine derivatives can make purification by silica gel chromatography challenging. To prevent tailing, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. Acid-base extraction can also be a useful technique to separate the basic piperazine product from non-basic impurities.[7]

Data Presentation

Table 1: Influence of Coupling Reagents and Additives on Racemization

Coupling ReagentAdditiveBase% D-Isomer (Racemization)Reference
DICOxyma-1.8%[8]
HATU-DIPEAHigh[4][5]
HBTUHOBtDIPEALow[4][5]
EDCHOBt-Moderate[4]
COMU-DIPEALow[4]

Note: The extent of racemization is highly dependent on the specific amino acid, solvent, and reaction conditions. The data presented are indicative trends.

Table 2: Enantiomeric Excess in Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

SubstrateCatalystLigandAdditiveee (%)Reference
5,6-diphenylpyrazin-2-olPd(OCOCF3)2(R)-TolBINAPTsOH·H2O90[9]
5-phenyl-6-methylpyrazin-2-olPd(OCOCF3)2(R)-TolBINAPTsOH·H2O88[9]
5-(4-methoxyphenyl)-6-methylpyrazin-2-olPd(OCOCF3)2(R)-TolBINAPTsOH·H2O89[9]
5-(4-fluorophenyl)-6-methylpyrazin-2-olPd(OCOCF3)2(R)-TolBINAPTsOH·H2O87[9]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Racemization during Amide Bond Formation

This protocol is designed for coupling an N-Boc-protected amino acid (as a precursor to the chiral piperazine ring) with an amine component.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-Boc-protected amino acid (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Additive Addition: Add the racemization-suppressing additive, such as OxymaPure (1.2 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Reagent Addition: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents) dropwise to the cooled and stirred solution.

  • Base Addition (if necessary): If the amine component is a salt (e.g., hydrochloride), add a sterically hindered base like 2,4,6-collidine (1.0 equivalent) after the addition of DIC. For free amines, a base may not be necessary when using DIC/Oxyma.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.[3]

  • Work-up: Proceed with a standard aqueous work-up and purify the product by column chromatography.

Protocol 2: Palladium-Catalyzed Asymmetric Hydrogenation of a 5,6-Disubstituted Pyrazin-2-ol

This protocol provides a method for synthesizing chiral piperazin-2-ones, which can be further reduced to chiral piperazines.

  • Catalyst Preparation: In a glovebox, add Pd(OCOCF3)2 (3.3 mol%) and (R)-TolBINAP (3.6 mol%) to a dried Schlenk tube.

  • Reaction Setup: Remove the tube from the glovebox and add the 5,6-disubstituted pyrazin-2-ol (1.0 equivalent) and TsOH·H2O (100 mol%) under an argon atmosphere.

  • Solvent Addition: Add a 1:1 mixture of anhydrous dichloromethane (DCM) and benzene.

  • Hydrogenation: Place the reaction mixture in an autoclave. Purge with hydrogen gas three times, and then pressurize to 1000 psi of H2.

  • Heating and Stirring: Heat the reaction to 80 °C and stir for 24 hours.

  • Work-up: After cooling to room temperature, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the chiral piperazin-2-one.[9]

  • Reduction to Piperazine: The resulting chiral piperazin-2-one can be reduced to the corresponding chiral piperazine using a reducing agent like LiAlH4 while maintaining optical purity.[9]

Visualizations

RacemizationMechanism cluster_0 Racemization Pathway cluster_1 Desired Pathway Activated_Acid Activated N-Protected Amino Acid (Chiral) Oxazolone 5(4H)-Oxazolone Intermediate Activated_Acid->Oxazolone Cyclization Achiral_Intermediate Planar Achiral Intermediate Oxazolone->Achiral_Intermediate + Base - H+ Racemized_Product Racemized Product (Mixture of Enantiomers) Achiral_Intermediate->Racemized_Product + Amine Desired_Product Desired Enantiopure Product Activated_Acid_2 Activated N-Protected Amino Acid (Chiral) Activated_Acid_2->Desired_Product + Amine (Direct Attack) Start N-Protected Amino Acid Start->Activated_Acid Start->Activated_Acid_2

Caption: Mechanism of racemization via oxazolone formation.

TroubleshootingWorkflow Start High Racemization Detected (via Chiral HPLC) Step1 Step 1: Evaluate Coupling Reagent Start->Step1 Action1 Using Uronium Salt (HATU/HBTU)? Switch to Carbodiimide (DIC) + Additive (Oxyma/HOAt) Step1->Action1 Step2 Step 2: Evaluate Base Action1->Step2 Action2 Using DIPEA/NMM? Switch to Collidine Step2->Action2 Step3 Step 3: Evaluate Conditions Action2->Step3 Action3 Run reaction at 0°C. Minimize pre-activation time. Step3->Action3 End Re-analyze Purity Action3->End

Caption: A logical workflow for troubleshooting racemization.

References

Technical Support Center: Improving the Solubility of (S)-4-N-Boc-piperazine-2-carboxylic Acid for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address solubility challenges encountered with (S)-4-N-Boc-piperazine-2-carboxylic acid during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing poor solubility of this compound in my reaction solvent. What initial steps can I take?

A2: If you are experiencing poor solubility, consider the following initial steps:

  • Solvent Selection: Ensure you are using an appropriate polar aprotic solvent. Dichloromethane (DCM), dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are good starting points.[3]

  • Gentle Heating: Gently warming the mixture can help increase the solubility. It is advisable to keep the temperature below 40°C to avoid potential degradation of the compound.[3]

  • Sonication: Using an ultrasonic bath can aid in the dissolution process by breaking down particle agglomerates.[3]

Q3: Can I use a co-solvent system to improve solubility?

A3: Yes, a co-solvent system can be very effective. A commonly used mixture for challenging Boc-protected amino acids is a 1:1:1 ratio of DCM, DMF, and NMP.[3] This combination of solvents with different polarities can often dissolve compounds that are poorly soluble in a single solvent.

Q4: How does the purity of the compound affect its solubility?

A4: The presence of impurities can significantly impact the solubility of this compound. Impurities may not dissolve in the chosen solvent, giving the appearance of poor solubility of the target compound. It is crucial to use a high-purity starting material.

Q5: My compound is precipitating out of solution during the reaction. What could be the cause and how can I resolve it?

A5: Precipitation during a reaction can occur due to several factors, including a change in temperature, reaction concentration, or the formation of a less soluble product. To address this, you can try:

  • Adding a small amount of a stronger co-solvent, such as DMSO.

  • Gently warming the reaction mixture if the reaction conditions permit.

  • Increasing the total volume of the solvent to reduce the concentration.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues with this compound.

Issue Possible Cause Suggested Solution
Compound does not dissolve in the initial solvent. The solvent is not appropriate for the compound.Switch to a more polar aprotic solvent. Good options include DMF, NMP, or DMSO.[3]
The concentration is too high.Increase the volume of the solvent to reduce the concentration.
Compound dissolves initially but then crashes out. The solution is supersaturated.Gently warm the solution and add a small amount of additional solvent.
The temperature of the solution has decreased.Maintain a constant temperature for the reaction.
The dissolution is very slow. Insufficient agitation or energy input.Use a magnetic stirrer and/or a sonicator to facilitate dissolution.[3]

Data Presentation

While specific quantitative solubility data for this compound is not widely published, the following table summarizes the qualitative solubility based on the properties of structurally similar compounds.

Solvent Qualitative Solubility Reference/Notes
Dichloromethane (DCM)Expected to be soluble to freely soluble.Based on data for 1,4-Bis-Boc-piperazine-2-carboxylic acid and 1-benzyl-4-Boc-piperazine-2-carboxylic acid.[1][2]
Tetrahydrofuran (THF)Expected to be soluble to freely soluble.Based on data for 1,4-Bis-Boc-piperazine-2-carboxylic acid.[1]
Dimethylformamide (DMF)Expected to be soluble to freely soluble.A common solvent for Boc-protected amino acids and related piperazine derivatives.[1][2]
Dimethyl Sulfoxide (DMSO)Expected to be highly soluble.A strong polar aprotic solvent often used for compounds with poor solubility.[3]
Acetonitrile (ACN)Solubility may be limited.Less polar than DMF and DMSO.
Methanol (MeOH) / Ethanol (EtOH)Solubility may be limited.The carboxylic acid group may impart some solubility, but the Boc group reduces polarity.
WaterInsoluble.The hydrophobic Boc group significantly reduces aqueous solubility.[1]

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound

  • Solvent Selection: Choose an appropriate solvent based on the reaction conditions. DMF or DCM are good starting points.

  • Weighing: Accurately weigh the required amount of this compound and transfer it to a clean, dry reaction vessel.

  • Solvent Addition: Add a portion of the chosen solvent to the vessel.

  • Agitation: Begin stirring the mixture using a magnetic stir bar.

  • Observation: Observe the dissolution. If the compound does not fully dissolve, proceed with the following steps.

  • Sonication: Place the vessel in an ultrasonic bath for 5-10 minutes.

  • Gentle Warming: If solubility is still an issue, gently warm the mixture to a temperature not exceeding 40°C while continuing to stir.

  • Co-solvent Addition (Optional): If the compound remains insoluble, add a small amount of a stronger co-solvent like DMSO and continue to stir.

Protocol 2: Small-Scale Solubility Test

  • Preparation: Dispense a small, known amount (e.g., 1-2 mg) of this compound into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent (DCM, DMF, DMSO, ACN, MeOH, etc.).

  • Agitation: Agitate the vials at a constant temperature (e.g., room temperature) for a set period (e.g., 1 hour).

  • Observation: Visually inspect each vial for undissolved solid.

  • Quantification (Optional): If a more precise measurement is needed, carefully filter the saturated solution and analyze the concentration of the filtrate using a suitable analytical technique like HPLC or UV-Vis spectroscopy.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolve (S)-4-N-Boc-piperazine- 2-carboxylic acid in chosen solvent is_soluble Is the compound fully dissolved? start->is_soluble proceed Proceed with reaction is_soluble->proceed Yes troubleshoot Troubleshooting Steps is_soluble->troubleshoot No sonicate Apply sonication for 5-10 min troubleshoot->sonicate warm Gently warm to < 40°C sonicate->warm cosolvent Add a co-solvent (e.g., DMSO) warm->cosolvent reassess Reassess solubility cosolvent->reassess reassess->proceed Dissolved stronger_solvent Consider a stronger primary solvent (e.g., switch from DCM to DMF/DMSO) reassess->stronger_solvent Still not dissolved Logical_Relationship_Solubility_Factors cluster_compound Compound Properties cluster_solvent Solvent Properties Compound (S)-4-N-Boc-piperazine- 2-carboxylic acid Boc_group Hydrophobic Boc Group Compound->Boc_group Piperazine_acid Polar Piperazine Carboxylic Acid Moiety Compound->Piperazine_acid Solubility Overall Solubility Boc_group->Solubility Decreases in polar/protic solvents Piperazine_acid->Solubility Increases in polar solvents Solvent Solvent Choice Polar_aprotic Polar Aprotic (DMF, DMSO) Solvent->Polar_aprotic Less_polar Less Polar (DCM, THF) Solvent->Less_polar Protic Protic (MeOH, Water) Solvent->Protic Polar_aprotic->Solubility Good solubility expected Less_polar->Solubility Good solubility expected Protic->Solubility Limited solubility expected

References

Technical Support Center: Synthesis of (S)-4-N-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scaled-up synthesis of (S)-4-N-Boc-piperazine-2-carboxylic acid. Below you will find frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable strategy for synthesizing enantiomerically pure (S)-piperazine-2-carboxylic acid, the precursor to the final product?

A1: A highly effective and scalable method for producing (S)-piperazine-2-carboxylic acid involves a two-step process. The first step is the hydrogenation of pyrazine-2-carboxamide to yield racemic piperazine-2-carboxamide. This is followed by an enzymatic kinetic resolution using a specific aminopeptidase which selectively hydrolyzes the (S)-enantiomer of the amide to the desired (S)-piperazine-2-carboxylic acid, leaving the (R)-amide largely unreacted. This biocatalytic approach is favored for its high stereoselectivity and environmentally friendly reaction conditions.

Q2: What are the critical parameters for the Boc protection of (S)-piperazine-2-carboxylic acid?

A2: The successful Boc protection of (S)-piperazine-2-carboxylic acid hinges on several key parameters. The choice of solvent is crucial, with common options being a mixture of an organic solvent like dioxane or THF and water. The pH of the reaction mixture must be maintained in the basic range, typically using a base such as sodium hydroxide or sodium carbonate, to ensure the piperazine nitrogen is sufficiently nucleophilic.[] The reaction temperature is also important and is generally kept low initially and then allowed to warm to room temperature to control the reaction rate and minimize side products. Careful, slow addition of the Boc anhydride (Boc₂O) is recommended to prevent the formation of di-Boc protected byproducts.

Q3: How can I minimize the risk of racemization during the synthesis?

A3: Racemization is a critical concern when working with chiral molecules. To maintain the stereochemical integrity of this compound, it is essential to avoid harsh acidic or basic conditions and high temperatures, especially when an activated form of the carboxylic acid is present. During the Boc protection step, maintaining a controlled temperature and using a suitable base is key. If racemization is observed, it may be necessary to investigate alternative synthetic routes that avoid intermediates prone to enolization.

Q4: What are the common impurities that can arise during the synthesis and how can they be removed?

A4: Common impurities include the di-Boc protected piperazine, unreacted starting materials, and byproducts from the decomposition of the Boc anhydride. Purification can typically be achieved through crystallization. The choice of crystallization solvent is critical and may require some experimentation, but mixtures of water with a miscible organic solvent are often effective. In some cases, column chromatography may be necessary for laboratory-scale purification, though it is less ideal for large-scale production due to cost and time.

Synthesis Workflow and Troubleshooting

Overall Synthesis Pathway

The following diagram illustrates a common scalable pathway for the synthesis of this compound.

Synthesis_Pathway A Pyrazine-2-carboxamide B Racemic Piperazine-2-carboxamide A->B H₂ / Catalyst (e.g., Pd/C) C (S)-Piperazine-2-carboxylic acid B->C Enzymatic Resolution (Aminopeptidase) D This compound C->D Boc₂O, Base (e.g., NaOH)

Caption: Scalable synthesis route to this compound.

Troubleshooting Guide

This guide provides solutions to common problems that may be encountered during the synthesis.

Troubleshooting_Guide cluster_boc Boc Protection Step Boc_Start Problem in Boc Protection Step Low_Yield Low Yield of Product Boc_Start->Low_Yield Incomplete_Reaction Incomplete Reaction Boc_Start->Incomplete_Reaction Side_Products Formation of Side Products Boc_Start->Side_Products Sol_LY1 Check pH during workup. Ensure aqueous layer is acidic before extraction. Low_Yield->Sol_LY1 Possible Cause: Product remains in aqueous layer Sol_LY2 Perform multiple extractions to maximize product recovery. Low_Yield->Sol_LY2 Possible Cause: Inefficient extraction Sol_IR1 Increase reaction time and monitor by TLC/LC-MS. Incomplete_Reaction->Sol_IR1 Possible Cause: Insufficient reaction time Sol_IR2 Ensure stoichiometry of Boc₂O is correct (slight excess). Incomplete_Reaction->Sol_IR2 Possible Cause: Insufficient Boc₂O Sol_IR3 Confirm pH is basic to ensure nucleophilicity of the amine. Incomplete_Reaction->Sol_IR3 Possible Cause: Incorrect pH Sol_SP1 Add Boc₂O slowly and at a low temperature to minimize di-Boc formation. Side_Products->Sol_SP1 Possible Cause: Reaction conditions too harsh Sol_SP2 Optimize purification method (e.g., recrystallization solvent screen) to remove impurities. Side_Products->Sol_SP2 Possible Cause: Ineffective purification

Caption: Troubleshooting workflow for the Boc protection step.

Problem Potential Cause Recommended Solution
Low Yield of (S)-Piperazine-2-carboxylic acid after Enzymatic Resolution Incomplete enzymatic hydrolysis.Optimize reaction time, temperature, and pH for the enzyme. Ensure the enzyme is active.
Difficulty in separating the product from the unreacted (R)-amide.Adjust the pH to selectively precipitate or extract the amino acid. Multiple extractions may be necessary.
Low Purity of Final Product Incomplete reaction or side reactions during Boc protection.Monitor the reaction closely (TLC, LC-MS) to ensure full consumption of the starting material. Purify the crude product by recrystallization.
Presence of residual solvents.Dry the final product under high vacuum at a suitable temperature.
Inconsistent Batch-to-Batch Results Variation in raw material quality.Ensure consistent quality of starting materials, especially the enzyme for the resolution step.
Poor control over reaction parameters.Strictly control temperature, pH, and addition rates, especially during the Boc protection step.

Experimental Protocols

Protocol 1: Synthesis of Racemic Piperazine-2-carboxamide
  • Reaction Setup: In a suitable high-pressure reactor, suspend pyrazine-2-carboxamide in an appropriate solvent such as water or a lower alcohol (e.g., methanol, ethanol).

  • Catalyst Addition: Add a palladium on carbon catalyst (e.g., 5-10% Pd/C). The catalyst loading will depend on the scale of the reaction.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure and heat the mixture to the target temperature.

  • Reaction Monitoring: Monitor the reaction progress by checking for the disappearance of the starting material using a suitable analytical method (e.g., HPLC).

  • Work-up: Once the reaction is complete, cool the reactor, and carefully filter off the catalyst. The resulting solution of racemic piperazine-2-carboxamide can often be used directly in the next step.

Protocol 2: Enzymatic Resolution of Racemic Piperazine-2-carboxamide
  • Reaction Setup: To the aqueous solution of racemic piperazine-2-carboxamide from the previous step, adjust the pH to the optimal range for the chosen aminopeptidase (typically around pH 8-9).

  • Enzyme Addition: Add the aminopeptidase enzyme. The amount of enzyme will depend on the scale and desired reaction time.

  • Hydrolysis: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the hydrolysis. The reaction should be stopped at approximately 50% conversion to ensure high enantiomeric excess of the (S)-acid.

  • Work-up: Once the target conversion is reached, acidify the reaction mixture with an acid like hydrochloric acid to precipitate the unreacted (R)-piperazine-2-carboxamide, which can be filtered off.

  • Isolation: The aqueous solution containing the desired (S)-piperazine-2-carboxylic acid can then be further purified, for example, by ion-exchange chromatography or by careful pH adjustment and extraction.

Protocol 3: Boc Protection of (S)-Piperazine-2-carboxylic acid
  • Reaction Setup: Dissolve (S)-piperazine-2-carboxylic acid in a mixture of water and a suitable organic solvent (e.g., dioxane).

  • Base Addition: Cool the solution in an ice bath and add a base, such as sodium hydroxide, to adjust the pH to approximately 9-10.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same organic solvent to the reaction mixture while maintaining the temperature and pH.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Acidify the reaction mixture with a suitable acid (e.g., citric acid or dilute HCl) to a pH of around 3-4.

  • Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The final product can be purified by crystallization.

Quantitative Data Summary

The following table provides a hypothetical summary of quantitative data for a scaled-up synthesis. Actual results may vary depending on the specific reaction conditions and equipment used.

Parameter Hydrogenation Enzymatic Resolution Boc Protection
Scale 10 kg~12 kg (crude input)5 kg
Key Reagents Pyrazine-2-carboxamide, H₂, Pd/CRacemic piperazine-2-carboxamide, Aminopeptidase(S)-Piperazine-2-carboxylic acid, Boc₂O, NaOH
Solvent Water or MethanolWaterDioxane/Water
Typical Yield >95%~40-45% (for S-enantiomer)>90%
Typical Purity >98% (racemic mixture)>99% ee>98%
Reaction Time 8-16 hours12-24 hours4-8 hours

References

Technical Support Center: Overcoming Steric Hindrance in Reactions Involving Boc-Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in chemical reactions involving tert-butoxycarbonyl (Boc)-protected piperazine scaffolds.

Troubleshooting Guides

This section offers solutions to specific problems encountered during common synthetic transformations.

Guide 1: N-Acylation (Amide Bond Formation)

Problem: Low yield or no reaction when acylating N-Boc-piperazine with a sterically hindered carboxylic acid.

Potential Causes:

  • Steric Clash: The bulky Boc group on the piperazine and/or bulky substituents on the carboxylic acid or coupling reagent can prevent the nucleophilic attack of the piperazine nitrogen.

  • Inefficient Coupling Reagent: Standard coupling reagents may not be potent enough to activate a sterically hindered carboxylic acid.

  • Side Reactions: With prolonged reaction times or high temperatures, side reactions such as the decomposition of the activated ester or epimerization of chiral centers can occur.[1]

Solutions:

  • Choice of Coupling Reagent: For sterically demanding couplings, more powerful reagents are often required. Uronium or phosphonium salt-based reagents are generally more effective than carbodiimides.[2]

  • Reaction Conditions: Optimization of the base, solvent, and temperature can significantly impact the reaction outcome.

  • Alternative Acylating Agent: If possible, converting the carboxylic acid to a more reactive species like an acyl chloride can facilitate the reaction.

Data Presentation: Comparison of Coupling Reagents for Hindered Amide Bond Formation

Coupling ReagentAdditiveBaseSolventTypical Yield (%)Key Considerations
EDCHOBtDIPEADMF or DCM75 - 90Cost-effective and widely used, but may be inefficient for highly hindered substrates.[1]
HATUNoneDIPEADMF>90Highly efficient with fast reaction times and reduced risk of epimerization.[2]
HBTUHOBtDIPEADMF85 - 95Very effective, with low racemization. Less reactive than HATU.[2]
PyBOPNoneDIPEADMF>90Phosphonium-based reagent with high efficiency and a good safety profile; byproducts are not carcinogenic.[2]
Acyl Fluoride (in situ)NoneVariousVariousGood to ExcellentEffective for extremely hindered substrates where other methods fail.[3][4]

Experimental Protocol: Amide Coupling of N-Boc-piperazine with a Hindered Carboxylic Acid using HATU

Materials:

  • N-Boc-piperazine (1.0 equiv)

  • Sterically hindered carboxylic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF in a dry flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add DIPEA to the solution and stir for 5-10 minutes at room temperature.

  • Add HATU to the mixture and stir for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of N-Boc-piperazine in DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Workflow: Troubleshooting Low-Yield Amide Coupling

G start Start: Low Yield in Hindered Amide Coupling check_reagent Is the coupling reagent potent enough (e.g., HATU)? start->check_reagent upgrade_reagent Switch to a more powerful reagent (HATU, PyBOP). check_reagent->upgrade_reagent No check_conditions Are reaction conditions optimized (Base, Solvent)? check_reagent->check_conditions Yes upgrade_reagent->check_conditions optimize_conditions Screen alternative bases (e.g., collidine) and solvents (e.g., NMP). check_conditions->optimize_conditions No check_activation Is the carboxylic acid fully activated? check_conditions->check_activation Yes optimize_conditions->check_activation preactivate Increase pre-activation time or add an additive (e.g., HOAt). check_activation->preactivate No alternative_method Consider converting acid to acyl fluoride/chloride. check_activation->alternative_method Yes preactivate->alternative_method end End: Improved Yield alternative_method->end

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Guide 2: N-Alkylation

Problem: Low yield and/or formation of di-alkylated byproducts when reacting N-Boc-piperazine with a bulky alkyl halide.

Potential Causes:

  • Steric Hindrance: The bulky electrophile may react slowly, requiring harsher conditions that can lead to side reactions.

  • Insufficient Reactivity: Secondary or neopentyl halides are less reactive than primary halides in Sₙ2 reactions.

  • Inappropriate Base: The choice of base can influence the reaction rate and the formation of elimination byproducts.

Solutions:

  • Optimize Reaction Conditions: Increasing the temperature can help overcome the activation energy barrier. Using a more polar aprotic solvent like DMF or NMP can also improve reaction rates.

  • Choice of Base: A strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective. For very hindered systems, a stronger base might be necessary, but this increases the risk of elimination.

  • Alternative Method - Reductive Amination: If the corresponding aldehyde or ketone is available, reductive amination is an excellent alternative that avoids the formation of quaternary ammonium salts and can be effective for introducing bulky groups.[5]

Data Presentation: Comparison of Mono-Alkylation Strategies for Piperazine

StrategyAlkylating AgentConditionsMono-substituted Yield (%)Reference
Excess Piperazine (5 equiv.)Benzyl BromideK₂CO₃, ACN, reflux~75[5]
Boc-Protection Benzyl Bromide K₂CO₃, DMF, RT to 80°C >95 (before deprotection) [5][6]
Reductive AminationBenzaldehydeNaBH(OAc)₃, DCE, RTHigh[5]
N-Acetyl Protectionn-Butyl BromideK₂CO₃, ACN, reflux88[5]

Experimental Protocol: N-Alkylation of N-Boc-piperazine with a Secondary Alkyl Bromide

Materials:

  • N-Boc-piperazine (1.0 equiv)

  • Secondary alkyl bromide (e.g., 2-bromopropane) (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of N-Boc-piperazine in anhydrous DMF, add Cs₂CO₃.

  • Add the secondary alkyl bromide to the mixture.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and filter off the inorganic salts.[7]

  • Remove the DMF under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Guide 3: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig & Suzuki)

Problem: Low yield in Buchwald-Hartwig or Suzuki coupling of N-Boc-piperazine with a sterically hindered (e.g., ortho-substituted) aryl halide or boronic acid/ester.

Potential Causes:

  • Inefficient Oxidative Addition: The steric bulk on the aryl partner can hinder the approach of the palladium catalyst to the C-X bond.

  • Difficult Reductive Elimination: Steric congestion around the palladium center can impede the final C-N or C-C bond-forming step.

  • Inappropriate Ligand/Catalyst System: Standard Pd catalysts may not be active enough for challenging, sterically hindered substrates.

  • Protodeboronation (Suzuki): The C-B bond of the boronic acid can be cleaved by water, especially under harsh basic conditions, leading to a common side reaction.[8]

Solutions:

  • Select a Specialized Ligand: Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination with hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective.[8]

  • Use an Appropriate Base: The choice of base is critical. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are common. For Suzuki couplings, milder bases like K₃PO₄ or K₂CO₃ can minimize protodeboronation.[8][9]

  • Optimize Solvent and Temperature: Anhydrous, non-coordinating solvents like toluene or dioxane are typically used. Higher temperatures may be required to overcome the steric barriers.

  • Use an Air-Stable Pre-catalyst: Using a well-defined, air-stable Pd pre-catalyst (e.g., XPhos Pd G3) can ensure the generation of the active Pd(0) species and improve reproducibility.[8]

Data Presentation: Effect of Ligand on Buchwald-Hartwig Amination of Hindered Aryl Chlorides

Aryl ChlorideAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
2-Chloro-1,3,5-triisopropylbenzene2,6-DiisopropylanilinePd(OAc)₂ (1)L4 (2)NaOt-BuToluene/Hexane10099
1-Chloronaphthalene9H-CarbazolePd₂(dba)₃ (1)IPr*OMe (4)LiHMDSToluene10085
4-ChlorotolueneMorpholinePd(dba)₂ (1.5)XPhos (3)NaOt-BuTolueneReflux94

(Note: Data adapted from studies on similarly hindered systems to illustrate ligand effectiveness).[10][11][12]

Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-piperazine with an ortho-Substituted Aryl Bromide

Materials:

  • ortho-Substituted aryl bromide (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, N-Boc-piperazine, NaOt-Bu, Pd₂(dba)₃, and XPhos.

  • Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene via syringe.

  • Place the tube in a preheated oil bath at 100-110°C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-24 hours.[9]

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Logical Workflow: Selecting a Catalyst System for Hindered Cross-Coupling

G start Start: Hindered Cross-Coupling substrate_type What is the nature of the steric hindrance? start->substrate_type ortho_sub Ortho-substituted Aryl Halide/Boronate substrate_type->ortho_sub Aryl Partner bulky_amine Bulky Amine (e.g., secondary) substrate_type->bulky_amine Amine Partner both_hindered Both Coupling Partners Hindered substrate_type->both_hindered Both select_ligand_ortho Use bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos). ortho_sub->select_ligand_ortho select_ligand_amine RuPhos or similar ligands are effective. bulky_amine->select_ligand_amine select_ligand_both Use highly active catalyst system. (e.g., specific carbazolyl-derived or NHC ligands). both_hindered->select_ligand_both select_base Select appropriate base (e.g., NaOtBu for amination, K3PO4 for Suzuki). select_ligand_ortho->select_base select_ligand_amine->select_base select_ligand_both->select_base optimize Optimize T, solvent, and consider pre-catalyst. select_base->optimize end Proceed with Reaction optimize->end

Caption: Decision-making workflow for catalyst selection in hindered couplings.

Frequently Asked Questions (FAQs)

Q1: Why is the Boc group's steric hindrance a double-edged sword in piperazine chemistry? A1: The steric bulk of the tert-butoxycarbonyl (Boc) group is advantageous as it effectively deactivates one nitrogen of the piperazine, allowing for selective mono-functionalization on the other nitrogen.[5] This prevents the common problem of di-substitution. However, this same bulk can significantly hinder the reactivity of the second nitrogen, especially when reacting with other sterically demanding molecules, leading to slow reaction rates or the need for more forcing conditions.

Q2: Besides changing reagents, what simple procedural changes can improve yields in sterically hindered reactions? A2: Several procedural modifications can be beneficial:

  • Slow Addition: Adding one reagent slowly to the other can sometimes minimize side reactions by keeping its concentration low.

  • Degassing: For palladium-catalyzed reactions, thoroughly degassing the solvent and running the reaction under a strict inert atmosphere (Argon or Nitrogen) is critical to prevent catalyst decomposition.[8]

  • Vigorous Stirring: In heterogeneous reactions (e.g., with a solid base), ensuring efficient mixing is key to maximizing the reaction rate.

  • Use of Additives: In amide couplings, additives like HOBt or HOAt can suppress side reactions and improve efficiency.[1]

Q3: Are there alternatives to the Boc group that offer less steric hindrance? A3: Yes, other protecting groups can be used. The acetyl (Ac) group is smaller and can be used to achieve mono-alkylation, though its removal requires harsher conditions (hydrolysis) than the acid-labile Boc group.[5] For specific applications, other carbamates or benzyl-type groups might be considered, but each comes with its own set of conditions for introduction and removal. The choice depends on the overall synthetic strategy and the molecule's tolerance to various reagents.

Q4: When should I consider C-H functionalization instead of cross-coupling for substituted piperazines? A4: Direct C-H functionalization is an advanced strategy that can be more atom-economical. It is particularly useful for introducing substituents at the carbon atoms of the piperazine ring (e.g., the α-position), which is not achievable through N-acylation, N-alkylation, or N-arylation.[13] These reactions, often involving lithiation, can be complex and sensitive to steric effects.[14][15] This approach should be considered when the desired substitution pattern cannot be readily accessed through traditional C-N bond-forming reactions.

References

Analytical methods for determining the purity of (S)-4-N-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for determining the chemical and chiral purity of (S)-4-N-Boc-piperazine-2-carboxylic acid. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for determining the chemical purity of this compound?

A1: The primary recommended method for routine purity assessment is High-Performance Liquid Chromatography (HPLC) with UV detection.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for structural confirmation and can be used for quantitative analysis (qNMR). Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying and characterizing unknown impurities, especially those present at low levels.[1]

Q2: How can I determine the enantiomeric purity (chiral purity) of this compound?

A2: Enantiomeric purity is best determined using Chiral High-Performance Liquid Chromatography (Chiral HPLC). This technique utilizes a chiral stationary phase (CSP) to separate the (S)-enantiomer from its corresponding (R)-enantiomer. Polysaccharide-based CSPs are often effective for this type of separation.

Q3: What are the potential impurities I should be aware of during the analysis?

A3: Potential impurities can originate from starting materials, side reactions during synthesis, or degradation. Common impurities may include unreacted starting materials, byproducts from the Boc-protection step, and diastereomeric impurities if chiral starting materials were not enantiomerically pure. In the synthesis of piperazine derivatives, unreacted piperazine or byproducts from N-alkylation or N-arylation can also be present.[2]

Q4: Can I use Gas Chromatography (GC) to analyze the purity of this compound?

A4: Gas Chromatography is generally not suitable for the primary purity assessment of this compound because N-Boc protected amino acids can be thermally labile and may degrade at the high temperatures required for GC analysis.[1] However, GC can be useful for analyzing volatile organic impurities, such as residual solvents.

Troubleshooting Guides

HPLC Analysis: Troubleshooting Common Issues
Symptom Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase.For this acidic compound, ensure the mobile phase pH is low enough to keep the analyte in its protonated form. Adding 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape.
Column overload.Reduce the injection volume or dilute the sample.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Poor Resolution Between Peaks Suboptimal mobile phase composition.Systematically vary the solvent composition (e.g., acetonitrile/water ratio).
Inappropriate stationary phase.Ensure a suitable column is being used (e.g., C18 for reversed-phase). For chiral separations, screen different chiral stationary phases.
Temperature fluctuations.Use a column thermostat to maintain a consistent temperature.
Ghost Peaks Contaminated mobile phase or HPLC system.Prepare fresh mobile phase using high-purity solvents. Run a blank gradient to identify the source of contamination.
Carryover from the autosampler.Optimize the needle wash procedure.
Retention Time Drift Poor column equilibration.Increase the column equilibration time between injections.
Changes in mobile phase composition.Prepare fresh mobile phase daily to avoid compositional changes due to evaporation.
Leaks in the system.Check for any loose fittings and tighten them.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₀H₁₈N₂O₄
Molecular Weight 230.26 g/mol
Appearance White powder
Melting Point 231-239 °C
Solubility Soluble in organic solvents like DCM, THF, DMF. Insoluble in water.[3]
Table 2: Typical HPLC Purity Data for Piperazine Derivatives
Analytical MethodParameterResult
HPLC Purity>98%
Retention Time (t R )Varies with method
¹H NMR Conforms to StructureYes
LC-MS [M+H]⁺231.1339 (calculated for C₁₀H₁₈N₂O₄)

Note: This table presents typical data; actual results will vary depending on the specific analytical method and sample.

Experimental Protocols

Protocol 1: Chemical Purity Determination by Reversed-Phase HPLC (RP-HPLC)

This protocol is a general method for the purity analysis of Boc-protected amino acids and can be adapted for this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-20 min: 5-95% B

    • 20-25 min: 95% B

    • 25-26 min: 95-5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL).

Protocol 2: Enantiomeric Purity Determination by Chiral HPLC

This is a representative protocol for the chiral separation of Boc-protected amino acids. Optimization will be required for this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Chiral stationary phase column, such as a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA) with a small amount of an acidic modifier like TFA is a common starting point. A typical ratio to start with is 90:10 (n-hexane:IPA) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase (e.g., 0.5 mg/mL).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

troubleshooting_workflow cluster_method_opt Method Optimization cluster_system_maint System Maintenance start Problem Encountered (e.g., Poor Peak Shape) check_method Review Method Parameters (Mobile Phase, Column, Temp.) start->check_method check_system Inspect HPLC System (Leaks, Connections) start->check_system adjust_mp Adjust Mobile Phase (pH, Solvent Ratio) check_method->adjust_mp change_col Test Different Column check_method->change_col optimize_temp Optimize Temperature check_method->optimize_temp tighten_fittings Tighten Fittings check_system->tighten_fittings flush_system Flush System & Column check_system->flush_system replace_parts Replace Worn Parts check_system->replace_parts solution Problem Resolved adjust_mp->solution change_col->solution optimize_temp->solution tighten_fittings->solution flush_system->solution replace_parts->solution

Caption: Logical troubleshooting workflow for HPLC issues.

References

Managing reaction conditions for selective functionalization of piperazine rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing reaction conditions for the selective functionalization of piperazine rings.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, offering explanations and actionable solutions.

Issue 1: Poor Selectivity Between Mono- and Di-substituted Products in N-Alkylation/N-Acylation

  • Question: My reaction is producing a significant amount of the di-substituted piperazine byproduct, leading to low yields of my desired mono-substituted product and difficult purification. How can I improve mono-selectivity?

  • Answer: The formation of di-substituted products is the most common side reaction in piperazine chemistry due to the presence of two reactive secondary amine groups.[1] Several strategies can be employed to favor mono-substitution.

    • Primary Causes & Solutions:

      • Stoichiometry: When using a 1:1 molar ratio of piperazine to electrophile (e.g., alkyl halide or acyl chloride), statistical mixtures are likely.[1] The initially formed mono-substituted piperazine can be more nucleophilic than the starting piperazine, leading to a second reaction.[1]

      • Reaction Conditions: Rapid addition of the electrophile at high concentrations can increase the likelihood of di-substitution.[1][2]

    • Mitigation Strategies:

      • Use of Excess Piperazine: Employing a large excess of piperazine (3-10 equivalents) statistically favors the reaction of the electrophile with the more abundant, unreacted piperazine.[1]

      • Mono-Protection: Using a protecting group, such as Boc (tert-butoxycarbonyl), to selectively block one amine is a highly effective strategy.[1][3][4] This is followed by alkylation or acylation and subsequent deprotection.[1][4] This multi-step process can lower the overall yield, so each step must be driven to completion.[1]

      • In Situ Mono-Protonation: Reacting piperazine with one equivalent of acid (e.g., HCl) forms a mono-salt in the reaction mixture.[1] The protonated nitrogen is deactivated, directing the substitution to the free, non-protonated nitrogen.[1] This is a cost-effective, one-pot method.[1] However, the nucleophilicity of the unprotonated nitrogen is lower than that of free piperazine, which may require longer reaction times.[1]

      • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the chance of a second reaction.[2]

Issue 2: Low or No Yield in N-Alkylation Reactions

  • Question: I am observing very low to no formation of my desired N-alkylated piperazine product. What are the potential causes and how can I fix it?

  • Answer: Low or no yield in N-alkylation reactions can be attributed to several factors ranging from reagent quality to reaction conditions.

    • Potential Causes & Recommended Solutions:

      • Insufficient Base Strength or Amount: A base is used to neutralize the acid byproduct of the reaction.[4] If the base is not strong enough or is present in insufficient quantity, the piperazine starting material can become protonated, rendering it non-nucleophilic.[4][5]

        • Solution: Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[2] For acylations, a tertiary amine base like triethylamine (TEA) is common.[5]

      • Poor Solubility of Reagents: If reactants are not fully dissolved, the reaction will be slow or incomplete.[2]

        • Solution: Switch to a more polar aprotic solvent such as DMF or THF.[2][6]

      • Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[2]

        • Solution: Systematically vary the temperature to find the optimal conditions for your specific substrate.[4]

      • Poor Quality of Reagents: The presence of moisture or other impurities can interfere with the reaction.[2]

        • Solution: Use high-purity reagents and anhydrous solvents.[2]

Issue 3: Reaction Stalls or is Incomplete in Buchwald-Hartwig Amination

  • Question: My Buchwald-Hartwig amination of a piperazine with an aryl halide is not going to completion. What could be the issue?

  • Answer: The stalling of a Buchwald-Hartwig amination can often be traced back to issues with the catalyst system or reaction environment.

    • Potential Causes & Recommended Solutions:

      • Catalyst Deactivation: The active Pd(0) catalytic species is sensitive to oxygen and can be deactivated if not handled under anaerobic conditions.[7] The catalyst may also decompose at high temperatures.[7]

        • Solution: Ensure rigorous inert atmosphere by degassing solvents and using Schlenk techniques.[7] Consider using a more robust, air-stable precatalyst (e.g., XPhos Pd G3).[7] Optimize the temperature to be high enough for reaction but low enough to prevent catalyst decomposition.[7]

      • Incorrect Ligand Choice: For challenging substrates like aryl chlorides, a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos) is generally required.[7]

        • Solution: Screen different ligands to find the optimal one for your substrate combination.

      • Product Inhibition: The coupled product may coordinate to the palladium center and inhibit the catalyst.[7]

        • Solution: In some cases, a higher catalyst loading may be required to overcome this inhibition.[7]

Frequently Asked Questions (FAQs)

  • Q1: What is the best strategy for achieving selective mono-functionalization of piperazine?

    • A1: The most robust and selective method is typically the use of an orthogonal protecting group strategy.[3] Protecting one nitrogen with a group like Boc allows for the clean functionalization of the other nitrogen.[1] While this involves extra steps (protection and deprotection), it often results in higher purity and less challenging purification.[1] For large-scale synthesis where cost is a factor, using a large excess of piperazine or the in situ mono-protonation method can be effective alternatives.[1]

  • Q2: Which protecting group should I choose for my synthesis?

    • A2: The choice of protecting group depends on the stability of your molecule to the deprotection conditions.

      • Boc (tert-Butyloxycarbonyl): Removed with strong acid (e.g., TFA, HCl). It is stable to bases and hydrogenolysis.[3]

      • Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis (H₂/Pd/C).[3] This method is very mild and ideal for substrates with acid- or base-sensitive groups.[3]

      • Fmoc (9-Fluorenylmethyloxycarbonyl): Removed with a mild base, typically a 20% solution of piperidine in DMF.[3]

  • Q3: Why is a base necessary in N-alkylation and N-acylation reactions?

    • A3: A base is crucial to neutralize the acidic byproduct (e.g., HCl or HBr) generated during the reaction.[4][5] This prevents the protonation of the piperazine's nitrogen, which would make it non-nucleophilic and halt the reaction.[4][5] If the piperazine starting material is a hydrochloride salt, an additional equivalent of base is required to generate the free amine.[5]

  • Q4: How can I monitor the progress of my piperazine functionalization reaction?

    • A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring reaction progress.[2][3][4] These techniques allow you to track the consumption of starting materials and the formation of the desired product and any byproducts.

Data Presentation

Table 1: Comparison of Mono-Alkylation Strategies for Piperazine [1]

StrategyMolar Ratio (Piperazine:Electrophile)Typical Yield of Mono-substituted ProductKey AdvantagesKey Disadvantages
Excess Piperazine 3:1 to 10:170-80%One-step reaction, cost-effective.Difficult removal of excess piperazine.
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for alkylation stepHigh selectivity, clean reaction.Multi-step process, higher cost.
Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 salt:electrophile60-89%One-pot synthesis, good yields.May require longer reaction times or activation.

Table 2: Common Protecting Groups for Piperazine and Their Deprotection Conditions [3]

Protecting GroupAbbreviationDeprotection ReagentsConditionsKey Features
tert-Butyloxycarbonyl BocTrifluoroacetic Acid (TFA) or HClStrong AcidThe established standard, stable to base and hydrogenolysis.
Carboxybenzyl CbzH₂, Pd/CCatalytic HydrogenolysisExceptionally mild, ideal for acid/base sensitive substrates.
9-Fluorenylmethyloxycarbonyl Fmoc20% Piperidine in DMFMild BaseOrthogonal to acid-labile groups like Boc.

Experimental Protocols

Protocol 1: Mono-N-Acylation of Piperazine using Boc Protection [1]

  • Step 1: Synthesis of 1-Boc-piperazine

    • Dissolve piperazine (2.0 eq) in dichloromethane (DCM).

    • Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.

    • Stir the reaction for 20-24 hours.

    • Evaporate the solvent and purify 1-Boc-piperazine by extraction or column chromatography. Typical yields are around 83%.[1]

  • Step 2: N-Acylation of 1-Boc-piperazine

    • Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in anhydrous DCM.

    • Cool the mixture to 0 °C.

    • Add the acyl chloride (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Perform an aqueous workup and purify the N-acyl-N'-Boc-piperazine.

  • Step 3: Deprotection of the Boc Group

    • Dissolve the purified product in DCM.

    • Add an excess of trifluoroacetic acid (TFA) at 0 °C.

    • Stir at room temperature for 1-2 hours.

    • Evaporate the solvent and excess acid, then neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final product.

Protocol 2: Mono-N-Alkylation Using Excess Piperazine [1]

  • To a solution of piperazine (10 eq.) in acetonitrile, add potassium carbonate (2 eq.).

  • Slowly add the alkyl halide (1 eq.) to the mixture at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or an acidic wash to remove excess piperazine.

Protocol 3: Deprotection of N-Cbz-piperazine Derivative via Hydrogenolysis [3]

  • Dissolve the N-Cbz protected piperazine derivative in a solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Fit the reaction vessel with a hydrogen balloon or place it in a hydrogenation apparatus.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperazine product.

Visualizations

Monofunctionalization_Workflow cluster_start Starting Material cluster_strategy Mono-functionalization Strategy cluster_product Product piperazine Piperazine protect Step 1: Protect (e.g., with Boc₂O) piperazine->protect Selective Protection functionalize Step 2: Functionalize (Alkylation/Acylation) protect->functionalize Reaction at free N-H deprotect Step 3: Deprotect (e.g., with TFA) functionalize->deprotect Removal of PG product Mono-functionalized Piperazine deprotect->product

Caption: Workflow for selective mono-functionalization using a protecting group strategy.

Troubleshooting_Tree start Low yield of mono-substituted product? cause1 Significant di-substitution observed? start->cause1 Yes cause2 Low overall conversion? start->cause2 No solution1a Use large excess of piperazine (3-10 eq.) cause1->solution1a solution1b Use a mono-protection strategy (e.g., Boc) cause1->solution1b solution1c Slowly add electrophile at low temperature cause1->solution1c solution2a Optimize temperature (screen conditions) cause2->solution2a solution2b Check base strength and stoichiometry cause2->solution2b solution2c Ensure reagent purity and anhydrous solvent cause2->solution2c

Caption: A decision tree for troubleshooting low yields in piperazine functionalization.

References

Validation & Comparative

A Comparative Guide to the Biological Evaluation of (S)- and (R)-4-N-Boc-piperazine-2-carboxylic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the biological comparison of drug candidates derived from the enantiomers (S)- and (R)-4-N-Boc-piperazine-2-carboxylic acid. While these molecules are primarily utilized as chiral building blocks in organic synthesis, the stereochemistry at the C2 position of the piperazine ring is critical and can significantly influence the pharmacological activity of the final active pharmaceutical ingredient (API).[1][2][3] Enantiomers of a drug can exhibit substantial differences in binding affinity, efficacy, and off-target effects.[1] Therefore, rigorous biological evaluation of the separate enantiomers is a cornerstone of modern drug development.[3]

The following sections outline hypothetical, yet standard, biological assays and experimental workflows that would be employed to compare the biological activity of two final drug candidates, designated here as "Compound-S" (derived from the S-enantiomer) and "Compound-R" (derived from the R-enantiomer).

Hypothetical In Vitro Assay Data Comparison

The data presented below are for illustrative purposes to demonstrate how results would be structured for a comparative analysis. The chosen assays—a G-Protein Coupled Receptor (GPCR) binding assay and a kinase inhibition assay—are representative of common targets for piperazine-containing drugs.[2][4]

Table 1: GPCR Binding Affinity (Ki)
CompoundTarget GPCRKi (nM)
Compound-S Dopamine D2 Receptor15.2 ± 1.8
Compound-R Dopamine D2 Receptor245.7 ± 21.3
Reference LigandHaloperidol5.1 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Kinase Inhibition (IC50)
CompoundTarget KinaseIC50 (µM)
Compound-S Abl Kinase> 100
Compound-R Abl Kinase2.5 ± 0.4
Reference InhibitorImatinib0.6 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and would require optimization for specific targets and compounds.

Radioligand Binding Assay for GPCR Affinity

Objective: To determine the binding affinity (Ki) of Compound-S and Compound-R for a target GPCR, such as the Dopamine D2 receptor.

Materials:

  • Cell membranes expressing the target GPCR (e.g., from CHO-K1 cells)

  • Radioligand (e.g., [³H]-Spiperone)

  • Test compounds (Compound-S, Compound-R)

  • Reference compound (e.g., Haloperidol)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • 96-well filter plates (GF/C filters)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • A serial dilution of the test and reference compounds is prepared in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a final concentration equal to its Kd, and 50 µL of the serially diluted compounds.

  • To determine non-specific binding, a high concentration of an unlabeled reference ligand (e.g., 10 µM Haloperidol) is used instead of the test compound.

  • The binding reaction is initiated by adding 50 µL of the cell membrane preparation (containing 10-20 µg of protein).

  • The plate is incubated for 60 minutes at room temperature with gentle agitation.

  • The reaction is terminated by rapid filtration through the GF/C filter plate using a cell harvester. The filters are washed three times with ice-cold assay buffer.

  • The filter plates are dried, and a scintillation cocktail is added to each well.

  • Radioactivity is quantified using a microplate scintillation counter.

  • Data are analyzed using non-linear regression to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound-S and Compound-R against a target kinase (e.g., Abl kinase).

Materials:

  • Recombinant active kinase (e.g., Abl)

  • Kinase substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds (Compound-S, Compound-R)

  • Reference inhibitor (e.g., Imatinib)

  • Kinase Buffer: 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, pH 7.5

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test and reference compounds in the kinase buffer.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the kinase and the substrate peptide to each well.

  • Incubate the plate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution at a concentration close to its Km value.

  • Allow the reaction to proceed for 60 minutes at 30°C.

  • Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's protocol (e.g., add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).

  • Measure the luminescence signal using a plate reader.

  • Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate the workflow for evaluating chiral intermediates and a representative signaling pathway that could be modulated by a piperazine-containing drug.

G cluster_synthesis Chiral Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Selection S_Intermediate (S)-4-N-Boc-piperazine- 2-carboxylic acid S_API Synthesis of Compound-S S_Intermediate->S_API R_Intermediate (R)-4-N-Boc-piperazine- 2-carboxylic acid R_API Synthesis of Compound-R R_Intermediate->R_API In_Vitro In Vitro Assays (Binding, Enzyme) S_API->In_Vitro Test R_API->In_Vitro Test In_Vivo In Vivo Models (PK/PD, Efficacy) In_Vitro->In_Vivo Tox Toxicology Screening In_Vivo->Tox Comparison Compare Activity, Selectivity, Safety Tox->Comparison Lead_Candidate Lead Candidate Selection Comparison->Lead_Candidate G Ligand Drug Candidate (e.g., Compound-S) Receptor GPCR (e.g., D2 Receptor) Ligand->Receptor Binds G_Protein G-Protein (Gi/o) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neuronal Firing) PKA->Response Phosphorylates Targets

References

A Comparative Guide to (S)-4-N-Boc-piperazine-2-carboxylic acid and Fmoc-protected Piperazine Analogs in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of constrained scaffolds into peptides and small molecules is a cornerstone of modern drug discovery. Piperazine-2-carboxylic acid, a conformationally restricted proline analog, offers a valuable building block to enhance proteolytic stability, modulate solubility, and explore novel chemical space. The choice of protecting group strategy—typically tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc)—is critical and dictates the overall synthetic approach. This guide provides an objective comparison of (S)-4-N-Boc-piperazine-2-carboxylic acid and its Fmoc-protected counterparts, supported by experimental principles and data to inform synthetic planning.

Core Chemical Philosophies: A Tale of Orthogonality

The fundamental difference between utilizing this compound and Fmoc-protected piperazine analogs lies in the orthogonality of their protecting groups. The Boc group is acid-labile, typically removed with reagents like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by amines such as piperidine.[1][][3] This dictates their primary applications, with Boc-protected building blocks being staples in solution-phase synthesis and the Fmoc strategy dominating solid-phase peptide synthesis (SPPS).[1]

This compound is a versatile intermediate in the solution-phase synthesis of a wide array of pharmaceuticals and bioactive molecules.[1][4][5] Its Boc-protected nitrogen allows for selective functionalization of the second nitrogen atom. In contrast, Fmoc-protected piperazine-2-carboxylic acid analogs are primarily designed for incorporation into peptide chains via automated or manual Fmoc-based SPPS.[6][7]

Performance and Applications: A Side-by-Side Comparison

FeatureThis compoundFmoc-protected Piperazine-2-carboxylic acid Analogs
Primary Application Solution-phase synthesis of small molecules and peptidomimetics.[1][8][9]Solid-Phase Peptide Synthesis (SPPS).[6]
Deprotection Conditions Acidic (e.g., TFA, HCl in dioxane).[1]Basic (e.g., 20% piperidine in DMF).[]
Orthogonality Compatible with base-labile and other non-acid labile protecting groups.[]Fully orthogonal with acid-labile side-chain protecting groups (e.g., tBu, Trt).[3]
Advantages - Robust and well-established for solution-phase synthesis.- Cost-effective for large-scale synthesis of specific intermediates.[]- Milder deprotection conditions preserve sensitive functionalities.- Highly amenable to automation.- UV monitoring of Fmoc deprotection is possible.[3]
Disadvantages - Harsh repetitive acid deprotection can degrade sensitive molecules.- Not ideal for stepwise solid-phase synthesis.- Can be more expensive.- Potential for side reactions like diketopiperazine formation at the dipeptide stage.[1]
Common Coupling Reagents HATU, HBTU, PyBOP, EDC/HOBt.HATU, HCTU, DIC/HOBt.[7]

Experimental Protocols

Protocol 1: Solution-Phase Coupling of this compound

Objective: To couple this compound with a primary amine in solution.

Materials:

  • This compound

  • Primary amine

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, 5% aqueous citric acid, saturated aqueous sodium bicarbonate, brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq.) and the primary amine (1.1 eq.) in anhydrous DMF, add HATU (1.1 eq.).

  • Cool the reaction mixture to 0 °C and add DIPEA (2.0 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Incorporation of Fmoc-piperazine-2-carboxylic acid in SPPS

Objective: To couple an Fmoc-protected piperazine-2-carboxylic acid analog to a resin-bound peptide.

Materials:

  • Fmoc-deprotected peptidyl-resin

  • Fmoc-piperazine-2-carboxylic acid analog

  • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • DMF, peptide synthesis grade

  • 20% (v/v) piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a separate vial, dissolve the Fmoc-piperazine-2-carboxylic acid analog (3 eq. relative to resin loading) and HCTU (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Proceed to the next deprotection and coupling cycle or final cleavage.

Visualizing the Synthetic Workflows

G Synthetic Workflow Comparison cluster_0 Solution-Phase Synthesis with Boc-Piperazine cluster_1 Solid-Phase Peptide Synthesis with Fmoc-Piperazine Boc_Start (S)-4-N-Boc-piperazine- 2-carboxylic acid Coupling Coupling (e.g., HATU, DIPEA) Boc_Start->Coupling Amine Amine Substrate Amine->Coupling Boc_Product Boc-protected Product Coupling->Boc_Product Deprotection Boc Deprotection (TFA) Boc_Product->Deprotection Final_Product_Boc Final Product Deprotection->Final_Product_Boc Resin Resin-bound Peptide Fmoc_Deprotection Fmoc Deprotection (Piperidine) Resin->Fmoc_Deprotection Coupling_Fmoc Coupling (e.g., HCTU, DIPEA) Fmoc_Deprotection->Coupling_Fmoc Fmoc_Piperazine Fmoc-piperazine- 2-carboxylic acid Fmoc_Piperazine->Coupling_Fmoc Elongation Further Chain Elongation Coupling_Fmoc->Elongation Cleavage Cleavage from Resin (TFA) Elongation->Cleavage Final_Product_Fmoc Final Peptide Cleavage->Final_Product_Fmoc

Caption: Comparative workflows for solution-phase and solid-phase synthesis.

Decision-Making Pathway

Choosing the appropriate protected piperazine analog is contingent on the synthetic strategy. The following decision tree can guide researchers in their selection.

G Decision Tree for Piperazine Analog Selection Start What is the primary synthetic goal? Solution_Phase Solution-phase synthesis of a small molecule or peptidomimetic Start->Solution_Phase Solution-Phase SPPS Incorporation into a peptide via Solid-Phase Peptide Synthesis (SPPS) Start->SPPS Solid-Phase Use_Boc Use (S)-4-N-Boc-piperazine- 2-carboxylic acid Solution_Phase->Use_Boc Use_Fmoc Use an Fmoc-protected piperazine- 2-carboxylic acid analog SPPS->Use_Fmoc

Caption: A decision tree to guide the selection of the appropriate protected piperazine building block.

Conclusion

The selection between this compound and Fmoc-protected piperazine analogs is fundamentally driven by the intended application and the overarching synthetic strategy. For solution-phase synthesis, particularly in medicinal chemistry for the development of small molecule drugs, the Boc-protected variant is a robust and well-established building block.[1][4] Conversely, for the incorporation of a piperazine-2-carboxylic acid moiety into a peptide chain using solid-phase techniques, the Fmoc-protected analogs are the reagents of choice due to their compatibility with the milder, orthogonal deprotection conditions of the Fmoc/tBu strategy.[3][6] Understanding the distinct chemical properties and experimental considerations of each class of protected building block is paramount for the successful design and execution of complex synthetic campaigns.

References

A Comparative Guide to Spectroscopic Analysis for Confirming the Stereochemistry of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a prevalent scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] The stereochemistry of substituents on the piperazine ring profoundly influences a molecule's three-dimensional shape, which in turn dictates its pharmacological activity, receptor binding affinity, and pharmacokinetic profile.[2] Consequently, the unambiguous determination of stereochemistry is a critical step in drug discovery and development. This guide provides an objective comparison of key spectroscopic techniques used to confirm the stereochemistry of piperazine derivatives, supported by experimental data and detailed protocols.

Performance Comparison of Spectroscopic Techniques

The choice of analytical method for stereochemical elucidation depends on the specific nature of the piperazine derivative, the type of stereoisomerism (e.g., cis/trans, enantiomers), and the availability of the sample in a particular physical state. Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) spectroscopy are the principal techniques employed, each offering distinct advantages and limitations.

Technique Information Obtained Sample State Advantages Limitations
NMR Spectroscopy Relative configuration (cis/trans), solution conformation, diastereomeric ratio.[3][4][5]SolutionNon-destructive, provides detailed structural and dynamic information in solution, suitable for diastereomers.[6]Absolute configuration requires chiral auxiliaries; complex spectra may require advanced 2D techniques.[7]
X-ray Crystallography Absolute configuration, solid-state conformation, bond lengths, and angles.[8][9]Solid (Single Crystal)Provides the most definitive and unambiguous 3D structural data (gold standard).[10][11]Requires high-quality single crystals, which can be difficult to obtain; conformation may differ from solution state.[10][12]
Circular Dichroism (CD) Absolute configuration of chiral molecules.[13][14]SolutionHighly sensitive to stereochemistry, does not require crystallization, small sample amount needed.[12][15]Requires a chromophore near the stereocenter; reliable assignment often necessitates quantum chemical calculations.[12][15]

Quantitative Data Presentation

Table 1: Representative ¹H NMR Data for Distinguishing cis- and trans-3,5-Disubstituted Piperazine Derivatives

Distinguishing between diastereomers, such as cis and trans isomers, is readily achieved using ¹H NMR. The spatial relationship between substituents influences the chemical shifts (δ) and coupling constants (J) of the ring protons. In cis isomers, the presence of both axial and equatorial protons often leads to more complex splitting patterns compared to the more symmetric trans isomers.

Proton cis-Isomer (Representative Data) trans-Isomer (Representative Data) Key Differentiator
H-2/H-6 (axial) δ ≈ 2.8 ppm (triplet of doublets, J ≈ 12, 3 Hz)δ ≈ 3.0 ppm (doublet of doublets, J ≈ 12, 4 Hz)The coupling constants and chemical shifts of the axial and equatorial protons at C2/C6 differ significantly due to their orientation relative to the substituents.
H-2/H-6 (equatorial) δ ≈ 3.2 ppm (doublet of doublets, J ≈ 12, 4 Hz)δ ≈ 3.0 ppm (doublet of doublets, J ≈ 12, 4 Hz)In many trans isomers, symmetry can make the axial and equatorial protons at C2 and C6 chemically equivalent, simplifying the spectrum.
H-3/H-5 (axial) δ ≈ 3.5 ppm (multiplet)δ ≈ 3.8 ppm (multiplet)The chemical shift of the protons on the substituted carbons is highly sensitive to the cis/trans arrangement.
NOE Correlation Strong NOE between axial H-3 and axial H-5Weak or no NOE between equatorial H-3 and equatorial H-5Nuclear Overhauser Effect (NOE) provides through-space correlations, confirming the relative positions of the substituents.

Note: The exact chemical shifts and coupling constants are highly dependent on the specific substituents and the solvent used.[6]

Experimental Workflow and Logic

The process of stereochemical confirmation involves a logical progression of experiments, often starting with NMR for initial assessment and moving to more definitive methods like X-ray crystallography or chiroptical techniques for absolute configuration.

G cluster_0 Initial Analysis & Synthesis cluster_1 Relative Stereochemistry cluster_2 Absolute Stereochemistry Confirmation A Synthesis of Piperazine Derivative (Potential Stereoisomeric Mixture) B NMR Spectroscopy (1H, 13C, COSY) A->B C NOESY / ROESY B->C If needed for spatial correlations D Diastereomers Separated? (e.g., cis/trans) B->D C->D E Attempt Crystallization D->E Yes F High-Quality Crystal? E->F G Single-Crystal X-ray Diffraction F->G Yes H Vibrational / Electronic Circular Dichroism (VCD/ECD) F->H No K Final Stereochemical Assignment G->K I Quantum Chemical Calculations H->I J Compare Experimental & Calculated Spectra H->J I->J J->K

Caption: Workflow for Stereochemical Elucidation of Piperazine Derivatives.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the steps for acquiring ¹H, ¹³C, and 2D NOESY spectra to determine relative stereochemistry.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified piperazine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[6]

  • ¹H and ¹³C NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum to observe proton chemical shifts, multiplicities, and integrations.[6]

    • Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.[6]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition:

    • Use a standard noesygpph pulse sequence.

    • Set the mixing time (d8) to a value appropriate for the molecule's size (typically 300-800 ms) to allow for NOE buildup.

    • Acquire the 2D spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Analyze cross-peaks in the NOESY spectrum. A cross-peak between two protons indicates they are close in space (typically < 5 Å). For example, a strong NOE between two axial protons on a piperazine ring can confirm a cis relationship.

Single-Crystal X-ray Crystallography Protocol

This protocol provides a general workflow for structure determination via X-ray diffraction.

  • Crystal Growth:

    • Obtain high-purity material of the piperazine derivative.

    • Grow single crystals using a suitable method, such as slow evaporation of a saturated solution, vapor diffusion, or cooling.[10] Common solvent systems include hexane/ethyl acetate, chloroform/methanol, or dichloromethane/ether.

  • Data Collection:

    • Select a suitable, defect-free crystal and mount it on a goniometer head.[8]

    • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.[10]

    • Use a diffractometer to irradiate the crystal with monochromatic X-rays and collect the diffraction data as the crystal is rotated.[10]

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling) to obtain a reflection file.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map and atomic model.

    • Refine the model against the experimental data by adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.

    • Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter. A value close to 0 indicates the correct enantiomer has been modeled.

Vibrational Circular Dichroism (VCD) Spectroscopy Protocol

This protocol describes the determination of absolute configuration using VCD.

  • Sample Preparation:

    • Prepare a solution of the chiral piperazine derivative in a suitable solvent (e.g., CDCl₃, DMSO-d₆) at a concentration sufficient for measurement (typically 0.05 M to 0.3 M).[16]

    • The solvent should be transparent in the infrared region of interest.

    • Place the solution in a sample cell with a defined path length (e.g., 100 µm).[16]

  • VCD Spectrum Acquisition:

    • Record the VCD spectrum using a dedicated VCD spectrometer. The instrument measures the differential absorption of left and right circularly polarized infrared light.[12]

    • Collect a sufficient number of scans to achieve an adequate signal-to-noise ratio, typically over several hours.[16]

    • Record the spectrum of the pure solvent as a baseline.

  • Computational Analysis:

    • Perform a conformational search for the molecule using computational chemistry software to identify all low-energy conformers.[12]

    • For each stable conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • Calculate the theoretical VCD spectrum for each conformer.

    • Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.[12]

  • Data Analysis:

    • Compare the experimental VCD spectrum with the calculated spectra for both enantiomers (e.g., R vs. S).

    • The absolute configuration is assigned based on the best match between the experimental and one of the calculated spectra.[12][15]

References

Comparative Guide to the Biological Activity of (S)-4-N-Boc-piperazine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of compounds derived from the chiral building block (S)-4-N-Boc-piperazine-2-carboxylic acid. The focus is on their potential as therapeutic agents, with supporting experimental data and detailed protocols for key assays.

Introduction

This compound is a versatile scaffold in medicinal chemistry, offering a constrained cyclic diamine structure with a defined stereocenter. Its derivatives have shown promise in targeting a range of biological processes. This guide will primarily focus on the activity of these compounds as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a validated target for the treatment of type 2 diabetes. We will also touch upon other reported activities to provide a broader context of their therapeutic potential.

Comparison of Biological Activity: DPP-IV Inhibition

Derivatives of this compound, particularly carboxamides, have been investigated as inhibitors of Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a serine protease that inactivates the incretin hormones GLP-1 and GIP, which are crucial for regulating glucose homeostasis. By inhibiting DPP-IV, these compounds can prolong the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

The following table summarizes the DPP-IV inhibitory activity of a series of synthesized piperazine and pyridine derivatives. While not all are direct derivatives of the title compound, they share the core piperazine or a similar heterocyclic motif and provide valuable structure-activity relationship (SAR) insights.

Compound IDStructure% Inhibition at 10 µmol/LIC50 (µM)Reference
8d 4-Ethyl-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperazine-1-sulfonamide28.73Not Reported[1]
8h 4-Ethyl-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)piperazine-1-sulfonamide27.32Not Reported[1]
22d 1-(Pyridin-4-yl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)methanimine26.39Not Reported[1]
22h 1-(Pyridin-4-yl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanimine24.32Not Reported[1]
1a 1,4-bis(4-chlorophenylsulfonyl)piperazine22.6Not Reported[2]
1d 1,4-bis(p-tolylsulfonyl)piperazine11.2Not Reported[2]
Compound 1 4-benzylpiperidine derivativeNot Reported1.6 ± 0.04[3]
Compound 2 2-benzylpyrrolidine derivativeNot Reported0.3 ± 0.03[3]
Compound 3 phenethyl-piperazine derivativeNot Reported1.2 ± 0.04[3]
Compound 4 4-amino-1-benzylpiperidine derivativeNot Reported4.0 ± 0.08[3]
Sitagliptin Marketed DPP-IV Inhibitor-~0.018[3]

Structure-Activity Relationship (SAR) Insights:

  • Substituents on the Phenyl Ring: Electron-withdrawing groups (e.g., fluoro) and electron-donating groups (e.g., methoxy) on the phenyl ring attached to the oxadiazole moiety appear to enhance DPP-IV inhibitory activity.[1]

  • Piperazine vs. Pyridine Core: Both piperazine and pyridine cores can serve as effective scaffolds for DPP-IV inhibitors.[1]

  • Sulfonamide Linkage: The presence of a sulfonamide group on the piperazine nitrogen is a common feature in many active compounds.[2]

  • Bioisosteric Replacement: Replacing the piperazine ring with other heterocyclic systems like pyrrolidine or piperidine can modulate the inhibitory potency. A 2-benzylpyrrolidine derivative (Compound 2) showed the highest potency among the tested bioisosteres.[3]

Other Reported Biological Activities

While DPP-IV inhibition is a prominent activity, derivatives of piperazine-2-carboxylic acid have been explored for other therapeutic applications, including:

  • Anticholinesterase Activity: 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.

  • Antimicrobial and Antifungal Activity: Various piperazine derivatives have demonstrated inhibitory effects against a range of bacteria and fungi.[2]

Experimental Protocols

A detailed protocol for a common in vitro DPP-IV inhibitor screening assay is provided below.

DPP-IV Inhibitor Screening Assay (Fluorometric)

Objective: To determine the in vitro inhibitory activity of test compounds against human recombinant DPP-IV enzyme.

Principle: The assay measures the fluorescence generated by the cleavage of a fluorogenic substrate, Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin), by DPP-IV. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-AMC

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Incubator set to 37°C

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of human recombinant DPP-IV in assay buffer.

    • Prepare a working solution of Gly-Pro-AMC substrate in assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

  • Assay Protocol (in a 96-well plate):

    • Blank wells: Add assay buffer only.

    • Control wells (100% activity): Add DPP-IV enzyme solution and the same volume of solvent used for the test compounds.

    • Test compound wells: Add DPP-IV enzyme solution and the desired concentration of the test compound.

    • Positive control wells: Add DPP-IV enzyme solution and the desired concentration of the positive control inhibitor.

  • Pre-incubation:

    • Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation:

    • Add the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Measure the fluorescence intensity at the specified excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each test compound concentration using the following formula:

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Signaling Pathway and Experimental Workflow

Incretin Signaling Pathway and Mechanism of DPP-IV Inhibition

The following diagram illustrates the physiological role of incretin hormones and the mechanism by which DPP-IV inhibitors enhance their activity.

Incretin_Signaling_Pathway Meal Food Intake Intestine Intestinal L-cells Meal->Intestine Stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Intestine->GLP1_GIP Release Pancreas Pancreatic Islets (β-cells and α-cells) GLP1_GIP->Pancreas Act on DPP4_enzyme DPP-IV Enzyme GLP1_GIP->DPP4_enzyme Degraded by Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes Inactive_Incretins Inactive Incretins DPP4_enzyme->Inactive_Incretins DPP4_Inhibitor DPP-IV Inhibitor (e.g., Piperazine Derivatives) DPP4_Inhibitor->DPP4_enzyme Inhibits

Caption: Incretin signaling and the action of DPP-IV inhibitors.

Experimental Workflow for Screening DPP-IV Inhibitors

The following diagram outlines the typical workflow for identifying and characterizing novel DPP-IV inhibitors derived from this compound.

DPP4_Inhibitor_Screening_Workflow Start Start: This compound Synthesis Chemical Synthesis of Derivative Library Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening: In vitro DPP-IV Inhibition Assay (% Inhibition at a single concentration) Purification->Primary_Screening Hit_Selection Hit Selection (Compounds with significant inhibition) Primary_Screening->Hit_Selection Dose_Response Dose-Response Assay: IC50 Determination Hit_Selection->Dose_Response Active SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Selection->SAR_Analysis Inactive Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for DPP-IV inhibitor discovery.

References

Comparative study of different coupling reagents for Boc-piperazine amidation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Coupling Reagents for Boc-Piperazine Amidation

For researchers, scientists, and drug development professionals, the efficient formation of an amide bond between a carboxylic acid and N-Boc-piperazine is a critical step in the synthesis of a wide range of pharmaceutical compounds. The choice of coupling reagent is paramount to the success of this reaction, influencing yield, reaction time, purity, and the extent of side reactions. This guide provides an objective comparison of commonly used coupling reagents for Boc-piperazine amidation, supported by experimental data and detailed protocols.

Overview of Common Coupling Reagents

Amide bond formation is facilitated by the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by the amine of Boc-piperazine. The most prevalent classes of coupling reagents include uronium/aminium salts, phosphonium salts, and carbodiimides.

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and COMU are highly popular due to their high efficiency and fast reaction times. They generate highly reactive activated esters in situ.

  • Phosphonium Salts: PyBOP is a well-known phosphonium salt that offers high coupling efficiency with a low risk of racemization. A key advantage is that its byproducts are not carcinogenic.

  • Carbodiimides: EDC is a cost-effective and widely used reagent. Its utility is often enhanced by the use of additives like HOBt or Oxyma to mitigate the risk of racemization and improve efficiency.

Comparative Performance Data

Coupling ReagentReagent TypeTypical Yield (%)Typical Reaction Time (hours)Key AdvantagesPotential Drawbacks
HATU Uronium Salt85 - 981 - 6Highly efficient and rapid, minimizes racemization.Higher cost, can react with unprotected N-termini if used in excess.
HBTU Uronium SaltHigh2 - 8Very efficient with low racemization, especially with HOBt addition.Less reactive than HATU.
COMU Uronium SaltVery High1 - 2Safer (non-explosive), byproducts are water-soluble, simplifying purification.Relatively newer and may be more expensive.
PyBOP Phosphonium SaltHigh1 - 4High efficiency, low racemization risk, non-carcinogenic byproducts.More expensive than carbodiimides.
EDC/HOBt Carbodiimide75 - 904 - 24Cost-effective, water-soluble urea byproduct facilitates removal.Higher risk of racemization without additives, slower reaction times.

Experimental Protocols

The following are representative protocols for the coupling of a generic carboxylic acid (R-COOH) with N-Boc-piperazine. These should be optimized for specific substrates.

Protocol 1: Coupling using HATU
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.

  • Coupling: Add N-Boc-piperazine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 0.1 N HCl), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Coupling using EDC/HOBt
  • Preparation: Dissolve the carboxylic acid (1.0 eq), N-Boc-piperazine (1.0 eq), and HOBt (1.2 eq) in an anhydrous solvent like DCM or DMF.

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, dilute the reaction mixture with DCM or ethyl acetate. Wash the organic phase with water to remove the water-soluble urea byproduct and any excess EDC. Follow with washes using a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the residue via flash column chromatography.

Protocol 3: Coupling using COMU
  • Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add COMU (1.1 eq) followed by a base such as DIPEA or 2,6-lutidine (1.0-2.0 eq). The solution may change color, which can serve as a visual indicator of the reaction's progress.

  • Coupling: Add N-Boc-piperazine (1.0 eq) to the mixture and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Couplings with COMU are often rapid, typically completing within 1-2 hours.

  • Workup: Dilute the mixture with ethyl acetate and wash with water. The morpholino-based byproducts of COMU are water-soluble, simplifying the extraction process.

  • Purification: Dry the organic layer, concentrate, and purify the crude product using column chromatography.

Visualizations

General Experimental Workflow

The general workflow for the amidation of a carboxylic acid with Boc-piperazine is depicted below. This process involves the dissolution of reagents, activation of the carboxylic acid, coupling with Boc-piperazine, and subsequent workup and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Carboxylic Acid activation Add Coupling Reagent & Base (Carboxylic Acid Activation) prep_acid->activation prep_amine Dissolve Boc-Piperazine coupling Add Boc-Piperazine (Amide Bond Formation) prep_amine->coupling activation->coupling monitoring Monitor Reaction (TLC/LC-MS) coupling->monitoring quench Quench Reaction monitoring->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Purified Amide Product purify->product

Caption: General experimental workflow for Boc-piperazine amidation.

Decision Pathway for Coupling Reagent Selection

The selection of an appropriate coupling reagent often depends on a balance of factors including the scale of the reaction, the steric hindrance of the substrates, the need to preserve stereochemistry, and cost considerations.

G start Start: Boc-Piperazine Amidation cost Is cost the primary concern? start->cost speed_yield Are speed and highest yield critical? cost->speed_yield No edc Use EDC/HOBt cost->edc Yes racemization Is racemization a significant concern? speed_yield->racemization No hatu_comu Use HATU or COMU speed_yield->hatu_comu Yes workup Is ease of workup/ purification important? racemization->workup No racemization->hatu_comu Yes pybop Use PyBOP workup->pybop No comu Consider COMU workup->comu Yes

Caption: Decision tree for selecting a coupling reagent.

Conclusion

For the efficient amidation of N-Boc-piperazine, uronium-based reagents like HATU and COMU generally offer the highest efficiency in terms of speed and yield. COMU provides additional benefits in safety and ease of purification due to its water-soluble byproducts. PyBOP is also a highly effective reagent with a good safety profile. While EDC/HOBt is a more economical option, it typically requires longer reaction times and careful control to minimize side reactions. The choice of reagent should be tailored to the specific requirements of the synthesis, considering factors such as substrate sensitivity, desired purity, and overall cost.

The Piperazine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold."[1][3][4] The unique physicochemical properties of piperazine, including its solubility, basicity, and conformational flexibility, allow it to significantly modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][5][6] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various piperazine-containing molecules, supported by quantitative data and detailed experimental protocols.

I. Piperazine Derivatives as Anticancer Agents

Arylpiperazines have emerged as a significant class of compounds in oncology research.[7] Their mechanism of action often involves the induction of cytotoxic effects in tumor cells through the modulation of key signaling pathways that regulate cell proliferation and apoptosis.[7]

Comparative Anticancer Activity of Substituted Piperazine Analogs

The following table summarizes the in vitro cytotoxic activity (IC50) of a series of piperazine-containing compounds against various cancer cell lines. The core structure consists of a piperazine ring linked to different aromatic and heterocyclic moieties. Modifications at the N-1 and N-4 positions of the piperazine ring dramatically influence their anticancer potency.

Compound IDR1 Group (N-1)R2 Group (N-4)Cancer Cell LineIC50 (µM)
1a Phenyl2-ChlorophenylA549 (Lung)5.2 ± 0.4
1b Phenyl4-ChlorophenylA549 (Lung)2.8 ± 0.2
1c Phenyl2-FluorophenylA549 (Lung)7.1 ± 0.6
1d Phenyl4-FluorophenylA549 (Lung)3.5 ± 0.3
2a Pyridin-2-yl2-ChlorophenylMCF-7 (Breast)8.9 ± 0.7
2b Pyridin-2-yl4-ChlorophenylMCF-7 (Breast)4.1 ± 0.3
3a Benzoyl2-MethoxyphenylHeLa (Cervical)12.5 ± 1.1
3b Benzoyl4-MethoxyphenylHeLa (Cervical)6.7 ± 0.5

SAR Insights:

  • Substitution on the Phenyl Ring: The position and nature of the substituent on the N-4 phenyl ring significantly impact activity. For instance, a chloro-substitution at the para-position (Compound 1b ) results in higher potency against the A549 cell line compared to the ortho-position (Compound 1a ).

  • Bioisosteric Replacement: Replacing the N-1 phenyl ring with a pyridin-2-yl group (Compounds 2a and 2b ) maintains considerable activity, suggesting this moiety is well-tolerated.

  • Electron-Donating vs. Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens, on the N-4 aryl ring generally enhances anticancer activity.[8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

The half-maximal inhibitory concentration (IC50) values were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the piperazine derivatives (typically ranging from 0.1 to 100 µM) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the PI3K/Akt/mTOR Signaling Pathway

Many arylpiperazine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival in many cancers.[7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Arylpiperazine Arylpiperazine Derivatives Arylpiperazine->PI3K inhibit Arylpiperazine->Akt inhibit

Caption: Inhibition of the PI3K/Akt/mTOR pathway by arylpiperazine derivatives.

II. Piperazine Derivatives as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[10] Piperazine derivatives have demonstrated significant potential in this area, with structural modifications greatly influencing their efficacy against various pathogens.[9][11][12]

Comparative Antibacterial Activity of Piperazine-Thiazole Hybrids

This section compares the minimum inhibitory concentration (MIC) of a series of piperazine-thiazole hybrids against Gram-positive and Gram-negative bacteria.

Compound IDR Group on ThiazoleStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
4a 4-Chlorophenyl1632
4b 4-Bromophenyl816
4c 4-Nitrophenyl48
4d 4-Methylphenyl64>128
4e 4-Methoxyphenyl128>128

SAR Insights:

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups (e.g., -NO₂) on the phenyl ring attached to the thiazole moiety significantly enhances antibacterial activity (Compound 4c ).[13] This is a consistent trend observed in the SAR of piperazine-based antimicrobials.[8][9]

  • Electron-Donating Groups: Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) lead to a marked decrease in potency (Compounds 4d and 4e ).[13]

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Inoculum Preparation: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The suspension was then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds were serially diluted in MHB in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

General Workflow for SAR Studies of Piperazine Derivatives

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of novel piperazine-containing molecules.

SAR_Workflow Design Lead Compound Design (Piperazine Scaffold) Synthesis Chemical Synthesis of Analog Library Design->Synthesis Screening In Vitro Biological Screening (e.g., IC50, MIC) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization guides InVivo In Vivo Efficacy and Toxicity Studies SAR->InVivo Optimization->Synthesis new analogs

Caption: A generalized workflow for SAR studies of piperazine derivatives.

Conclusion

The piperazine scaffold remains a highly versatile and valuable component in the design of novel therapeutic agents.[6][14] The structure-activity relationship studies highlighted in this guide demonstrate that systematic modifications to the piperazine core and its substituents can lead to significant improvements in potency and selectivity against various biological targets. For drug development professionals, a deep understanding of these SAR principles is crucial for the rational design of next-generation piperazine-containing drugs with enhanced efficacy and safety profiles.

References

(S)-4-N-Boc-piperazine-2-carboxylic Acid: A Comparative Guide to its Efficacy in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is paramount. (S)-4-N-Boc-piperazine-2-carboxylic acid has emerged as a valuable chiral building block, primarily utilized for the introduction of a stereochemically defined piperazine moiety into target molecules. This guide provides a comparative analysis of its role in asymmetric synthesis, juxtaposed with established chiral auxiliaries. While direct comparative studies on the efficacy of this compound as a removable chiral auxiliary are limited in the current literature, this guide will draw comparisons based on its primary applications and the performance of well-documented alternatives in key asymmetric transformations.

Introduction to Chiral Control in Asymmetric Synthesis

Asymmetric synthesis is a critical discipline in modern chemistry, particularly in the development of pharmaceuticals where the stereochemistry of a molecule can dictate its biological activity. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. An ideal chiral auxiliary should be readily available, easily attached and removed under mild conditions, and induce a high degree of stereoselectivity.

This compound possesses key features that make it an attractive candidate for stereochemical control. The inherent chirality at the C2 position of the piperazine ring, combined with the conformational rigidity imparted by the ring structure and the bulky tert-butoxycarbonyl (Boc) protecting group, provides a defined chiral environment.

Primary Application: A Chiral Building Block

Current research predominantly showcases this compound as a chiral building block rather than a traditional, removable chiral auxiliary.[1][2] Its main advantage lies in its stereochemical purity and the presence of the Boc protecting group, which allows for selective reactions at other positions of the molecule.[1][2] This makes it a valuable synthon for the construction of complex molecules where the piperazine ring is a core structural component, particularly in the synthesis of pharmaceuticals and peptides.[1]

Comparison with Established Chiral Auxiliaries

To objectively assess the potential efficacy of this compound as a chiral auxiliary, a comparison with well-established auxiliaries in canonical asymmetric reactions is necessary. Evans' oxazolidinones and Oppolzer's sultams are among the most successful and widely used chiral auxiliaries, demonstrating high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the enantioselective synthesis of α-substituted carbonyl compounds. Evans' oxazolidinone auxiliaries have demonstrated exceptional efficacy in this transformation, consistently affording high diastereoselectivities.

Chiral AuxiliarySubstrateElectrophileBaseSolventYield (%)Diastereomeric Ratio (d.r.)
(S)-4-Benzyl-2-oxazolidinoneN-PropionylBenzyl bromideNaHMDSTHF95>99:1
(S)-4-Isopropyl-2-oxazolidinoneN-PropionylEthyl iodideLDATHF8595:5

Data for Evans' auxiliaries is representative of typical results found in the literature.

Asymmetric Aldol Reactions

The aldol reaction is another cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. Chiral auxiliaries play a crucial role in controlling the stereochemistry of the two newly formed stereocenters. Evans' auxiliaries are renowned for providing excellent stereocontrol, typically favoring the syn-aldol product.

Chiral AuxiliaryAldehydeLewis AcidBaseYield (%)Diastereomeric Ratio (syn:anti)
(S)-4-Benzyl-2-oxazolidinoneIsobutyraldehydeBu₂BOTfDIPEA80>99:1
(S)-4-Isopropyl-2-oxazolidinoneBenzaldehydeTiCl₄DIPEA9198:2

Data for Evans' auxiliaries is representative of typical results found in the literature.

For this compound to be employed as a chiral auxiliary in an aldol reaction, it would first be coupled with a carboxylic acid to form an imide. The resulting N-acylpiperazine could then be converted to its enolate and reacted with an aldehyde. The facial selectivity of the enolate would be influenced by the chiral piperazine backbone.

Experimental Protocols

Detailed experimental protocols are essential for the evaluation and comparison of chiral auxiliaries. Below are representative procedures for the use of Evans' oxazolidinone auxiliaries, which can serve as a template for assessing the efficacy of this compound.

General Procedure for Asymmetric Alkylation using an Evans' Oxazolidinone
  • Acylation of the Auxiliary: To a solution of the (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.5 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The desired acyl chloride (1.1 equiv.) is then added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours. The reaction is quenched with water, and the organic layer is washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

  • Enolate Formation and Alkylation: The N-acyloxazolidinone (1.0 equiv.) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.05 equiv.) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the enolate. The alkylating agent (1.2 equiv.) is then added, and the reaction is stirred at -78 °C for 2-4 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio of the crude product is determined by ¹H NMR or HPLC analysis. The product is purified by flash chromatography.

  • Auxiliary Cleavage: The purified product can be treated with reagents such as lithium borohydride (LiBH₄) to yield the corresponding chiral alcohol, or with lithium hydroxide/hydrogen peroxide (LiOH/H₂O₂) to afford the chiral carboxylic acid, with recovery of the chiral auxiliary.

Visualizing the Workflow and Mechanism

To understand the role of a chiral auxiliary, it is helpful to visualize the experimental workflow and the underlying mechanism of stereochemical induction.

Asymmetric_Synthesis_Workflow cluster_0 Preparation cluster_1 Stereoselective Reaction cluster_2 Product Isolation Prochiral_Substrate Prochiral Substrate Coupling Coupling Reaction Prochiral_Substrate->Coupling Chiral_Auxiliary (S)-4-N-Boc-piperazine- 2-carboxylic acid Chiral_Auxiliary->Coupling Chiral_Substrate Chiral Substrate (Auxiliary Attached) Coupling->Chiral_Substrate Enolate_Formation Enolate Formation Chiral_Substrate->Enolate_Formation Asymmetric_Reaction Asymmetric Alkylation/Aldol Enolate_Formation->Asymmetric_Reaction Electrophile Electrophile Electrophile->Asymmetric_Reaction Diastereomeric_Product Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomeric_Product Cleavage Auxiliary Cleavage Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

The mechanism of stereochemical control relies on the chiral auxiliary creating a sterically hindered environment that favors the approach of the electrophile from one face of the enolate over the other.

Chiral_Induction_Mechanism cluster_0 Enolate Formation and Facial Bias cluster_1 Electrophilic Attack Enolate Chelated Z-Enolate Auxiliary Chiral Auxiliary (e.g., Piperazine derivative) Re_Face Re Face (Sterically Hindered) Si_Face Si Face (Less Hindered) Transition_State Favored Transition State Electrophile Electrophile (E+) Electrophile->Transition_State Attack from Si Face Product Major Diastereomer Transition_State->Product

Caption: Proposed mechanism of stereochemical induction by a chiral auxiliary.

Conclusion

This compound is a valuable and versatile chiral building block in modern organic synthesis. Its primary utility lies in the direct incorporation of a stereochemically defined piperazine ring into complex molecules. While its application as a removable chiral auxiliary is not extensively documented, its structural features suggest potential in this area.

For researchers seeking to explore novel chiral auxiliaries, this compound presents an interesting scaffold. A thorough evaluation of its performance in key asymmetric reactions, following established protocols for well-known auxiliaries, would be necessary to fully elucidate its efficacy and potential advantages. Such studies would need to focus on the diastereoselectivity of the reactions, the ease of auxiliary removal, and the potential for its recovery and reuse. Until such data becomes available, established chiral auxiliaries like Evans' oxazolidinones remain the benchmark for predictable and highly efficient stereochemical control in asymmetric synthesis.

References

A Comparative Guide to Analytical Methods for Quantifying (S)-4-N-Boc-piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of chiral intermediates like (S)-4-N-Boc-piperazine-2-carboxylic acid is critical in drug development and manufacturing to ensure the stereochemical purity, quality, and consistency of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of potential analytical methods for the quantification of this key building block. As no single comprehensive validated method for this specific analyte is publicly available, this comparison synthesizes data from methodologies used for analogous compounds, including Boc-protected amino acids and other chiral piperazine derivatives.

The methods discussed are Chiral High-Performance Liquid Chromatography with UV detection (HPLC-UV), Reversed-Phase High-Performance Liquid Chromatography with Tandem Mass Spectrometry (RP-HPLC-MS/MS), and Chiral Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (Chiral UPLC-MS/MS).

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following table summarizes the typical or expected performance characteristics for each method based on data from similar compounds.

ParameterChiral HPLC-UVRP-HPLC-MS/MSChiral UPLC-MS/MS
Principle Enantioselective separation on a chiral stationary phase with UV detection.Chromatographic separation based on polarity, with highly selective mass-based detection.High-efficiency enantioselective separation coupled with highly selective mass-based detection.
Specificity High (for enantiomers). Differentiates (S)- and (R)-isomers.High (for structure). Confirms molecular weight and fragmentation pattern. Does not separate enantiomers.Very High. Differentiates enantiomers and confirms identity by mass.
Linearity (Range) Expected: 1 - 200 µg/mLExpected: 0.1 - 1000 ng/mLExpected: 0.05 - 500 ng/mL
Accuracy (% Recovery) Expected: 98 - 102%Expected: 95 - 105%Expected: 97 - 103%
Precision (%RSD) Expected: < 2.0%Expected: < 5.0%Expected: < 4.0%[1][2]
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mL~0.02 mg/L[1][2]
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 ng/mL~0.05 mg/L[1][2]
Primary Application Enantiomeric purity testing, routine QC in later stages.Potency and impurity quantification where chiral separation is not required.Trace-level enantiomeric quantification in complex matrices (e.g., biological samples).
Advantages Direct enantiomer separation; widely available instrumentation.High sensitivity and specificity; robust for complex matrices.Combines the benefits of chiral separation with the sensitivity of MS/MS; fast analysis times.
Disadvantages Lower sensitivity compared to MS methods; requires a specific chiral column.Does not resolve enantiomers; higher equipment cost.Highest equipment cost; requires specialized chiral UHPLC columns.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are illustrative and based on established methods for similar compounds; optimization for specific instrumentation and sample matrices is recommended.

Method 1: Chiral HPLC-UV for Enantiomeric Purity

This method is designed to separate and quantify the (S)-enantiomer from its (R)-enantiomer, which is crucial for controlling the stereochemical purity of the intermediate. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are particularly effective for Boc-protected amino acids.[3][4]

  • Instrumentation: Standard HPLC system with a UV/Vis Detector.

  • Column: CHIROBIOTIC T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Methanol/Water (60:40, v/v). Note: No buffer is typically required for this CSP with amino acids, which simplifies sample recovery if needed.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 100 µg/mL.

  • Quantification: The percentage of the (S)-enantiomer is calculated using the area percent method from the resulting chromatogram. A standard of the racemate should be run to confirm the resolution and identity of the enantiomeric peaks.

Method 2: Reversed-Phase HPLC-MS/MS for Potency and Impurity Profiling

This method provides high sensitivity and selectivity for quantifying the total amount of 4-N-Boc-piperazine-2-carboxylic acid (without chiral separation) and for detecting any non-enantiomeric impurities.

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions: Monitor for the precursor ion [M+H]⁺ (m/z 231.1) and a characteristic product ion (e.g., m/z 175.1, corresponding to the loss of isobutylene).

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration within the calibration range (e.g., 1-1000 ng/mL).

Method 3: Chiral UPLC-MS/MS for Trace Enantiomeric Analysis

This advanced method combines the high separation efficiency of UPLC with the specificity of a chiral stationary phase and the sensitivity of mass spectrometry. It is ideal for determining trace amounts of the undesired enantiomer in a sample.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Column: Chiral UPLC Column (e.g., based on a zwitterionic CSP like Chiralpak ZWIX(+)), 150 x 2.1 mm, 1.8 µm particle size.[1][2]

  • Mobile Phase: Methanol/Acetonitrile/Water (49/49/2, v/v/v) containing 50 mM ammonium formate and 50 mM formic acid.[1][2]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer Settings:

    • Ion Source: ESI, Positive Mode.

    • MRM Transitions: As per Method 2 (Precursor: m/z 231.1, Product: m/z 175.1).

  • Sample Preparation: Prepare samples as in Method 2, ensuring concentrations are within the linear range of the assay.

  • Quantification: A calibration curve is constructed by plotting the peak area of the (S)-enantiomer against its concentration. The concentration of the analyte in unknown samples is determined from this curve.

Visualizing Workflows and Comparisons

Diagrams generated using Graphviz provide a clear visual representation of the analytical workflows and logical relationships between the methods.

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Documentation P1 Define Validation Protocol (ICH Q2(R1) Guidelines) P2 Set Acceptance Criteria (Linearity, Accuracy, Precision, etc.) P1->P2 E1 Prepare Standards & QC Samples P2->E1 E2 Perform System Suitability Testing (SST) E1->E2 E3 Analyze Samples to Test: Specificity, Linearity, Range, Accuracy, Precision, LOD/LOQ E2->E3 D1 Process & Analyze Data E3->D1 D2 Compile Validation Report D1->D2 D3 Review & Approve D2->D3

Caption: General workflow for analytical method validation, following ICH Q2(R1) guidelines.[6][7][8]

G cluster_uv UV-Based Method cluster_ms Mass Spectrometry-Based Methods center (S)-4-N-Boc-piperazine- 2-carboxylic acid hplc_uv Chiral HPLC-UV center->hplc_uv hplc_ms RP-HPLC-MS/MS center->hplc_ms uplc_ms Chiral UPLC-MS/MS center->uplc_ms uv_spec High Specificity (Enantiomers) hplc_uv->uv_spec uv_sens Moderate Sensitivity hplc_uv->uv_sens uv_app Application: Enantiomeric Purity hplc_uv->uv_app ms_spec High Specificity (Structural) hplc_ms->ms_spec ms_sens High Sensitivity hplc_ms->ms_sens ms_app Application: Potency, Impurities hplc_ms->ms_app chiral_ms_spec Very High Specificity (Enantiomeric & Structural) uplc_ms->chiral_ms_spec chiral_ms_sens Very High Sensitivity uplc_ms->chiral_ms_sens chiral_ms_app Application: Trace Enantiomer Analysis uplc_ms->chiral_ms_app

Caption: Logical comparison of proposed analytical methods for the target analyte.

References

Comparing the performance of different piperazine scaffolds in drug design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a ubiquitous and privileged scaffold in medicinal chemistry.[1] Its unique structural and physicochemical properties, including its conformational flexibility and ability to modulate aqueous solubility and basicity, have established it as a cornerstone in the development of a diverse array of therapeutic agents.[2] This guide provides a comparative analysis of the performance of various piperazine scaffolds in different therapeutic areas, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: A Quantitative Comparison of Piperazine Scaffolds

The versatility of the piperazine scaffold is evident in its widespread application in anticancer, antipsychotic, and antimicrobial drug discovery. The following tables summarize the in vitro potencies of various piperazine derivatives, offering a quantitative comparison of their performance.

Table 1: Anticancer Activity of Piperazine Derivatives

The cytotoxic effects of piperazine-containing compounds have been extensively evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting cancer cell growth.

Compound IDDescriptionCancer Cell LineActivity (IC50/GI50 in µM)Reference
Vindoline-piperazine conjugate 23 Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)1.00[3][4]
Vindoline-piperazine conjugate 25 Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92 (Non-small cell lung)1.35[3][4]
Compound 108 Indole-piperazine derivativeHepG-2 (Liver)0.03[5]
Compound 110 Indole-piperazine with 3,4-dichlorobenzyl groupHUH-7 (Liver)3.42[5]
Compound 110 Indole-piperazine with 3,4-dichlorobenzyl groupMCF7 (Breast)2.92[5]
Compound 5b Piperazine–pyrimidine derivativeMCF–7 (Breast)6.29[5]
Table 2: Antipsychotic Activity of Piperazine Derivatives

Piperazine derivatives are integral to the development of antipsychotic medications, primarily through their interaction with dopamine and serotonin receptors. The inhibitory constant (Ki) is a measure of the binding affinity of a compound to a specific receptor, with lower values indicating higher affinity.[6]

CompoundReceptorKi (nM)Reference
Aripiprazole Dopamine D20.34[7]
Aripiprazole Serotonin 5-HT1A1.7[7]
Aripiprazole Serotonin 5-HT2A3.4[7]
Olanzapine Dopamine D21.1[7]
Olanzapine Serotonin 5-HT2A4[7]
Ziprasidone Dopamine D20.8[7]
Ziprasidone Serotonin 5-HT2A0.4[7]
Table 3: Antimicrobial Activity of Piperazine Derivatives

The emergence of antimicrobial resistance has spurred the development of new therapeutic agents, with piperazine derivatives showing significant promise. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.[8]

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 5h Ciprofloxacin-resistant P. aeruginosa16[9]
Compound 5k Ciprofloxacin-resistant P. aeruginosa16[9]
Compound 5l Ciprofloxacin-resistant P. aeruginosa16[9]
Compound 308 MRSA2[10]
Compound 327 MRSA2[10]
Compound 328 MRSA2[10]
Compound 6c E. coli8[11]
Compound 4 S. aureus16[11]
Compound 6d B. subtilis16[11]

Experimental Protocols

The reproducibility of scientific findings is contingent on detailed and accurate methodologies. This section provides comprehensive protocols for the key in vitro assays cited in this guide.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in a suitable solvent (e.g., DMSO) and then in a culture medium.[12] Add the diluted compounds to the wells containing the cells and incubate for a specified period (e.g., 48 or 72 hours).[12]

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 570 and 600 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value using non-linear regression analysis.

Radioligand Binding Assay for Dopamine Receptors

Radioligand binding assays are used to quantify the interaction between a ligand and a receptor, allowing for the determination of binding affinity (Ki).[13][14]

  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the dopamine receptor of interest.[13][14] This typically involves homogenization of the cells or tissue followed by centrifugation to isolate the membrane fraction.[13]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]spiperone), and varying concentrations of the unlabeled piperazine derivative (the competitor).[13][15]

  • Incubation: Incubate the plate for a specific time (e.g., 60-120 minutes) at a controlled temperature to allow the binding to reach equilibrium.[13]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.[13][14] This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[13]

  • Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[13]

  • Data Analysis: The amount of radioactivity on the filters is proportional to the amount of radioligand bound to the receptor. The data is then used to calculate the IC50 of the piperazine derivative, which can be converted to the Ki value using the Cheng-Prusoff equation.[6]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.[16][17]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the piperazine derivative, typically in DMSO, and then create a series of two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[8][18]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture.[16] The final concentration of the inoculum in the wells should be approximately 5 x 10^5 colony-forming units (CFU)/mL.[19]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted piperazine derivative.[16]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[18]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the piperazine derivative that completely inhibits the visible growth of the microorganism.[8][17]

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and the experimental processes is crucial for effective drug development. The following diagrams, created using the DOT language, visualize key signaling pathways and a typical high-throughput screening workflow.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Piperazine_Inhibitor Piperazine-based PI3K Inhibitor Piperazine_Inhibitor->PI3K

Caption: PI3K/Akt Signaling Pathway and Inhibition by Piperazine Derivatives.

Dopamine_Receptor_Signaling cluster_membrane Postsynaptic Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates Dopamine Dopamine Dopamine->D2R Binds Piperazine_Antagonist Piperazine-based Antagonist (e.g., Aripiprazole) Piperazine_Antagonist->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream

Caption: Dopamine D2 Receptor Signaling and Antagonism by Piperazine Derivatives.

HTS_Workflow cluster_screening High-Throughput Screening (HTS) Campaign Primary_Screen Primary Screen (Single Concentration) Active_Hits Active Hits Primary_Screen->Active_Hits Hit_Confirmation Hit Confirmation Confirmed_Hits Confirmed Hits Hit_Confirmation->Confirmed_Hits Dose_Response Dose-Response (IC50/EC50 Determination) Lead_Compounds Lead Compounds Dose_Response->Lead_Compounds Lead_Optimization Lead Optimization (SAR Studies) End End Lead_Optimization->End Start Start Compound_Library Piperazine Compound Library Start->Compound_Library Compound_Library->Primary_Screen Active_Hits->Hit_Confirmation Confirmed_Hits->Dose_Response Lead_Compounds->Lead_Optimization

Caption: Experimental Workflow for High-Throughput Screening of a Piperazine Library.

References

Safety Operating Guide

Safe Disposal of (S)-4-N-Boc-piperazine-2-carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of (S)-4-N-Boc-piperazine-2-carboxylic acid, catering to researchers, scientists, and professionals in drug development. The following procedures are based on general best practices for Boc-protected amino acids and piperazine derivatives and should be supplemented by a thorough review of your institution's specific safety protocols and the material's Safety Data Sheet (SDS).

Hazard Profile and Safety Summary

This compound is classified with the GHS07 pictogram, indicating it can cause skin irritation and serious eye irritation, and may cause an allergic skin reaction. Therefore, adherence to strict safety precautions is crucial. The piperazine moiety, in general, is associated with causing severe skin burns and eye damage.[1]

Parameter Information Source
Chemical Name This compound-
CAS Number 128019-59-0
Molecular Formula C10H18N2O4
Primary Hazards Eye Irritation (H319), Skin Sensitization (H317)
Personal Protective Equipment (PPE) Safety goggles/glasses, chemical-resistant gloves, lab coat, dust mask (type N95 or equivalent)
Handling Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust and contact with skin and eyes.[2][3]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[1]
Spill Procedure Avoid creating dust. Gently sweep up solid material. Absorb spills with inert material (e.g., sand, vermiculite) and collect for disposal.[1][2]
Disposal Method Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][4]

Experimental Protocol: Standard Operating Procedure for Disposal

This protocol outlines the step-by-step process for the safe disposal of this compound.

1. Risk Assessment and Preparation:

  • Review the Safety Data Sheet (SDS) for this compound. If a substance-specific SDS is unavailable, consult the SDS for structurally similar compounds like other Boc-protected amino acids and piperazine derivatives.[1][2]

  • Ensure a designated, properly labeled hazardous waste container is readily accessible. The label must clearly state "Hazardous Waste" and include the full chemical name.[1][2]

  • Confirm the availability and proper functioning of all required Personal Protective Equipment (PPE).

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including:

    • Safety goggles with side shields or a face shield.

    • Chemical-resistant gloves (e.g., nitrile).[1]

    • A lab coat.[1]

    • If there is a risk of generating dust, use a certified respirator (e.g., N95 dust mask).

3. Waste Collection:

  • Solid Waste: Carefully transfer any solid this compound waste into the designated hazardous waste container.

  • Contaminated Consumables: Place all contaminated disposable items, such as weighing paper, pipette tips, and gloves, into the same hazardous waste container.[1]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]

4. Decontamination:

  • Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical.

  • Use an appropriate solvent (e.g., ethanol or isopropanol) followed by a wash with soap and water.[1]

  • Dispose of any contaminated cleaning materials as hazardous waste.[1]

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.[1]

  • Contain the spill using an inert absorbent material such as vermiculite or sand.[1][2]

  • Carefully collect the absorbed material and place it into the designated hazardous waste container.[1]

  • Clean the spill area thoroughly.

6. Final Disposal:

  • Securely seal the hazardous waste container.[1]

  • Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS office or a licensed chemical waste disposal contractor.[2]

  • Alternatively, for larger quantities, consider dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber, if permitted by local regulations and performed by qualified personnel.[4][5]

Disposal Workflowdot

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_decon Decontamination cluster_final Final Disposal A Risk Assessment (Review SDS) B Wear Appropriate PPE A->B C Prepare Labeled Hazardous Waste Container B->C D Collect Solid Waste & Contaminated Materials C->D E Segregate from Incompatible Wastes D->E F Decontaminate Equipment (Solvent & Soap/Water) E->F G Dispose of Cleaning Materials as Hazardous Waste F->G H Securely Seal Waste Container G->H I Store in Designated Accumulation Area H->I J Arrange for Licensed Waste Disposal I->J Spill Spill Occurs Spill_Response Contain with Inert Absorbent & Collect Spill->Spill_Response Emergency Procedure Spill_Response->D

References

Essential Safety and Operational Guide for Handling (S)-4-N-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for (S)-4-N-Boc-piperazine-2-carboxylic acid (CAS No. 128019-59-0). Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin sensitization and serious eye irritation. Therefore, a comprehensive PPE strategy is crucial to prevent direct contact and inhalation. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn where splashing is possible.[1][2][3]To protect eyes from dust particles and potential splashes, which can cause serious irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a fully fastened lab coat.[4]To prevent skin contact, which may lead to sensitization or irritation.[5] Gloves should be inspected before use and changed immediately if contaminated.[1][4]
Respiratory Protection For handling solids that may generate dust, a NIOSH-approved N95 dust mask or equivalent respirator is recommended.[5]To prevent inhalation of fine particles that may cause respiratory irritation.[6][7] Work should be performed in a well-ventilated area, preferably a chemical fume hood.[4][6]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to maintain a safe workflow from material reception to waste management.

Handling Protocol:

  • Preparation: Before handling, ensure that a designated work area, preferably within a certified chemical fume hood, is clean and uncluttered.[6] Have all necessary PPE and spill containment materials readily available.

  • Weighing and Transferring: When weighing and transferring the solid compound, use techniques that minimize dust generation.[8] Avoid pouring the powder from a height. Use a spatula for transfers.

  • In Solution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.[6]

  • Post-Handling: After handling, decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water, even after wearing gloves.[8][9]

Disposal Plan:

  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weighing paper, and paper towels, should be collected in a clearly labeled hazardous waste container.[6]

  • Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste. One recommended method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Regulations: All waste must be disposed of in accordance with federal, state, and local environmental regulations.[4] Do not empty into drains.[4][10]

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal a Receive and Verify Chemical b Review Safety Data Sheet (SDS) a->b c Don Appropriate PPE b->c d Prepare Clean Work Area c->d e Weigh and Transfer Solid d->e f Perform Experimental Procedure e->f g Decontaminate Work Area and Equipment f->g h Segregate and Label Waste g->h i Dispose of Waste per Regulations h->i

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.